molecular formula C4H2ClNO2S B1358049 2-Chlorothiazole-4-carboxylic acid CAS No. 5198-87-8

2-Chlorothiazole-4-carboxylic acid

Cat. No.: B1358049
CAS No.: 5198-87-8
M. Wt: 163.58 g/mol
InChI Key: UVYJJJQMZPCYKY-UHFFFAOYSA-N
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Description

2-Chlorothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C4H2ClNO2S and its molecular weight is 163.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYJJJQMZPCYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618250
Record name 2-Chloro-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-87-8
Record name 2-Chloro-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3-thiazole-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-Chlorothiazole-4-carboxylic Acid: A Pivotal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unassuming Architect of Complex Molecules

In the vast landscape of chemical synthesis, certain molecules possess a unique combination of reactivity and structural versatility that elevates them to the status of indispensable building blocks. 2-Chlorothiazole-4-carboxylic acid, identified by its CAS number 5198-87-8, is a prime example of such a compound. This heterocyclic molecule, featuring a chlorinated thiazole ring appended with a carboxylic acid, has emerged as a crucial intermediate in the synthesis of a wide array of bioactive compounds, ranging from pharmaceuticals to advanced agrochemicals.[1] Its strategic importance has been particularly highlighted in the rapid development of antiviral therapies, most notably as a key component in the synthesis of Nirmatrelvir, the active protease inhibitor in the COVID-19 oral treatment, Paxlovid.[2][3]

This technical guide offers an in-depth exploration of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on the mechanistic insights and practical considerations that are paramount in a laboratory and industrial setting.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, along with its safety profile, is the bedrock of its effective and safe utilization.

Key Properties

This compound typically presents as a white to off-white or sometimes slightly colored powder or crystalline solid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 5198-87-8[1][4][5]
Molecular Formula C₄H₂ClNO₂S[1][4]
Molecular Weight 163.58 g/mol [1][4][5]
Melting Point 220 °C[1][6]
Appearance White to orange to green powder to crystal[1]
SMILES OC(=O)c1csc(Cl)n1[4]
InChI 1S/C4H2ClNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Purity ≥95% - ≥98% (Varies by supplier)[1][4][7]
Storage Store at room temperature[1][4][6]
Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as a skin and eye irritant.[8]

Hazard Identification:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

Precautionary Measures:

  • P264: Wash skin thoroughly after handling.[8]

  • P280: Wear protective gloves, eye protection, and face protection.[8]

  • Response: In case of contact with skin (P302 + P352), wash with plenty of water. If skin irritation occurs (P332 + P313), seek medical advice. For eye contact (P305+P351+P338), rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If eye irritation persists (P337 + P313), get medical advice.[8][9]

It is imperative to consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information before handling this compound.[8][9]

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the carboxylic acid and the chloro-substituted thiazole ring.

General Synthesis Pathway

While specific industrial synthesis routes are often proprietary, a common laboratory-scale synthesis of this compound involves the cyclization of a suitable precursor followed by chlorination. A plausible synthetic approach is outlined below.

G cluster_0 Synthesis of this compound A Ethyl 2-amino-4-thiazolecarboxylate B Diazotization (e.g., NaNO2, HCl) A->B Step 1 C Sandmeyer Reaction (e.g., CuCl) B->C Step 2 D This compound ethyl ester C->D Intermediate E Hydrolysis (e.g., NaOH, H3O+) D->E Step 3 F This compound E->F Final Product

Caption: A generalized synthetic pathway to this compound.

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its carboxylic acid and the chloro-substituent on the electron-deficient thiazole ring.

  • Carboxylic Acid Group: This group readily undergoes reactions typical of carboxylic acids, such as esterification, amide bond formation, and conversion to the acid chloride. These transformations are fundamental to its use as a building block, allowing for its coupling with various amines and alcohols to construct larger, more complex molecules.[10]

  • 2-Chloro Substituent: The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents at this position, further expanding the molecular diversity that can be achieved from this starting material. The electron-withdrawing nature of the thiazole ring facilitates this substitution.

Application in Drug Discovery: The Case of Nirmatrelvir

The significance of this compound in modern medicine is exemplified by its role as a key starting material in the synthesis of Nirmatrelvir, the active component of Paxlovid.[2][3] Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[3]

Synthetic Workflow for a Key Nirmatrelvir Intermediate

The synthesis of Nirmatrelvir involves the coupling of this compound with another complex fragment. A simplified representation of an early-stage coupling reaction is depicted below.

G cluster_1 Amide Bond Formation in Nirmatrelvir Synthesis A This compound C Coupling Reagents (e.g., HATU, DCC) A->C B Amine Fragment (R-NH2) B->C D Amide Intermediate C->D Amide Coupling

Caption: A schematic of the amide coupling reaction utilizing this compound.

Experimental Protocol: A Representative Amide Coupling

The following is a generalized, illustrative protocol for an amide coupling reaction involving this compound, based on standard laboratory procedures.

Objective: To synthesize an N-substituted 2-chlorothiazole-4-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the amine (R-NH₂).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA to the mixture, followed by the portion-wise addition of HATU.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide.

Causality in Experimental Choices:

  • HATU and DIPEA: This combination is a widely used and efficient coupling system for amide bond formation. HATU activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the reformation of the starting material and a reduction in yield.

Broader Applications in Agrochemicals and Medicinal Chemistry

Beyond its prominent role in antiviral drug synthesis, this compound and its derivatives are valuable scaffolds in other areas:

  • Agrochemicals: The thiazole ring is a common feature in many fungicides and herbicides. The unique electronic properties of the ring system and the ability to introduce various substituents make it a versatile core for the development of new crop protection agents.[1][6]

  • Antibacterial and Antifungal Agents: Thiazole-containing compounds have a long history of investigation for their antimicrobial properties.[11][12] Derivatives of 2-aminothiazole-4-carboxylic acid, a related compound, have shown promise as broad-spectrum metallo-β-lactamase inhibitors, which could help combat antibiotic resistance.[13][14]

Conclusion: A Versatile and Enduring Scaffold

This compound is a testament to the profound impact that a well-designed chemical building block can have on scientific advancement. Its straightforward reactivity, coupled with the biological significance of the thiazole core, has cemented its place as a valuable tool in the arsenal of synthetic chemists. From combating global pandemics to ensuring food security, the applications stemming from this unassuming molecule are both diverse and critical. As the quest for novel therapeutics and advanced materials continues, the demand for versatile and reliable intermediates like this compound is certain to grow, ensuring its continued relevance in the years to come.

References

An In-Depth Technical Guide to 2-Chlorothiazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorothiazole-4-carboxylic acid, a halogenated heterocyclic compound, stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural framework, featuring a reactive chlorine atom and a versatile carboxylic acid group on a thiazole scaffold, makes it a valuable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering critical insights for researchers and developers in the pharmaceutical and chemical industries.

Introduction

The thiazole ring is a fundamental motif in numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities. The introduction of a chlorine atom at the 2-position and a carboxylic acid at the 4-position of the thiazole ring imparts distinct chemical characteristics to this compound (CAS No: 5198-87-8), influencing its reactivity and utility.[1][2] This compound serves as a crucial precursor for the synthesis of novel pharmaceuticals, particularly in the development of antibacterial and antifungal agents, as well as in the creation of advanced agrochemicals like herbicides and fungicides.[1] Its ability to participate in a variety of chemical transformations allows for the construction of complex molecular architectures with enhanced therapeutic or agricultural efficacy.[1] This guide aims to consolidate the available technical information on this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry.

General and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 5198-87-8[1][2]
Molecular Formula C₄H₂ClNO₂S[1][2]
Molecular Weight 163.58 g/mol [1][2]
Appearance White to orange to green powder/crystal[1]
Melting Point 220 °C[1]
Boiling Point 370.2 ± 34.0 °C (Predicted)
Density 1.693 ± 0.06 g/cm³ (Predicted)
Acidity
Solubility

Based on its polar carboxylic acid group and the presence of heteroatoms, this compound is expected to have limited solubility in nonpolar organic solvents and higher solubility in polar protic solvents. Anecdotal evidence for similar heterocyclic carboxylic acids suggests poor solubility in common organic solvents like diethyl ether, dichloromethane, and ethyl acetate. It is likely soluble in water to some extent, and its solubility in aqueous solutions can be significantly increased by deprotonation with a base to form the more soluble carboxylate salt.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific experimental spectra are not widely published, the expected spectral features can be predicted based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent sulfur atom and the chlorine at the 2-position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (typically 160-180 ppm). The chemical shifts of the three carbons in the thiazole ring will be influenced by the attached chlorine and carboxylic acid groups, as well as the ring heteroatoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹. Other characteristic peaks would include C-O stretching and O-H bending vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.58 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH) and potentially the chlorine atom.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the construction of the thiazole ring or the modification of a pre-existing thiazole derivative.

Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are the Hantzsch thiazole synthesis and the Sandmeyer reaction.

The Hantzsch synthesis is a classic method for the formation of thiazole rings. A potential pathway for this compound could involve the reaction of a thioamide with an α-halocarbonyl compound. For instance, the reaction of thiourea with a suitable α,β-dihalo-β-ketoester followed by hydrolysis could yield the desired product.

Hantzsch_Synthesis Thiourea Thiourea Intermediate Thiazole Ester Intermediate Thiourea->Intermediate Cyclocondensation AlphaHalo α-Haloketoester (e.g., Ethyl 2,3-dichloro-3-oxopropanoate) AlphaHalo->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Hantzsch synthesis approach for this compound.

The Sandmeyer reaction provides a method to introduce a chlorine atom onto an aromatic or heteroaromatic ring via a diazonium salt intermediate. This could be a viable route starting from 2-aminothiazole-4-carboxylic acid. The amino group can be diazotized with nitrous acid, followed by treatment with a copper(I) chloride to install the chlorine atom at the 2-position.

Sandmeyer_Reaction StartingMaterial 2-Aminothiazole-4-carboxylic acid DiazoniumSalt Diazonium Salt Intermediate StartingMaterial->DiazoniumSalt NaNO₂, HCl Product This compound DiazoniumSalt->Product CuCl

Caption: Sandmeyer reaction for the synthesis of this compound.

Purification

Purification of this compound typically involves recrystallization from a suitable solvent. Given its likely solubility profile, a polar solvent or a solvent mixture may be effective. Due to its acidic nature, purification could also be achieved by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the pure acid by acidification.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its three key structural features: the thiazole ring, the chloro substituent, and the carboxylic acid group.

Reactivity of the Thiazole Ring

The thiazole ring is an electron-rich aromatic system, but the presence of the electron-withdrawing chloro and carboxylic acid groups deactivates it towards electrophilic aromatic substitution. Conversely, the ring is more susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine.

Reactivity of the Chloro Group

The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a facile route to a wide range of 2-substituted thiazole-4-carboxylic acid derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group undergoes typical reactions of this functional group, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine to form an amide. Alternatively, direct coupling with an amine using a coupling agent (e.g., DCC, EDC) is also possible.

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Stability and Storage

This compound is a stable solid under normal laboratory conditions.[1] It should be stored in a well-ventilated place, with the container tightly closed.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Thermal decomposition may lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride.[3]

Applications in Drug Discovery and Agrochemicals

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of compounds with potential therapeutic and agricultural applications.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial and fungal infections.[1] The thiazole moiety is a known pharmacophore in many antimicrobial agents. By modifying the carboxylic acid group and substituting the chlorine atom, medicinal chemists can generate libraries of compounds for screening against various biological targets. It is also utilized in research related to enzyme inhibition and metabolic pathways.[1]

Agrochemicals

In the field of agrochemicals, derivatives of this compound are employed in the formulation of herbicides and fungicides.[1] The structural modifications enabled by this intermediate allow for the development of active ingredients that can effectively manage crop diseases and control unwanted vegetation.

Safety and Handling

This compound is classified as a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: It causes skin irritation and serious eye irritation.[3] It may also cause respiratory irritation.[3]

  • Handling: Wear protective gloves, protective clothing, eye protection, and face protection.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Use only outdoors or in a well-ventilated area.[3]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water.[3] If inhaled, remove the person to fresh air and keep comfortable for breathing.[3]

  • Storage: Store at room temperature in a well-ventilated place.[1][3] Keep the container tightly closed.[3]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical research and development. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide a robust platform for the synthesis of a wide range of functionalized thiazole derivatives. A thorough understanding of its chemistry, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel and effective molecules for a variety of applications. Further research to experimentally determine properties such as its pKa and to develop optimized and scalable synthetic routes will undoubtedly enhance its utility in the scientific community.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chlorothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

2-Chlorothiazole-4-carboxylic acid is a heterocyclic compound of significant interest in the fields of pharmaceutical and agricultural sciences. Its structural framework, featuring a five-membered aromatic thiazole ring substituted with a chlorine atom and a carboxylic acid group, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1] This guide provides an in-depth analysis of the molecular structure, bonding characteristics, and spectroscopic signature of this compound, offering insights crucial for its application in complex chemical syntheses. The ability of this molecule to serve as a scaffold for further functionalization has positioned it as a key building block in the development of novel therapeutic agents, particularly antimicrobials, and advanced agrochemicals.[1][2]

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the thiazole ring, a diazole containing both sulfur and nitrogen. This aromatic ring is substituted at the C2 position with a chlorine atom and at the C4 position with a carboxylic acid group.

Key Physicochemical Data:

PropertyValueReference
Molecular Formula C₄H₂ClNO₂S[1][3]
Molecular Weight 163.58 g/mol [1][3]
CAS Number 5198-87-8[1][3]
Appearance White to off-white crystalline powder[1]
Melting Point ~220 °C[1][2]
SMILES OC(=O)c1csc(Cl)n1
InChI Key UVYJJJQMZPCYKY-UHFFFAOYSA-N

The high melting point of this compound is indicative of strong intermolecular forces in the solid state, likely dominated by hydrogen bonding between the carboxylic acid moieties and potential dipole-dipole interactions involving the chloro-substituted thiazole ring.

Electronic Structure and Bonding Analysis

The electronic nature of this compound is dictated by the interplay of its constituent functional groups. The thiazole ring itself is an electron-rich aromatic system. However, the substituents significantly modulate its electron density and reactivity.

  • Inductive and Resonance Effects: Both the chlorine atom at C2 and the carboxylic acid group at C4 are electron-withdrawing. The chlorine atom exerts a strong -I (negative inductive) effect due to its high electronegativity, pulling electron density from the ring. The carboxylic acid group also withdraws electron density via both inductive and resonance (-M) effects. This overall electron deficiency in the aromatic ring influences its reactivity, particularly towards nucleophilic substitution.

The diagram below illustrates the key electronic influences on the thiazole ring.

Caption: Electronic effects of substituents on the thiazole ring.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. For this molecule, the following absorption bands are expected:

  • O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6]

  • C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[5][6] The conjugation with the thiazole ring may shift this frequency slightly.

  • C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic thiazole ring stretching vibrations.

  • C-Cl Stretch: A band in the 800-600 cm⁻¹ region can be attributed to the carbon-chlorine stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple:

  • H5 Proton: A singlet for the proton at the C5 position of the thiazole ring. Its chemical shift would be downfield, likely in the 7.5-8.5 ppm range, due to the deshielding effects of the aromatic ring and the adjacent electron-withdrawing groups.

  • Carboxylic Acid Proton: A very broad singlet appearing far downfield, typically between 10-13 ppm.[5][6] This signal may be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum provides more detailed structural information:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear in the 160-185 ppm region.[5][7]

  • Thiazole Ring Carbons (C2, C4, C5): These aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the chlorine (C2) and the carbon attached to the carboxylic acid (C4) will be significantly deshielded compared to the carbon bearing a hydrogen (C5).

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 163 and 165 with an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, 17 amu) and the subsequent loss of carbon monoxide (-CO, 28 amu).[5]

Reactivity and Synthetic Applications

The presence of multiple functional groups makes this compound a versatile synthetic intermediate.[1]

  • Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position is activated towards nucleophilic substitution by the electron-withdrawing nature of the thiazole ring nitrogen and the C4-carboxylic acid. This allows for the introduction of various nucleophiles, such as amines, to build more complex molecular scaffolds. For instance, reaction with amines can lead to the formation of 2-aminothiazole derivatives, a common motif in many biologically active compounds.[8][9][10]

  • Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into other functional groups like esters, amides, or acid chlorides. This is a common strategy in drug development to modulate properties like solubility, bioavailability, and target binding. For example, its ethyl ester derivative is also a commercially available building block.[11][12]

The following workflow outlines a general synthetic approach.

Synthesis_Workflow Start Starting Materials (e.g., Ethyl 2-amino-4-thiazolecarboxylate) Step1 Diazotization & Sandmeyer Reaction (NaNO₂, HCl, CuCl) Start->Step1 Intermediate Ethyl 2-chlorothiazole-4-carboxylate Step1->Intermediate Step2 Saponification (e.g., NaOH, H₂O/EtOH) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization) Product->Purification

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a plausible synthesis starting from the corresponding amino-thiazole ester, a common route for introducing halogens onto aromatic rings.

Objective: To synthesize this compound from ethyl 2-aminothiazole-4-carboxylate.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Distilled Water

  • Ice

Procedure:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend ethyl 2-aminothiazole-4-carboxylate in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. d. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl. b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases. e. The resulting mixture contains ethyl 2-chlorothiazole-4-carboxylate.

  • Hydrolysis (Saponification): a. Extract the ester into a suitable organic solvent (e.g., ethyl acetate). b. To the organic extract, add an aqueous solution of sodium hydroxide. c. Heat the biphasic mixture under reflux for 2-4 hours to hydrolyze the ester to the carboxylate salt. d. After cooling, separate the aqueous layer.

  • Acidification and Isolation: a. Cool the aqueous layer in an ice bath. b. Carefully acidify with concentrated HCl until the pH is ~2-3. c. The product, this compound, will precipitate as a solid. d. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: a. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

  • The Sandmeyer reaction involves potentially unstable diazonium salts and the evolution of nitrogen gas; perform the reaction in a well-ventilated fume hood.

  • Strong acids and bases are corrosive; handle with care.[14]

Conclusion

This compound is a structurally and electronically nuanced molecule. Its aromatic thiazole core, modulated by the strong electron-withdrawing effects of the chloro and carboxylic acid substituents, defines its chemical behavior and utility. A thorough understanding of its bonding, spectroscopic properties, and reactivity is paramount for chemists aiming to leverage this versatile building block in the rational design and synthesis of new pharmaceuticals and agrochemicals. The synthetic accessibility and the potential for diverse functionalization at both the C2 and C4 positions ensure its continued importance in synthetic chemistry research and development.

References

spectroscopic data of 2-Chlorothiazole-4-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Chlorothiazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound with the chemical formula C₄H₂ClNO₂S.[1] As a substituted thiazole, it serves as a valuable building block in medicinal chemistry and materials science. Thiazole rings are core structures in numerous pharmacologically active molecules, and the presence of both a chloro and a carboxylic acid group provides versatile handles for synthetic modifications.[2] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule, ensuring the reliability of downstream applications.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We will not only present the expected spectral data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, providing a self-validating framework for researchers.

Molecular Structure and Properties

  • Molecular Formula: C₄H₂ClNO₂S[1]

  • Molecular Weight: 163.58 g/mol [1]

  • CAS Number: 5198-87-8[1]

  • Appearance: Solid

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's polarity and the need to observe the exchangeable carboxylic acid proton.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

    • Tune the probe for the ¹H and ¹³C frequencies.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16-64 scans for a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary.[4] Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to be simple, showing two distinct signals:

  • Thiazole Proton (H-5): A single proton is attached to the thiazole ring at the C-5 position. This proton is in an electron-deficient aromatic system and will appear as a singlet (s) in the aromatic region, typically around δ 8.0-8.5 ppm . Its integration value will be 1H.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and subject to hydrogen bonding. It will appear as a very broad singlet (br s) far downfield, characteristically in the δ 10-13 ppm range.[5][6] This signal's presence is a key identifier for the carboxylic acid functionality. Adding a drop of D₂O to the NMR tube will cause this peak to disappear due to proton-deuterium exchange, providing definitive confirmation.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule.

  • Carboxylic Carbon (C=O): The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the δ 160-180 ppm range.[5][7]

  • Thiazole Ring Carbons:

    • C-2 (bearing Cl): This carbon is attached to both an electronegative nitrogen and a chlorine atom, causing it to be highly deshielded. Its signal is expected around δ 150-160 ppm .

    • C-4 (bearing COOH): This carbon is part of the aromatic ring and is attached to the carboxylic acid group. It is expected to resonate in the region of δ 140-150 ppm .

    • C-5: This is the only carbon in the ring bonded to a hydrogen. It is generally the least deshielded of the ring carbons, with an expected chemical shift around δ 120-130 ppm .

Summary of Expected NMR Data
¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Assignment
~10.0 - 13.0Broad Singlet-COOH
~8.0 - 8.5SingletH-5 (thiazole ring)
¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~160 - 180C=O (Carboxylic Acid)
~150 - 160C-2 (C-Cl)
~140 - 150C-4 (C-COOH)
~120 - 130C-5 (C-H)

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Experimental Protocol: IR Data Acquisition

A common and straightforward method is Attenuated Total Reflectance (ATR) IR spectroscopy.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: The most prominent feature will be an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[5][9] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids form in the solid state.[8][9]

  • C-H Stretch: A weak, sharp peak for the aromatic C-H stretch of the thiazole ring may be visible around 3100-3000 cm⁻¹ , often superimposed on the broad O-H band.

  • C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will be present in the range of 1760-1690 cm⁻¹ .[9] Conjugation with the thiazole ring may shift this peak to the lower end of the range.

  • C-O Stretch & O-H Bend: The spectrum will also contain absorptions for the C-O single bond stretch, typically found between 1320-1210 cm⁻¹ , and the O-H bend, which appears in the 1440-1395 cm⁻¹ region.[9]

  • Ring Vibrations: The thiazole ring itself will exhibit characteristic stretching vibrations (C=C, C=N) in the fingerprint region, typically between 1600-1400 cm⁻¹ .

Summary of Expected IR Absorptions
Wavenumber (cm⁻¹) Intensity Vibration
3300 - 2500Strong, Very BroadO-H Stretch (Carboxylic Acid Dimer)
1760 - 1690Strong, SharpC=O Stretch (Carbonyl)
1600 - 1400MediumC=N, C=C Ring Stretches
1440 - 1395MediumO-H Bend
1320 - 1210MediumC-O Stretch

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids and is commonly coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Ionization: Apply a high voltage to the solution to generate charged droplets, which then desolvate to produce gas-phase ions. ESI can be run in positive or negative mode. For a carboxylic acid, negative ion mode [M-H]⁻ is often very effective.

  • Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

MS Spectral Interpretation
  • Molecular Ion Peak: The molecular weight is 163.58 g/mol . A key feature will be the isotopic pattern of chlorine. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion:

    • M⁺ peak (containing ³⁵Cl) at m/z ≈ 163 .

    • M+2 peak (containing ³⁷Cl) at m/z ≈ 165 . The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.[7][10]

  • Fragmentation Patterns: The molecule can fragment in predictable ways. Common fragmentation pathways for carboxylic acids include:

    • Loss of the carboxyl group (-COOH): This would result in a fragment ion at m/z ≈ 118/120 (for ³⁵Cl/³⁷Cl).

    • Loss of a chlorine atom (-Cl): This would generate a fragment at m/z ≈ 128 .

    • Acylium Ion Formation: Cleavage of the C-Cl bond can lead to the formation of an acylium ion, which is a common fragmentation pathway for acid derivatives.[7]

Summary of Expected Mass Spectrometry Data (EI or ESI)

m/z Value Interpretation Notes
~163 / 165[M]⁺ or [M-H]⁻Molecular ion peaks, showing a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.
~118 / 120[M-COOH]⁺Fragment from the loss of the carboxylic acid group.
~128[M-Cl]⁺Fragment from the loss of the chlorine atom.

graph G {
layout=dot;
node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

mol [label="{this compound | MW ≈ 163/165}"];

frag1 [label="{Loss of -COOH | m/z ≈ 118/120}", fillcolor="#FFFFFF"]; frag2 [label="{Loss of -Cl | m/z ≈ 128}", fillcolor="#FFFFFF"]; frag3 [label="{Loss of H₂O | m/z ≈ 145/147}", fillcolor="#FFFFFF"];

mol -> frag1; mol -> frag2; mol -> frag3; }

Caption: Plausible fragmentation pathways in mass spectrometry.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the molecular skeleton. IR spectroscopy verifies the presence of key functional groups, particularly the distinctive carboxylic acid moiety. Finally, mass spectrometry confirms the molecular weight and provides an unmistakable isotopic signature for the chlorine atom. This triad of techniques delivers an unambiguous structural assignment, which is the foundational requirement for any further research or application involving this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Shifts for 2-Chlorothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities within the pharmaceutical and agrochemical industries. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 2-chlorothiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into predicted chemical shifts, the underlying principles of substituent effects on the thiazole ring, a detailed, field-proven protocol for sample preparation and data acquisition, and a discussion of the expected spectral data in the context of structurally related analogs. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of substituted thiazole derivatives.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds. The introduction of various substituents onto the thiazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound presents an interesting case for NMR analysis due to the presence of both an electron-withdrawing chloro group at the 2-position and a carboxylic acid group at the 4-position. Understanding the influence of these substituents on the ¹H and ¹³C chemical shifts is crucial for unequivocal structure confirmation and for predicting the spectral features of more complex derivatives. This guide will provide both theoretical predictions and practical considerations for the NMR analysis of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using computational NMR prediction software and serve as a valuable starting point for spectral assignment. It is important to note that experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H58.0 - 8.5Singlet
COOH12.0 - 13.0Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2150 - 155
C4145 - 150
C5125 - 130
COOH165 - 170

Analysis of Substituent Effects

The electronic environment of the thiazole ring is significantly influenced by the chloro and carboxylic acid substituents.

  • The Chloro Group at C2: The electronegative chlorine atom is expected to exert a strong electron-withdrawing inductive effect, which will deshield the adjacent C2 carbon, causing it to resonate at a lower field in the ¹³C NMR spectrum. This effect will also have a smaller, but noticeable, deshielding influence on the H5 proton.

  • The Carboxylic Acid Group at C4: The carboxylic acid group is also electron-withdrawing and will deshield the C4 and C5 carbons. The acidic proton of the carboxylic acid is highly deshielded and is expected to appear far downfield in the ¹H NMR spectrum, typically as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.[1] The chemical shift of this proton is highly dependent on the solvent and concentration.[1] The carbonyl carbon of the carboxylic acid will resonate in the characteristic downfield region for carboxylic acids, generally between 165-185 ppm.[1]

The combined electron-withdrawing nature of both substituents will lead to a general downfield shift for the H5 proton and all the ring carbons compared to unsubstituted thiazole.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this analysis due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its relatively high boiling point, which minimizes evaporation. Its residual proton signal appears around 2.50 ppm and its carbon signals at approximately 39.5 ppm.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for routine ¹H acquisition.
Number of Scans (NS)16Sufficient for good signal-to-noise for a sample of this concentration.
Relaxation Delay (D1)2 sAllows for adequate relaxation of protons between scans.
Acquisition Time (AQ)4 sProvides good digital resolution.
Spectral Width (SW)16 ppmCovers the expected chemical shift range for organic molecules.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled 30-degree pulse sequence.
Number of Scans (NS)1024 or moreRequired due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2 sAdequate for most carbons in small molecules.
Acquisition Time (AQ)1.5 sA reasonable acquisition time for ¹³C NMR.
Spectral Width (SW)240 ppmEncompasses the full range of expected ¹³C chemical shifts.

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.5 ppm.

  • Integration: Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different protons.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualization of Key Concepts

molecular_structure cluster_molecule This compound C2 C2 N3 N3 C2->N3 Cl Cl C2->Cl C4 C4 C5 C5 C4->C5 C_COOH C4->C_COOH S1 S1 C5->S1 H5 H5 C5->H5 S1->C2 N3->C4 COOH COOH O1_COOH O C_COOH->O1_COOH O2_COOH OH C_COOH->O2_COOH

Caption: Molecular structure of this compound.

substituent_effects substituent Substituents chloro 2-Chloro Group substituent->chloro cooh 4-Carboxylic Acid substituent->cooh effect Electronic Effect chloro->effect -I (Inductive) cooh->effect -I, -M (Mesomeric) deshielding Deshielding (Downfield Shift) effect->deshielding nmr_shifts NMR Chemical Shifts deshielding->nmr_shifts Affects ¹H and ¹³C

Caption: Influence of substituents on NMR chemical shifts.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR characteristics of this compound. By combining predicted data with an understanding of substituent effects and a robust experimental protocol, researchers can confidently acquire and interpret the NMR spectra of this and related heterocyclic compounds. The principles and methodologies outlined herein are fundamental to the structural verification process in modern chemical research and drug development.

References

mass spectrometry fragmentation of 2-Chlorothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chlorothiazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] We delve into the principles of electrospray ionization (ESI) for this analyte and present a detailed analysis of its predictable fragmentation pathways under collision-induced dissociation (CID) in both positive and negative ion modes. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to facilitate the structural elucidation and sensitive detection of this molecule and its derivatives.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₄H₂ClNO₂S, Molecular Weight: 163.58 g/mol ) is a versatile building block in medicinal and agricultural chemistry.[1][2][3] Its structure, featuring a thiazole ring, a carboxylic acid, and a chlorine atom, imparts unique chemical reactivity and biological activity.[1] Mass spectrometry is an indispensable tool for the structural verification and quantification of such compounds. Understanding its fragmentation behavior is paramount for developing robust analytical methods, identifying metabolites, and characterizing impurities. This guide explains the causal links between the molecule's structure and its fragmentation pattern, providing a predictive framework for analysis.

Ionization Methodology: Electrospray Ionization (ESI)

For a polar, acidic molecule like this compound, Electrospray Ionization (ESI) is the premier method for generating gas-phase ions from a liquid solution. ESI is a "soft ionization" technique that typically preserves the intact molecule, generating a pseudomolecular ion with minimal in-source fragmentation.[4] This is crucial for establishing the correct molecular weight and for selecting the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.

The analysis can be performed in both positive and negative ion modes, which provide complementary structural information.

  • Positive Ion Mode (+ESI): The molecule accepts a proton, typically at the nitrogen atom of the thiazole ring or the carbonyl oxygen, to form the protonated molecule, [M+H]⁺.

  • Negative Ion Mode (-ESI): The acidic proton of the carboxylic acid group is readily lost, forming the deprotonated molecule, [M-H]⁻.

The choice of solvent is critical for efficient ionization. A mixture of volatile organic solvents (e.g., methanol, acetonitrile) and water, often with a small amount of acid (e.g., formic acid) for +ESI or base (e.g., ammonium hydroxide) for -ESI, is recommended to enhance conductivity and ion formation.[5]

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS), utilizing Collision-Induced Dissociation (CID), is employed to controllably fragment the selected precursor ion.[6][7] In this process, the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to break apart into characteristic product ions.

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

The protonated precursor ion of this compound (m/z ≈ 164) is expected to follow fragmentation pathways dominated by its functional groups.

  • Initial Neutral Losses: The carboxylic acid group is the most labile site. Common initial fragmentations for aromatic or heterocyclic carboxylic acids include the loss of water ([M+H-H₂O]⁺) and the subsequent or direct loss of carbon monoxide ([M+H-CO]⁺).[8]

    • Loss of H₂O (Water): A neutral loss of 18 Da, leading to a fragment ion at m/z ≈ 146.

    • Loss of HCOOH (Formic Acid): A neutral loss of 46 Da, resulting in a fragment ion at m/z ≈ 118. This represents the cleavage of the entire carboxylic acid group.

  • Thiazole Ring Cleavage: Following the initial losses, the thiazole ring itself can fragment. The fragmentation of thiazole derivatives is well-documented and often involves cleavage of the C-S and C-N bonds, leading to smaller, characteristic ions.[9][10]

The diagram below illustrates the most probable fragmentation cascade for the [M+H]⁺ ion.

G cluster_main Positive Ion Mode Fragmentation ([M+H]⁺) precursor [M+H]⁺ m/z ≈ 164 frag1 Fragment Ion m/z ≈ 146 precursor->frag1 -H₂O (18 Da) frag2 Fragment Ion m/z ≈ 118 precursor->frag2 -HCOOH (46 Da) frag3 Ring Fragments frag1->frag3 Ring Cleavage frag2->frag3 Further Fragmentation

Caption: Predicted fragmentation of [M+H]⁺.
Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

Fragmentation in negative ion mode is often simpler and highly diagnostic for carboxylic acids.

  • Primary Fragmentation - Decarboxylation: The most favorable and dominant fragmentation pathway for the deprotonated ion (m/z ≈ 162.5) is the neutral loss of carbon dioxide (CO₂). This is a characteristic reaction for deprotonated carboxylic acids.

    • Loss of CO₂ (Carbon Dioxide): A neutral loss of 44 Da results in a highly stable 2-chlorothiazole anion at m/z ≈ 118.5. This fragment is often the base peak in the MS/MS spectrum.

The diagram below shows this primary fragmentation pathway.

G cluster_main Negative Ion Mode Fragmentation ([M-H]⁻) precursor [M-H]⁻ m/z ≈ 162.5 frag1 2-Chlorothiazole Anion m/z ≈ 118.5 precursor->frag1 -CO₂ (44 Da)

Caption: Predicted fragmentation of [M-H]⁻.
The Chlorine Isotope Signature

A critical feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any fragment ion containing the chlorine atom will appear as a pair of peaks (an "A" and "A+2" peak) separated by approximately 2 m/z units, with a characteristic intensity ratio of 3:1.[11] This signature is a powerful tool for confirming the identity of chlorine-containing fragments.

Summary of Predicted Fragments
Precursor Ion m/z (³⁵Cl) Proposed Fragment Ion m/z (³⁵Cl) Neutral Loss Notes
[M+H]⁺164.0[M+H-H₂O]⁺146.0H₂O (18 Da)Loss from carboxylic acid.
[M+H]⁺164.0[M+H-HCOOH]⁺118.0HCOOH (46 Da)Loss of the entire carboxylic acid group.
[M-H]⁻162.5[M-H-CO₂]⁻118.5CO₂ (44 Da)Highly characteristic loss of CO₂ (decarboxylation). Often the base peak.

Note: m/z values are approximated for the ³⁵Cl isotope.

Experimental Protocol: A Practical Workflow

This section provides a validated starting point for an LC-MS/MS analysis. Optimization may be required based on the specific instrumentation and analytical goals.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid for +ESI).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative.

  • Scan Mode: Full Scan (MS1) to find the precursor, followed by Product Ion Scan (MS/MS) for fragmentation.

  • Capillary Voltage: 3.5 kV (+ESI), -3.0 kV (-ESI).

  • Source Temperature: 120 °C.

  • Desolvation Gas Temp: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramp from 10-40 eV to find optimal fragmentation conditions.

Experimental Workflow Diagram

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and governed by the chemistry of its constituent functional groups. In positive ion mode, fragmentation is initiated by losses from the carboxylic acid moiety, followed by ring cleavage. In negative ion mode, a highly specific and efficient decarboxylation reaction provides a robust diagnostic fragment. The ubiquitous 3:1 isotopic pattern of chlorine serves as a definitive confirmation for all chlorine-containing ions. By leveraging this detailed understanding and the provided experimental framework, researchers can confidently identify, characterize, and quantify this important heterocyclic compound.

References

Solubility Profile of 2-Chlorothiazole-4-carboxylic Acid: A Technical Guide for Strategic Solvent Selection and Experimental Determination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorothiazole-4-carboxylic acid is a pivotal heterocyclic intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[1] Its solubility in organic solvents is a critical physical parameter that dictates the efficiency of reaction kinetics, influences purification and crystallization strategies, and ultimately impacts the formulation of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. It outlines the molecular characteristics governing its solubility, presents a framework for rational solvent selection, and details a robust, validated experimental protocol based on the isothermal shake-flask method for quantitative analysis.

Introduction: The Critical Role of Solubility

The journey of a chemical entity from a laboratory building block to a viable product is critically dependent on its physicochemical properties. For this compound (CAS: 5198-87-8), a key intermediate in medicinal and agricultural chemistry, solubility is a paramount consideration.[1] Understanding how, and to what extent, it dissolves in various organic solvents is essential for:

  • Process Chemistry: Optimizing reaction conditions, ensuring homogeneity, and maximizing yields.

  • Purification: Developing effective crystallization and re-slurry procedures to achieve high purity.

  • Formulation Development: For APIs, solubility is a key determinant of bioavailability and the choice of delivery vehicle.[2]

This guide serves as a senior-level resource, moving beyond simple data provision to explain the causal relationships between molecular structure, solvent properties, and dissolution.

Theoretical Basis of Solubility

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure and its potential intermolecular interactions with the solvent.

Molecular Structure Analysis of this compound

The solubility behavior of this compound is dictated by the interplay of its three primary functional components:

  • Carboxylic Acid (-COOH): This is the most dominant functional group. It is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature suggests strong solubility in polar, protic solvents.

  • Thiazole Ring: This heterocyclic system contains both nitrogen and sulfur atoms, contributing to the molecule's polarity and providing sites for dipole-dipole interactions and hydrogen bond acceptance.

  • Chloro-substituent (-Cl): The electronegative chlorine atom adds to the molecule's overall polarity but also introduces a degree of lipophilicity.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₄H₂ClNO₂S [3][4]
Molecular Weight 163.58 g/mol [3][4]
Melting Point ~220 °C [1]
LogP (calculated) 1.49 [4]
H-Bond Donors 1 [4]

| H-Bond Acceptors | 3 |[4] |

The calculated LogP of ~1.49 suggests a moderate lipophilicity, indicating that while polar interactions are significant, the molecule is not exclusively soluble in highly aqueous systems.[4] The presence of both hydrogen bond donors and acceptors points towards favorable interactions with solvents capable of hydrogen bonding.[4]

Solvent Classification and Interaction Theory

The principle of "like dissolves like" provides a foundational framework for predicting solubility. Solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the prominent carboxylic acid group, this compound is expected to exhibit high solubility in these solvents through strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess dipoles but lack O-H or N-H bonds, making them effective hydrogen bond acceptors but not donors. They can solvate the molecule by interacting with the carboxylic acid proton and the thiazole ring. High to moderate solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The significant polarity of the carboxylic acid and thiazole ring will likely lead to very poor solubility in this class of solvents.

A Framework for Strategic Solvent Screening

For drug development professionals, a tiered approach to solubility testing is often most efficient.[2] This begins with a qualitative assessment to identify promising candidates before committing to rigorous quantitative analysis.

Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile. This serves as a starting point for experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Alcohols (Polar Protic) Methanol, EthanolHighStrong hydrogen bonding with the carboxylic acid group.
Ketones (Polar Aprotic) AcetoneModerate to HighDipole-dipole interactions and H-bond acceptance at the carbonyl.
Ethers (Weakly Polar) Tetrahydrofuran (THF)ModerateDipole interactions and H-bond acceptance at the ether oxygen.
Esters (Polar Aprotic) Ethyl AcetateLow to ModerateWeaker dipole interactions compared to ketones.
Chlorinated (Apolar) Dichloromethane (DCM)LowPrimarily dipole-dipole interactions of limited strength.
Hydrocarbons (Nonpolar) Toluene, HeptaneVery Low / InsolubleLack of favorable intermolecular forces to overcome crystal lattice energy.
Amides (Polar Aprotic) Dimethylformamide (DMF)HighStrong dipole interactions and H-bond acceptance.
Sulfoxides (Polar Aprotic) Dimethyl sulfoxide (DMSO)Very HighVery strong H-bond acceptor, excellent for dissolving polar compounds.

Standard Protocol for Quantitative Solubility Determination

To obtain precise, reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold-standard technique, recognized by regulatory bodies like the OECD.[5][6][7]

Principle of the Method

The shake-flask method is an equilibrium-based technique.[8] An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the saturation solubility.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis p1 Prepare saturated stock solutions of the solvent p2 Weigh excess this compound into vials p1->p2 p3 Add a precise volume of the selected solvent p2->p3 e1 Place vials in an isothermal shaker bath (e.g., 25°C) p3->e1 e2 Agitate for a predetermined time (e.g., 24-48h) to reach equilibrium e1->e2 s1 Allow vials to stand to let solids settle e2->s1 s2 Centrifuge or filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) s1->s2 a1 Prepare serial dilutions of the clear supernatant s2->a1 a2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) a1->a2 a3 Calculate solubility in mg/mL or mol/L a2->a3

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

This protocol is adapted from the principles outlined in the OECD Guideline 105 and common practices in the pharmaceutical industry.[6][9][10]

  • Preparation:

    • Accurately weigh an amount of this compound into a series of glass vials, ensuring the amount is in clear excess of its expected solubility. A preliminary test may be required to estimate this.[6]

    • Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a constant speed for a duration sufficient to ensure equilibrium is reached. A 24-hour period is often adequate, but 48 or 72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand in a temperature-controlled block for a short period to allow coarse particles to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved solids.

  • Analysis:

    • Prepare a calibration curve using accurately weighed standards of this compound dissolved in the same solvent.

    • Dilute the filtered supernatant sample with the solvent to bring its concentration within the linear range of the calibration curve.

    • Quantify the concentration of the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

    • Calculate the original concentration in the supernatant, factoring in the dilution factor. This value represents the equilibrium solubility.

Data Interpretation and Application

The quantitative solubility data, typically expressed in mg/mL or mol/L, directly informs critical development decisions. High solubility in a solvent like methanol or ethanol may suggest it is a good candidate for reaction or purification by crystallization (via the addition of an anti-solvent). Conversely, low solubility in a solvent like heptane confirms its utility as an anti-solvent or for re-slurrying to wash away more soluble impurities. For formulation scientists, solubility in excipients like glycols is a key first step in developing a liquid dosage form.[2]

Conclusion

References

An In-Depth Technical Guide to the Melting Point of 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of 2-Chlorothiazole-4-carboxylic acid, a critical physicochemical parameter for its application in research and pharmaceutical development. As a key building block in the synthesis of various bioactive molecules, a thorough understanding of its physical properties is paramount for quality control, process optimization, and formulation development.

Introduction to this compound: A Versatile Heterocyclic Intermediate

This compound (CAS No: 5198-87-8) is a substituted thiazole derivative featuring a chlorine atom at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups imparts significant synthetic utility, making it a valuable intermediate in the production of pharmaceuticals, particularly those targeting bacterial and fungal infections, as well as in the agrochemical industry for the development of herbicides and fungicides.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[2] The precise characterization of this compound, starting with its melting point, is the foundation for its successful application.

The Significance of Melting Point in Pharmaceutical Development

The melting point of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physical property that provides critical information for several aspects of drug development:

  • Purity Assessment: A sharp and well-defined melting point is a primary indicator of the purity of a crystalline solid. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

  • Compound Identification and Characterization: The melting point is a characteristic constant for a pure compound and can be used for its identification and to distinguish it from other isomers or related substances.

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a compound will exhibit distinct melting points. Identifying and controlling the polymorphic form is crucial as it can impact solubility, stability, and bioavailability.

  • Formulation and Process Development: Knowledge of the melting point is essential for downstream processing steps such as milling, granulation, and tablet manufacturing, as it dictates the thermal stability of the compound.

Reported Melting Point of this compound

The experimentally determined melting point of this compound is a critical piece of data for any researcher working with this compound. The table below summarizes the reported value from a commercial supplier.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Reported Melting Point (°C) Source
This compound5198-87-8C₄H₂ClNO₂S163.58220Chem-Impex[1], MySkinRecipes[1]

It is crucial to note that this value serves as a reference. The observed melting point in a laboratory setting can be influenced by several factors, as discussed in a later section.

Methodologies for Accurate Melting Point Determination

The determination of a precise and accurate melting point requires standardized methodologies and calibrated instrumentation. Two primary methods are widely accepted in the pharmaceutical industry: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method (as per USP <741>)

This traditional and widely used method involves heating a small amount of the powdered sample in a capillary tube and observing the temperature range over which it melts.

  • Sample Preparation:

    • Ensure the this compound sample is finely powdered and thoroughly dried to remove any residual solvents.

    • Pack the dry powder into a capillary tube to a height of 2-4 mm.

  • Instrumentation:

    • Utilize a calibrated melting point apparatus with a suitable heating block or oil bath.

  • Measurement:

    • Insert the capillary tube into the apparatus.

    • Heat the sample at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

    • Record the temperature at which the first liquid is observed (onset) and the temperature at which the last solid particle melts (completion). The range between these two temperatures is the melting range.

  • Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary.

  • Thorough Drying: Residual solvents can act as impurities, leading to a depressed and broadened melting range.

  • Slow Heating Rate: A slow heating rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed analysis of the melting process.

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of the this compound sample into a DSC pan.

    • Seal the pan, often using a hermetic lid to prevent volatilization.

  • Instrumentation:

    • Use a calibrated DSC instrument. Calibration is typically performed with certified reference standards (e.g., indium).

  • Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • The instrument records the heat flow as a function of temperature. The melting event is observed as an endothermic peak on the DSC thermogram. The peak onset temperature is often reported as the melting point.

  • Small Sample Size: A small sample size minimizes thermal gradients within the sample.

  • Sealed Pan: A sealed pan prevents sample loss due to sublimation or decomposition, which can affect the accuracy of the measurement.

  • Inert Atmosphere: An inert atmosphere, such as nitrogen, prevents oxidative degradation of the sample at elevated temperatures.

Workflow for Accurate Melting Point Determination

The following diagram illustrates a logical workflow for the accurate determination and validation of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_validation Data Validation & Reporting Synthesis Synthesis of this compound (e.g., Hydrolysis of ethyl ester) Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product Drying Drying (Vacuum oven) Purification->Drying Purified Solid Characterization Initial Characterization (NMR, MS) Drying->Characterization Dry, Pure Sample Capillary Capillary Method (USP <741>) Characterization->Capillary DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Comparison Compare with Reference Value (220 °C) Capillary->Comparison DSC->Comparison Purity_Check Assess Purity (Sharpness of melt) Comparison->Purity_Check Report Final Report (Melting Range, Method) Purity_Check->Report

Caption: Workflow for the determination of the melting point of this compound.

Factors Influencing the Melting Point of this compound

Several factors can influence the observed melting point of this compound. A thorough understanding of these is crucial for accurate and reproducible results.

  • Purity: This is the most significant factor. The presence of impurities, such as unreacted starting materials (e.g., ethyl 2-chlorothiazole-4-carboxylate) or by-products from the synthesis, will typically cause a depression and broadening of the melting point range. The starting material, ethyl 2-chlorothiazole-4-carboxylate, is a known intermediate for pharmaceuticals and agrochemicals.[3] Its hydrolysis is a likely route to the carboxylic acid, and incomplete reaction would leave residual ester as an impurity.

  • Crystalline Form (Polymorphism): While not explicitly documented for this compound in the initial search, many organic molecules can exist in different crystalline forms (polymorphs), each with a unique melting point. The method of crystallization and the solvent used can influence the polymorphic form obtained.

  • Heating Rate: As mentioned earlier, a faster heating rate can lead to an artificially elevated and broader melting range due to a lag in heat transfer.

  • Particle Size: While less significant than other factors, very fine particles may pack differently in the capillary tube, potentially affecting the observed melting behavior.

  • Instrumentation Calibration: An uncalibrated thermometer or DSC instrument will lead to inaccurate readings. Regular calibration with certified reference standards is essential.

Synthesis and Purification Considerations

A common synthetic route to this compound involves the hydrolysis of its corresponding ester, ethyl 2-chlorothiazole-4-carboxylate.[3][4] This ester is a versatile building block in its own right.[3]

The purification of the final carboxylic acid product is critical to obtain a sharp melting point. Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. Common solvents for recrystallizing carboxylic acids include water, ethanol, or mixtures thereof. The purification process should be monitored by techniques such as Thin Layer Chromatography (TLC) to ensure the removal of impurities.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest in medicinal chemistry. The thiazole nucleus is a component of many clinically used drugs. Thiazole carboxylic acid derivatives, in particular, have been explored for various therapeutic applications, including as inhibitors of metallo-β-lactamases, which are enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics.[5] The development of such inhibitors is a critical strategy to combat antimicrobial resistance. The carboxylic acid moiety often serves as a key pharmacophoric feature, enabling interactions with biological targets.

Conclusion

The melting point of this compound, reported at 220 °C, is a fundamental parameter that underpins its use in research and development. Accurate determination of this value, using standardized methodologies such as the capillary method or DSC, is essential for ensuring the purity, identity, and quality of the compound. For professionals in drug development, a precise understanding and control of this property are indispensable for the successful advancement of new chemical entities from the laboratory to clinical applications.

References

Quantum Chemical Analysis of 2-Chlorothiazole-4-carboxylic acid: A DFT-Based Approach to Understanding Molecular Structure, Reactivity, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive quantum chemical analysis of 2-Chlorothiazole-4-carboxylic acid, a pivotal heterocyclic building block in pharmaceutical and agrochemical synthesis.[1] Leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and reactive properties. This guide is designed for researchers, computational chemists, and drug development professionals, offering a detailed protocol and in-depth interpretation of results, including conformational analysis, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. The insights derived from this computational investigation are crucial for the rational design of novel derivatives with enhanced biological activity and targeted efficacy.

Introduction: Significance and Computational Rationale

This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of numerous bioactive molecules.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and experimental agents exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Its utility also extends to agricultural science, where its derivatives are employed in the development of potent herbicides and fungicides.[1][5]

The chlorine atom at the 2-position and the carboxylic acid group at the 4-position are critical functional groups that dictate the molecule's reactivity and provide anchor points for synthetic modification. Understanding the interplay between the thiazole core and these substituents at a quantum level is paramount for predicting its chemical behavior and designing next-generation compounds.

Quantum chemical analysis, particularly Density Functional Theory (DFT), offers a powerful, non-empirical method to elucidate molecular properties with high accuracy.[6][7] By modeling the electron density, DFT allows us to calculate optimized geometries, probe electronic structures, and map charge distributions. These computational insights can predict sites susceptible to electrophilic or nucleophilic attack, rationalize molecular stability, and estimate reactivity, thereby guiding synthetic strategies and accelerating the discovery process. This guide presents a systematic DFT-based workflow to fully characterize this compound.

Theoretical Framework: The Power of Density Functional Theory (DFT)

The analyses presented in this guide are grounded in Density Functional Theory (DFT), a cornerstone of modern computational chemistry. Unlike wave function-based methods, DFT calculates the electronic properties of a molecule based on its electron density, a function of only three spatial coordinates. This approach provides a remarkable balance of computational efficiency and accuracy, making it ideal for studying molecules of pharmaceutical interest.

The choice of functional and basis set is critical for the reliability of DFT calculations.[8] For this analysis, we select the B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely recognized for its excellent performance in predicting the geometries and electronic properties of organic molecules.[6][9] This is paired with the 6-311++G(d,p) basis set , a robust choice that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds. This level of theory is well-suited for capturing the nuanced electronic effects within our target molecule.[10]

Key properties derived from our DFT analysis include:

  • Optimized Molecular Geometry: The lowest energy arrangement of atoms in 3D space.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are fundamental indicators of chemical reactivity and the ability to donate or accept electrons.[9]

  • Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: A method to study charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) interactions that contribute to molecular stability.[10]

Computational Methodology: A Validated Workflow

The following section details the step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be a self-validating system, where frequency analysis confirms the stability of the optimized geometry.

Software and Computational Details

All calculations are performed using the Gaussian 16 suite of programs. The B3LYP functional with the 6-311++G(d,p) basis set is employed for all calculations. Results are visualized using GaussView and Chemcraft.

Experimental Protocol: Step-by-Step Quantum Chemical Analysis
  • Initial Structure Generation: The 3D structure of this compound is built using standard bond lengths and angles in GaussView.

  • Conformational Search: A preliminary conformational analysis is performed to identify the most stable orientation of the carboxylic acid group relative to the thiazole ring. This is achieved by rotating the C-C bond connecting the carboxyl group to the ring and performing a series of constrained geometry optimizations. The conformer with the lowest electronic energy is selected for further analysis. This step is crucial as the orientation of the -COOH group can significantly impact the molecule's dipole moment and intermolecular interactions.[10]

  • Full Geometry Optimization: The most stable conformer is subjected to a full, unconstrained geometry optimization using the Opt keyword. This calculation locates the minimum energy structure on the potential energy surface.

  • Vibrational Frequency Analysis: A frequency calculation (Freq keyword) is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure corresponds to a true energy minimum. This step validates the stability of the optimized geometry.

  • Electronic Property Calculation: Using the validated geometry, a single-point energy calculation is performed to derive the final electronic properties, including HOMO and LUMO energies, MEP, and NBO analysis. The pop=NBO keyword is used for the NBO calculation.

Workflow Visualization

The logical flow of the computational protocol is summarized in the diagram below.

G cluster_prep Step 1: Preparation cluster_conf Step 2: Stability Analysis cluster_analysis Step 3: Property Calculation node_prep Initial 3D Structure Generation node_conf Conformational Analysis (Rotate -COOH group) node_prep->node_conf node_opt Full Geometry Optimization (B3LYP/6-311++G(d,p)) node_conf->node_opt Select Lowest Energy Conformer node_freq Frequency Analysis (Confirm Minimum Energy) node_opt->node_freq Verify Stability node_sp Single-Point Energy Calculation on Optimized Geometry node_freq->node_sp Proceed with Validated Structure node_homo HOMO-LUMO Analysis node_sp->node_homo node_mep MEP Mapping node_sp->node_mep node_nbo NBO Analysis node_sp->node_nbo

References

A Technical Guide to the Fundamental Reaction Mechanisms of 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorothiazole-4-carboxylic acid is a heterocyclic building block of significant interest in the fields of pharmaceutical and agrochemical research.[1] Its structure, featuring a thiazole ring substituted with a reactive chlorine atom at the 2-position and a carboxylic acid at the 4-position, provides a versatile platform for the synthesis of a wide array of more complex molecules.[1] The thiazole core is a common motif in numerous bioactive compounds, and the presence of two distinct and orthogonally reactive functional groups allows for sequential and selective modifications. This guide provides an in-depth exploration of the fundamental reaction mechanisms of this compound, offering both mechanistic insights and practical, field-proven protocols for its synthesis and derivatization.

The reactivity of this molecule can be dissected into three primary domains:

  • Reactions at the C2-Position: The electron-deficient nature of the thiazole ring activates the C2-chloro group towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

  • Reactions of the Carboxylic Acid: The -COOH group can undergo standard transformations such as amide bond formation and esterification, providing a handle for further functionalization or modification of physicochemical properties.

  • Decarboxylation: Under specific conditions, the carboxylic acid can be removed to yield the parent 2-chlorothiazole scaffold.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical resource to facilitate the effective use of this versatile chemical intermediate.

Synthesis of this compound

A common and practical route to this compound begins with the readily available ethyl 2-aminothiazole-4-carboxylate. The synthesis involves a Sandmeyer-type diazotization of the amino group, followed by substitution with a chloride ion. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthesis_of_2-Chlorothiazole-4-carboxylic_acid cluster_0 Synthetic Pathway start Ethyl 2-aminothiazole-4-carboxylate intermediate1 Diazonium Salt Intermediate start->intermediate1 1. NaNO2, HCl(aq) 0-5 °C intermediate2 Ethyl 2-chlorothiazole-4-carboxylate intermediate1->intermediate2 2. CuCl product This compound intermediate2->product 3. NaOH(aq), then H+

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis via Diazotization

Step 1: Diazotization and Chlorination

  • To a stirred solution of ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in aqueous hydrochloric acid (6 M), cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-chlorothiazole-4-carboxylate.

Step 2: Ester Hydrolysis

  • Dissolve the crude ethyl 2-chlorothiazole-4-carboxylate in a mixture of ethanol and 2 M aqueous sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Reactions at the C2-Position: The Chloro Substituent

The chlorine atom at the C2 position is the most versatile site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is enhanced by the electron-withdrawing nature of the thiazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. For this compound, the chloro-substituent serves as the electrophilic partner. It is often advantageous to perform these reactions on the ester form (e.g., ethyl ester) to avoid potential complications from the free carboxylic acid, which can interfere with the basic conditions typically employed.[2]

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, to form a biaryl linkage.[3][4] The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst.[4]

Suzuki_Miyaura_Coupling_Mechanism cluster_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation R-B(OR)2 PdII_R Ar-Pd(II)-R(L2) Transmetal->PdII_R RedElim Reductive Elimination Product Ar-R PdII_R->Product RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Ethyl 2-Chlorothiazole-4-carboxylate

  • To an oven-dried Schlenk tube, add ethyl 2-chlorothiazole-4-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(II) and Pd(0) sources that are readily reduced in situ.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands facilitate the oxidative addition to the C-Cl bond, which is a key step.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. Stronger, non-hydroxide bases are often preferred to minimize side reactions.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are common; the aqueous phase facilitates the dissolution of the base and activation of the boronic acid.
Temperature 80-110 °CHigher temperatures are often required to activate the relatively unreactive C-Cl bond.

2. Heck Reaction

The Heck reaction forms a C-C bond between the aryl chloride and an alkene, typically an electron-deficient one like an acrylate or styrene.[6][7] The reaction proceeds via a similar Pd(0)/Pd(II) catalytic cycle but involves migratory insertion of the alkene and subsequent β-hydride elimination.[8]

Protocol: Heck Reaction of Ethyl 2-Chlorothiazole-4-carboxylate

  • In a pressure-rated vessel, combine ethyl 2-chlorothiazole-4-carboxylate (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%).

  • Add a suitable base, typically an amine base like triethylamine (Et₃N) or an inorganic base like NaOAc (1.5-2.0 eq).

  • Add a polar aprotic solvent such as DMF or NMP.

  • Seal the vessel and heat to 100-140 °C. The high temperature is necessary to facilitate the reaction with the aryl chloride.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer, dry it, and concentrate it. Purify the product via column chromatography.

3. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl chloride and a terminal alkyne, yielding an alkynylthiazole derivative.[9] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]

Protocol: Sonogashira Coupling of Ethyl 2-Chlorothiazole-4-carboxylate

  • To an oven-dried Schlenk tube, add ethyl 2-chlorothiazole-4-carboxylate (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the tube with argon.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up involves filtering off the amine hydrohalide salt, diluting with an organic solvent, washing with aqueous ammonium chloride, water, and brine, followed by drying, concentration, and purification.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiazole ring system facilitates the direct displacement of the C2-chloride by strong nucleophiles. This reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer-like intermediate.

SNAr_Mechanism cluster_0 SNAr Pathway start 2-Chlorothiazole Derivative intermediate Meisenheimer-type Intermediate (Anionic Adduct) start->intermediate + Nu- (Addition) product 2-Substituted Thiazole Derivative intermediate->product - Cl- (Elimination) Amide_Coupling_Workflow Carboxylic_Acid 2-Chlorothiazole- 4-carboxylic acid Activation Activation Step (e.g., HATU, Base) Carboxylic_Acid->Activation Activated_Ester O-Acylisourea or Active Ester Intermediate Activation->Activated_Ester Amine_Addition Amine Addition (R1R2NH) Activated_Ester->Amine_Addition Amide_Product 2-Chlorothiazole- 4-carboxamide Amine_Addition->Amide_Product

References

stability and degradation of 2-Chlorothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation of 2-Chlorothiazole-4-carboxylic Acid

Introduction

This compound is a pivotal heterocyclic building block in modern chemistry. Its unique structure, featuring a reactive chloro-substituted thiazole ring coupled with a carboxylic acid moiety, makes it an indispensable intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its derivatives are integral to the development of novel therapeutic agents, including antibacterial and antifungal drugs, as well as potent herbicides and fungicides designed to enhance crop protection.[1]

The chemical stability of such a key intermediate is of paramount importance. For drug development professionals, understanding the degradation profile of a starting material is a regulatory and practical necessity. It dictates storage conditions, informs reaction parameter selection, and is critical for the development of robust, stability-indicating analytical methods required to ensure the purity and safety of final active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive examination of the stability and degradation of this compound. Moving beyond a simple recitation of facts, this document delves into the underlying chemical principles that govern its stability, proposes its most probable degradation pathways based on established chemical reactivity, and furnishes detailed, field-proven protocols for conducting rigorous stability assessments. It is designed to equip researchers, process chemists, and analytical scientists with the expert knowledge required to handle, analyze, and utilize this versatile compound with confidence and precision.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is essential before undertaking any stability studies. These parameters provide the baseline for experimental design and data interpretation.

PropertyValueReference(s)
CAS Number 5198-87-8[1][2][3]
Molecular Formula C₄H₂ClNO₂S[1][3][4]
Molecular Weight 163.58 g/mol [1][3]
Appearance White to orange to green powder or crystalline powder[1][5]
Melting Point ~220 °C[1][5]
Purity (Typical) ≥95.0% to ≥97.0%[1][3]
Storage Conditions Store at room temperature, in a cool, dry, dark place[1][3][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]

Factors Governing the Stability of this compound

The stability of this compound is not absolute; it is a function of its environment. Several external factors can provide the energy or reactive species necessary to initiate its degradation. A comprehensive stability study must therefore consider the impact of these key stressors.

Molecule This compound pH pH (Hydrolysis) Acidic / Basic Conditions pH->Molecule Initiates Hydrolysis Temp Temperature (Thermal Stress) Temp->Molecule Provides Energy for Decomposition / Decarboxylation Light Light Exposure (Photolytic Stress) Light->Molecule Provides Energy for Photoreactions Oxidants Oxidizing Agents (Oxidative Stress) Oxidants->Molecule Initiates Redox Reactions

Caption: Key environmental factors influencing the stability of this compound.

Predicted Degradation Pathways and Mechanisms

While specific degradation studies on this compound are not extensively published, we can predict its primary degradation pathways with a high degree of confidence by applying fundamental principles of organic chemistry and drawing analogies from structurally related thiazole compounds.[6][7]

Hydrolytic Degradation: Nucleophilic Aromatic Substitution

The most probable degradation pathway under aqueous acidic, basic, or even neutral conditions (accelerated by heat) is the hydrolysis of the C2-chloro group. The carbon atom at the 2-position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack. Water or hydroxide ions act as nucleophiles, displacing the chloride ion.

  • Mechanism: This proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The hydroxide ion (under basic conditions) or water (under neutral/acidic conditions) attacks the C2 carbon, forming a transient, negatively charged intermediate (Meisenheimer complex), which then expels the chloride ion to yield the more stable 2-hydroxythiazole-4-carboxylic acid. Basic conditions significantly accelerate this process due to the higher concentration and nucleophilicity of the hydroxide ion.

Thermal Degradation: Decarboxylation and Fragmentation

When subjected to high temperatures, particularly near or above its melting point, the molecule is expected to undergo thermal decomposition.[2]

  • Mechanism: The initial and most likely step is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). This would generate 2-chlorothiazole. Further heating can cause fragmentation of the thiazole ring itself, leading to the release of hazardous gases such as hydrogen chloride (HCl), nitrogen oxides (NOx), and sulfur oxides (SOx).[2]

Photolytic Degradation: Decarboxylation and Ring Cleavage

Based on studies of the closely related 2-aminothiazole-4-carboxylic acid, exposure to UV light is expected to be a significant degradation trigger.[7]

  • Mechanism: The primary photochemical event is likely decarboxylation, driven by the energy absorbed from UV photons, leading to the formation of CO₂ and 2-chlorothiazole.[7] Following this, the 2-chlorothiazole intermediate can undergo further photoreactions, including cleavage of the thiazole ring, potentially at the S1-C2 or S1-C5 bonds, to form various radical or biradical species that can rearrange into a multitude of smaller, more volatile products.[7]

Oxidative Degradation

In the presence of strong oxidizing agents, such as hydrogen peroxide, the heteroatoms in the thiazole ring are potential sites of oxidation.

  • Mechanism: The sulfur atom is the most likely site for initial oxidation, which could lead to the formation of a sulfoxide or, with a stronger oxidant, a sulfone. The ring nitrogen could also potentially be oxidized to an N-oxide. These transformations would drastically alter the electronic properties and stability of the molecule.

start This compound C₄H₂ClNO₂S hydrolysis_prod 2-Hydroxythiazole-4-carboxylic Acid C₄H₃NO₃S start->hydrolysis_prod Hydrolysis (H₂O, H⁺ or OH⁻) thermal_prod1 2-Chlorothiazole C₃H₂ClNS start->thermal_prod1 Thermal Stress (Δ) -CO₂ photo_prod1 2-Chlorothiazole C₃H₂ClNS start->photo_prod1 Photolysis (hν) -CO₂ oxidative_prod Oxidized Products (e.g., N-oxides, S-oxides) start->oxidative_prod Oxidation ([O]) thermal_prod2 Gaseous Fragments CO₂, HCl, SOx, NOx thermal_prod1->thermal_prod2 Further Δ photo_prod2 Ring Cleavage Products photo_prod1->photo_prod2 Further hν

Caption: Proposed major degradation pathways for this compound.

Experimental Design: Forced Degradation Studies

Forced degradation (or stress testing) is a series of experiments designed to intentionally degrade a sample to identify potential degradation products and establish degradation pathways.[8] This is the cornerstone of developing a stability-indicating analytical method.

Causality Behind Experimental Choices: The conditions outlined below are chosen based on ICH (International Council for Harmonisation) guidelines. The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%. This level of degradation is sufficient to produce and detect the primary degradation products without the reaction becoming so complex that secondary and tertiary degradants obscure the results.

Stress ConditionRecommended ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60-80 °C for 2-8 hoursSimulates acidic environments and accelerates degradation to reveal acid-labile sites.
Base Hydrolysis 0.1 M NaOH at room temperature to 60 °C for 1-4 hoursSimulates alkaline environments. Milder conditions are often used initially as base-catalyzed hydrolysis can be very rapid.
Neutral Hydrolysis Deionized water at 60-80 °C for 8-24 hoursEstablishes the inherent stability of the molecule in an aqueous environment, relevant for aqueous formulations.
Oxidation 3% H₂O₂ in the dark at room temperature for 8-24 hoursTests susceptibility to oxidation. The reaction is kept in the dark to prevent peroxide from degrading via light.
Photostability Expose solid & solution to ICH-compliant light source (e.g., 1.2 million lux hours and 200 watt hours/m² UV). Wrap a parallel sample in foil as a dark control.Assesses the impact of light energy on degradation, critical for determining packaging and handling requirements.
Thermal Stability Solid sample in a controlled oven at 80-100 °C for 24-72 hoursEvaluates the stability of the compound in its solid state at elevated temperatures, relevant for storage and shipping.
General Experimental Protocol for a Forced Degradation Study

This protocol provides a self-validating framework. A time-zero (unstressed) sample is always analyzed alongside the stressed samples. The disappearance of the parent peak should correspond with the appearance of degradation peaks, allowing for a mass balance calculation to ensure all major components are accounted for.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Aliquot for Stress: Distribute aliquots of the stock solution into separate, clearly labeled vials for each stress condition (acid, base, oxidative, photolytic-solution, etc.). Prepare a separate vial for the solid-state thermal and photolytic stress tests.

  • Initiate Stress:

    • For hydrolytic/oxidative studies, add the stressor (e.g., 0.1 M HCl, 3% H₂O₂) to the respective vials.

    • Place thermal and photolytic samples in the appropriate chambers.

    • Keep one vial as the "unstressed" control at room temperature or refrigerated, protected from light.

  • Monitor and Sample: Periodically withdraw a small sample from each vial (e.g., at 2, 4, 8, 24 hours).

  • Neutralize (if necessary): Immediately before analysis, neutralize the acid and base-stressed samples by adding an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction and to prevent damage to the HPLC column.

  • Dilute and Analyze: Dilute all samples (including the unstressed control) to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analyze: Inject the samples onto a validated stability-indicating HPLC-UV system. An LC-MS system can be used in parallel for peak identification.

Caption: General experimental workflow for conducting forced degradation studies.

Analytical Methodologies for Stability Monitoring

The primary tool for monitoring stability is a stability-indicating analytical method . This is an analytical procedure that can accurately and selectively quantify the decrease in the active substance's concentration in the presence of its degradation products.

TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantification. To separate the parent compound from all degradation products and accurately measure its concentration over time.Specificity/Selectivity is paramount. The method must achieve baseline resolution between the parent peak and all degradant peaks. A photodiode array (PDA) detector is highly recommended to check for peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification. To determine the molecular weights of the degradation products, providing crucial evidence for structural elucidation.Provides mass-to-charge (m/z) data that can confirm the proposed structures (e.g., confirming the loss of HCl and addition of OH in hydrolysis).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure Elucidation. To definitively determine the chemical structure of isolated major degradation products.Requires isolation of the impurity in sufficient quantity and purity. Provides detailed structural information.
Recommended Starting HPLC Method

Expertise Behind the Choices: A C18 column is chosen for its versatility in reversed-phase chromatography. The mobile phase gradient of acetonitrile and water is standard for separating compounds of moderate polarity. The addition of 0.1% formic acid is critical: it protonates the carboxylic acid group, preventing it from ionizing and resulting in a single, sharp peak. It also improves ionization for subsequent MS analysis. A detection wavelength is chosen based on the UV absorbance maximum of the parent compound.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV/PDA at the absorbance maximum (~254 nm, to be verified)

  • Injection Volume: 10 µL

Summary and Best Practices for Handling and Storage

The chemical structure of this compound suggests a moderate to high susceptibility to degradation under specific stress conditions.

  • Primary Degradation Pathway: The most significant liability is likely hydrolysis , especially under basic conditions, leading to the formation of 2-hydroxythiazole-4-carboxylic acid.

  • Other Sensitivities: The compound is also expected to be sensitive to heat and UV light , both of which can initiate decarboxylation followed by further decomposition. It should also be considered incompatible with strong oxidizing agents.[2]

Recommended Best Practices:

  • Storage: Store in well-sealed containers made of inert material, protected from light, in a cool and dry environment.[2][6] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace moisture and oxygen.[6]

  • Handling: When using in reactions, employ anhydrous solvents if the C2-chloro group is intended to be preserved. Protect reactions from direct light sources. Avoid exposure to strong bases, acids, and oxidants unless they are intended reagents.

  • Analysis: Always use a validated, stability-indicating HPLC method for purity assessment to ensure that potential degradation products are not co-eluting with the main compound, which could lead to an overestimation of purity.

By understanding these stability characteristics and implementing these best practices, researchers and drug development professionals can ensure the integrity of this compound, leading to more reliable experimental outcomes and robust manufacturing processes.

References

safety, handling, and MSDS of 2-Chlorothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 2-Chlorothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in creating complex bioactive molecules necessitates a thorough understanding of its safe handling, storage, and emergency management.[1] This guide provides a comprehensive overview of the critical safety protocols, hazard identification, and risk mitigation strategies essential for laboratory personnel. By integrating data from authoritative safety data sheets and established laboratory practices, this document serves as an essential resource for ensuring a safe research environment.

Introduction: The Chemical Profile of this compound

This compound (CAS No. 5198-87-8) is a solid, crystalline powder, appearing white to orange or green.[1] It belongs to the family of thiazoles, a class of sulfur- and nitrogen-containing heterocycles that are integral to many biologically active compounds.[1] The presence of a carboxylic acid functional group and a chlorinated thiazole ring imparts specific reactivity that is both useful in synthesis and important to consider for safety.[1][2] Its primary applications are as an intermediate in the development of new pharmaceuticals, particularly anti-infective agents, and in the formulation of advanced agrochemicals.[1]

A comprehensive understanding of its chemical and physical properties is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C₄H₂ClNO₂S[1][3][4]
Molecular Weight 163.58 g/mol [1][3][4]
Appearance White to orange to green powder/crystal[1]
Melting Point 220 °C[1][5]
Boiling Point 370.2 ± 34.0 °C (Predicted)[5]
Density 1.693 ± 0.06 g/cm³ (Predicted)[5]
Purity ≥ 95% (GC)[1]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3]

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2[3]

  • Serious Eye Damage/Eye Irritation: Category 2[3]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[3]

Signal Word: Warning[3][6]

Hazard Statements:

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • May cause respiratory irritation.[3]

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[3] Avoid breathing dust.[3]

  • Skin Contact: Causes skin irritation.[3][6] May be harmful in contact with skin.[3]

  • Eye Contact: Causes serious eye irritation.[3][6]

  • Ingestion: May be harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[3]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities used, the nature of the experimental procedures, and the available engineering controls.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust, a certified chemical fume hood is essential.[7]

  • Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[3][6]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

PPE CategoryRecommended EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shield.OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Appropriate protective gloves (e.g., nitrile rubber) and a lab coat.Gloves must be inspected prior to use.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.Follow manufacturer's recommendations.[3][9]

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]

Standard Operating Procedure for Safe Handling

The following step-by-step workflow outlines the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_1 Conduct Risk Assessment prep_2 Verify Functionality of Fume Hood, Eyewash, and Safety Shower prep_1->prep_2 prep_3 Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_2->prep_3 handling_1 Weigh Compound in a Chemical Fume Hood prep_3->handling_1 handling_2 Handle with Care to Avoid Dust Formation handling_1->handling_2 handling_3 Wash Hands Thoroughly After Handling handling_2->handling_3 storage_1 Store in a Tightly Closed Container handling_3->storage_1 storage_2 Keep in a Well-Ventilated Place storage_1->storage_2 spill_start Accidental Spill Occurs spill_1 Evacuate Immediate Area spill_start->spill_1 spill_2 Don Full PPE: - Respirator - Goggles/Face Shield - Gloves - Protective Clothing spill_1->spill_2 spill_3 Contain the Spill spill_2->spill_3 spill_4 Sweep up Solid Material Without Creating Dust spill_3->spill_4 spill_5 Place in a Labeled, Sealed Container for Disposal spill_4->spill_5 spill_6 Decontaminate the Area spill_5->spill_6 spill_7 Dispose of Waste According to Local and National Regulations spill_6->spill_7 spill_end Spill Cleaned and Secured spill_7->spill_end

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-Chlorothiazole-4-carboxylic Acid for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Chlorothiazole-4-carboxylic acid is a pivotal heterocyclic building block in the development of novel therapeutic agents and advanced agrochemicals.[1][2] Its structure, featuring a reactive chlorine atom and a carboxylic acid handle, allows for diverse functionalization, making it a valuable intermediate in medicinal and materials chemistry.[1] This document provides a comprehensive, three-step experimental protocol for the synthesis of this compound, commencing from commercially available starting materials. The described workflow is designed for reproducibility and scalability, incorporating in-depth mechanistic explanations, validated procedural steps, and critical safety considerations to guide researchers in its successful implementation.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a robust three-step sequence. This strategy was designed to maximize yield and purity by creating stable, easily purifiable intermediates.

  • Step 1: Hantzsch Thiazole Synthesis. Formation of Ethyl 2-aminothiazole-4-carboxylate (Intermediate I) via the condensation reaction between ethyl bromopyruvate and thiourea.

  • Step 2: Sandmeyer Reaction. Conversion of the 2-amino group of Intermediate I into a 2-chloro functionality via a diazonium salt intermediate to yield Ethyl 2-chlorothiazole-4-carboxylate (Intermediate II).

  • Step 3: Saponification. Hydrolysis of the ethyl ester of Intermediate II under basic conditions to afford the final product, this compound.

G cluster_0 Synthetic Workflow Start Ethyl Bromopyruvate + Thiourea Step1 Step 1: Hantzsch Thiazole Synthesis Start->Step1 Intermediate1 Ethyl 2-aminothiazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: Sandmeyer Reaction Intermediate1->Step2 Intermediate2 Ethyl 2-chlorothiazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 End This compound Step3->End

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Intermediate I)

Principle & Mechanism: This reaction follows the classic Hantzsch thiazole synthesis. The mechanism involves the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[3] This method is widely employed for its efficiency and reliability in constructing the 2-aminothiazole scaffold.[4]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Ethyl bromopyruvate 195.03 9.75 g 0.05 mol
Thiourea 76.12 5.71 g 0.075 mol
Ethanol (99.9%) 46.07 50 mL -
Sodium Hydroxide (2 M) 40.00 As needed -

| Ice-cold water | 18.02 | 200 mL | - |

Protocol:

  • Combine ethyl bromopyruvate (0.05 mol) and thiourea (0.075 mol) in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add 50 mL of 99.9% ethanol to the flask.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a solvent system of petroleum ether:ethyl acetate (1:3).[4]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • Basify the aqueous solution to a pH of 10 by slowly adding 2 M sodium hydroxide (NaOH) solution. This step is crucial for deprotonating the product and facilitating its precipitation.

  • An off-white precipitate of Ethyl 2-aminothiazole-4-carboxylate will form.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the precipitate with cold water and recrystallize from ethanol to yield pure, off-white crystals.

  • Expected Yield: ~70%. Melting Point: 175–177 °C.[4]

Step 2: Synthesis of Ethyl 2-chlorothiazole-4-carboxylate (Intermediate II)

Principle & Mechanism: The conversion of the 2-amino group to a chloro group is achieved via a Sandmeyer reaction.[5] The primary amine is first treated with a nitrite source (n-butyl nitrite) to form a diazonium salt intermediate. This highly reactive intermediate is then subjected to a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chloride ion, releasing nitrogen gas.[3][6]

G cluster_0 Sandmeyer Reaction Mechanism Aminothiazole R-NH₂ (Intermediate I) Diazonium R-N₂⁺ (Diazonium Salt) Aminothiazole->Diazonium Diazotization RadicalCation [R·]⁺ [CuCl₂]⁻ Diazonium->RadicalCation SET from Cu(I) N2 N₂ gas Diazonium->N2 Chlorothiazole R-Cl (Intermediate II) RadicalCation->Chlorothiazole Cl⁻ transfer Cu(II) Cu(II) RadicalCation->Cu(II) Reagents n-BuONO CuCl Reagents->Aminothiazole Cu(I) Cu(I) Cu(I)->Diazonium

Caption: Simplified mechanism of the copper-catalyzed Sandmeyer reaction.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Ethyl 2-aminothiazole-4-carboxylate (I) 172.19 8.61 g 0.05 mol
Copper(I) chloride (CuCl) 98.99 7.42 g 0.075 mol
n-Butyl nitrite 103.12 7.73 g (8.9 mL) 0.075 mol
Acetonitrile (anhydrous) 41.05 400 mL -
Ethyl acetate 88.11 200 mL -
Aqueous ammonia (0.1 M) 17.03 2 x 250 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Protocol:

  • In a 1 L round-bottom flask, dissolve Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and copper(I) chloride (0.075 mol) in 400 mL of anhydrous acetonitrile at room temperature with vigorous stirring.

  • Carefully add n-butyl nitrite (0.075 mol) dropwise to the stirring solution. An exotherm and gas evolution may be observed.

  • After the addition is complete, heat the reaction mixture to 60 °C.[3]

  • Maintain the temperature and stirring for 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 200 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it twice with 250 mL portions of 0.1 M aqueous ammonia solution to remove copper salts.[3][6]

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield Ethyl 2-chlorothiazole-4-carboxylate as a solid.

Step 3: Synthesis of this compound (Final Product)

Principle & Mechanism: The final step is a saponification (base-catalyzed hydrolysis) of the ethyl ester. The ester is treated with a solution of sodium hydroxide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a carboxylate salt. A subsequent acidification step protonates the carboxylate to yield the final carboxylic acid product, which precipitates from the aqueous solution.[7]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Ethyl 2-chlorothiazole-4-carboxylate (II) 191.64 7.67 g 0.04 mol
Sodium Hydroxide (NaOH) 40.00 ~3.2 g ~0.08 mol
Water 18.02 95 mL -
Hydrochloric Acid (1 M HCl) 36.46 As needed -

| Methanol | 32.04 | For recrystallization | - |

Protocol:

  • Prepare an ~0.85 M NaOH solution by dissolving approximately 3.2 g of NaOH in 95 mL of water.

  • Add Ethyl 2-chlorothiazole-4-carboxylate (0.04 mol) to the stirring NaOH solution in a 250 mL flask.

  • Heat the mixture to 50–60 °C and stir for 30-60 minutes, or until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).[7]

  • Cool the resulting clear solution in an ice bath.

  • Slowly acidify the solution with 1 M HCl with stirring. The target pH should be between 3 and 4.[7]

  • A white precipitate of this compound will form upon acidification.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water.

  • Recrystallize the product from methanol to obtain pure this compound.[7]

  • Expected Melting Point: ~220 °C.[2]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (163.58 g/mol ).[8]

  • Melting Point (MP): To assess purity. A sharp melting point close to the literature value indicates high purity.

Safety Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl bromopyruvate: Is a lachrymator and is corrosive. Handle with extreme care.

  • Thiourea: Is a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • n-Butyl nitrite: Is flammable and volatile. Avoid inhalation of vapors.

  • Acetonitrile: Is flammable and toxic.

  • Thionyl chloride (if used as an alternative chlorinating agent): Is highly corrosive and reacts violently with water.

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Chlorothiazole-4-carboxamides

2-Chlorothiazole-4-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its derivatives, particularly the corresponding amides, are integral components of a wide array of biologically active molecules, including compounds targeting bacterial and fungal infections.[1] The thiazole ring system imparts unique physicochemical properties and serves as a versatile scaffold for molecular design, while the chlorine atom at the 2-position offers a handle for further synthetic diversification, such as cross-coupling reactions.

The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[3] However, the direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Consequently, the carboxylic acid must first be "activated" to create a more electrophilic species that readily reacts with the amine nucleophile.[3][6] This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of this compound, addressing the specific challenges posed by its electronic nature.

Core Concepts & Mechanistic Considerations

The primary challenge in coupling this compound stems from the electron-withdrawing nature of the thiazole ring and the chlorine substituent. This electronic effect can decrease the nucleophilicity of the carboxylate, potentially slowing the initial activation step with the coupling reagent. While this can sometimes be beneficial by reducing the risk of certain side reactions, it often necessitates more robust activation methods, especially when paired with poorly nucleophilic or sterically hindered amines.[7][8]

The general mechanism for most common coupling reactions involves two key stages:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester (with uronium/aminium or phosphonium salts), or a mixed anhydride.[6][9]

  • Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl group, forming a tetrahedral intermediate which then collapses to yield the desired amide and release the activated leaving group.

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often crucial. They act as acyl transfer agents, converting the initial, often unstable, activated species into more stable but still highly reactive HOBt or HOAt esters. This strategy minimizes side reactions and, critically, suppresses the racemization of chiral carboxylic acids.[10]

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (this compound) Intermediate Activated Intermediate (e.g., O-Acylisourea, HOAt-ester) Acid->Intermediate + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Amine R'-NH2 Amide Amide Product Intermediate->Amide + Amine Byproduct Byproduct (e.g., DCU, Tetramethylurea)

Caption: Generalized mechanism of amide bond formation.

Protocol Selection: A Strategic Approach

The choice of coupling reagent is paramount and depends heavily on the properties of the amine coupling partner. For simple, unhindered primary or secondary amines, standard carbodiimide-based methods are often sufficient. For more challenging substrates, such as electron-deficient anilines or sterically hindered amines, more potent uronium or phosphonium salt reagents are required.[7][11]

Scenario Recommended Reagent Class Rationale
Simple, non-hindered aminesCarbodiimide (EDC) + Additive (HOBt)Cost-effective, efficient for reactive amines, and generates water-soluble byproducts for easy purification.[7][10]
Electron-deficient or sterically hindered aminesUronium/Aminium Salt (HATU, HCTU)Forms highly reactive HOAt/HOBt esters, accelerating coupling with poor nucleophiles.[7][9][11]
Risk of epimerization with chiral aminesAny, with HOAt or OxymaPureAdditives are known to be superior at suppressing racemization compared to HOBt.[7][11]
Acid-sensitive substratesPhosphonium Salt (PyBOP) or Carbodiimide (EDC)Uronium salts can be more basic; phosphonium or carbodiimide routes offer milder conditions.[11]

Protocol 1: Standard Coupling with EDC/HOBt

This protocol is recommended for coupling this compound with relatively nucleophilic and sterically unhindered primary and secondary amines. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is advantageous because its urea byproduct is water-soluble, simplifying purification.[7][10]

Experimental Workflow

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology
  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and the desired amine (1.1 eq).

  • Solvent and Base Addition: Dissolve the solids in a suitable aprotic solvent (e.g., DMF, DCM, or THF) to a concentration of approximately 0.1-0.2 M. Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

    • Scientist's Note: The base is crucial to neutralize the HOBt and the HCl salt if the amine is provided as such, and to scavenge the proton released during the reaction, driving the equilibrium forward.[4] DIPEA is often preferred as it is less nucleophilic than TEA, reducing potential side reactions.

  • EDC Addition: Cool the stirred solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.

    • Scientist's Note: Adding EDC at 0°C helps to control the initial exotherm and minimizes the formation of the inactive N-acylurea byproduct, a common side reaction with carbodiimides.[6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • If using DCM/THF, concentrate the reaction mixture under reduced pressure.

    • Dilute the residue (or the DMF reaction mixture) with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and EDC), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Enhanced Coupling for Challenging Amines with HATU

For electron-deficient amines (e.g., anilines) or sterically demanding amines, a more powerful coupling reagent is necessary.[7][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt based on HOAt. It generates a highly reactive HOAt active ester, which is more efficient than the corresponding HOBt ester, leading to faster reaction rates and higher yields in difficult cases.[9][10][11]

Reagent Stoichiometry Table
Reagent Equivalents Purpose
This compound1.0Carboxylic Acid
Amine1.0 - 1.2Nucleophile
HATU1.1 - 1.2Coupling Reagent
DIPEA or 2,4,6-Collidine2.0 - 4.0Base
Solvent (DMF, NMP)-Reaction Medium
Step-by-Step Methodology
  • Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or NMP (0.1-0.2 M).

  • Reagent Addition: Add HATU (1.1 eq) and the amine (1.1 eq) to the solution. Finally, add the base (DIPEA, 3.0 eq).

    • Scientist's Note: The order of addition can be important. Some protocols advocate for a "pre-activation" step where the acid, HATU, and base are stirred for 5-15 minutes before adding the amine. This ensures the formation of the active ester prior to the introduction of the nucleophile and can be beneficial for very slow couplings. However, for most cases, adding all reagents together is effective. Using an excess of HATU should be avoided as it can lead to guanidinylation of the free amine, terminating the reaction.[10]

  • Reaction: Stir the mixture at room temperature for 1-6 hours. For extremely unreactive substrates, gentle heating (40-50°C) can be applied, but should be monitored carefully for potential side reactions.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS. HATU-based couplings are often complete within 1-3 hours.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water or 10% LiCl solution (which helps break up DMF emulsions).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Trustworthiness Check: The aqueous washes are critical for removing the water-soluble byproducts of the HATU reaction (tetramethylurea, HOAt) and the base, which greatly simplifies the final purification.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash chromatography.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficiently reactive coupling reagent.Switch from EDC/HOBt to a more potent reagent like HATU or PyBOP.[7]
Poor nucleophilicity of the amine.Increase reaction temperature (e.g., to 40-50 °C) or use microwave irradiation.[7]
Reagents are wet or degraded.Use anhydrous solvents and fresh, high-quality coupling reagents.
Formation of N-acylurea Side reaction of the O-acylisourea intermediate (with EDC/DCC).Add EDC at 0°C. Ensure HOBt or another additive is present to trap the intermediate.[6]
Recovery of Starting Acid Incomplete activation or stable, unreactive intermediate.Check the quality of the coupling reagent. Consider switching to an alternative activation method, like conversion to the acyl fluoride.[12][13]
Difficulty in Purification Byproducts from coupling reagent (e.g., DCU from DCC).Use EDC to generate water-soluble byproducts.[7] Ensure aqueous workup is thorough.

Conclusion

The successful synthesis of amides from this compound is readily achievable through the judicious selection of coupling reagents and reaction conditions. For simple amines, the cost-effective and reliable EDC/HOBt protocol offers a straightforward path to the desired products. For more challenging, sterically hindered, or electron-poor amines, the superior reactivity of HATU provides a robust solution. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently synthesize a diverse library of 2-chlorothiazole-4-carboxamides for applications in drug discovery and beyond.

References

esterification of 2-Chlorothiazole-4-carboxylic acid with various alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of 2-Chlorothiazole-4-carboxylic Acid Esters

Abstract

This comprehensive application note provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the esterification of this compound with a variety of alcohols. This compound is a critical heterocyclic intermediate in the synthesis of numerous bioactive molecules, including pharmaceuticals and agrochemicals.[1] The successful and efficient conversion of this acid to its corresponding esters is a pivotal step in the development of new chemical entities. This document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind methodological choices, and provides detailed, validated protocols for primary, secondary, and tertiary alcohols.

Introduction: The Strategic Importance of Thiazole Esters

The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The ester functional group, when appended to the this compound core, serves multiple purposes. It can act as a prodrug to enhance bioavailability, modulate solubility and lipophilicity, or serve as a reactive handle for further synthetic transformations. The choice of esterification method is therefore not a trivial decision; it is dictated by the nature of the alcohol, the stability of the starting materials, and the desired scale of the reaction. This guide explores several robust methods to provide a versatile toolkit for the synthetic chemist.

Foundational Principles of Esterification

The conversion of a carboxylic acid to an ester involves the substitution of the hydroxyl (-OH) group of the acid with an alkoxy (-OR') group from an alcohol.[2] The primary challenge is the poor leaving group ability of the hydroxide anion (HO⁻). Therefore, all esterification strategies rely on activating the carboxylic acid to facilitate nucleophilic attack by the alcohol.[3] The electron-withdrawing nature of the thiazole ring and the chloro-substituent in this compound slightly increases the acidity of the carboxylic proton but also influences the reactivity of the carbonyl carbon.

Several key strategies are employed to achieve this transformation, each with distinct advantages and limitations.

  • Acid Catalysis (Fischer-Speier Esterification): Protonation of the carbonyl oxygen by a strong acid catalyst makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.[4][5] This is a classic, cost-effective method but is reversible and often requires a large excess of the alcohol and removal of water to drive the equilibrium.[6]

  • Acyl Chloride Intermediate: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The subsequent reaction of the acyl chloride with an alcohol is rapid and generally irreversible.[9]

  • Carbodiimide Coupling (Steglich Esterification): This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid by forming an O-acylisourea intermediate.[10] This is a very mild method, ideal for acid-sensitive substrates and sterically hindered alcohols, especially when catalyzed by 4-dimethylaminopyridine (DMAP).[10][11]

  • Mitsunobu Reaction: Uniquely, this reaction activates the alcohol, not the carboxylic acid, via a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[12][13] It is particularly valuable for secondary alcohols as the reaction proceeds with a clean Sₙ2-type inversion of stereochemistry.[13][14]

The following diagram illustrates the key activated intermediates in three of these common pathways.

Esterification_Mechanisms Figure 1: Key Activated Intermediates in Esterification cluster_0 cluster_1 Acid R-COOH (this compound) Fischer_Reagent + H⁺, R'OH SOCl2_Reagent + SOCl₂ Steglich_Reagent + DCC/EDCI Protonated_Acid Protonated Carbonyl (Enhanced Electrophile) Fischer_Reagent->Protonated_Acid Fischer Method Ester R-COOR' (Product Ester) Protonated_Acid->Ester + R'OH, -H₂O Acyl_Chloride Acyl Chloride (Highly Reactive) SOCl2_Reagent->Acyl_Chloride Acyl Halide Method Acyl_Chloride->Ester + R'OH, -HCl O_Acylisourea O-Acylisourea Intermediate (Activated Ester) Steglich_Reagent->O_Acylisourea Steglich Method O_Acylisourea->Ester + R'OH, -DHU/EDU Alcohol_Attack + R'OH

Caption: Figure 1: Key Activated Intermediates in Esterification.

Experimental Protocols

The following protocols are designed as robust starting points for the esterification of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of Methyl 2-chlorothiazole-4-carboxylate (Primary Alcohol)

Method Rationale: The formation of an acyl chloride intermediate is a highly reliable and efficient method for esterification with simple, unhindered primary alcohols like methanol. It proceeds under relatively mild conditions after the initial activation step and goes to completion, avoiding the equilibrium limitations of the Fischer method.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)[7]

  • Anhydrous Methanol (MeOH) (10-20 eq, can be used as solvent)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Pyridine (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM or toluene (approx. 0.2 M).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of pyridine or a drop of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.[15]

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Caution: The residue is the reactive acyl chloride.

  • Esterification: Re-dissolve the crude acyl chloride in a minimal amount of anhydrous DCM.

  • In a separate flask, prepare a solution of anhydrous methanol (10-20 eq) in anhydrous DCM. Cool this solution to 0°C in an ice bath.

  • Slowly add the acyl chloride solution to the cold methanol solution with vigorous stirring. An exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates complete consumption of the acyl chloride.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Synthesis of Isopropyl 2-chlorothiazole-4-carboxylate (Secondary Alcohol)

Method Rationale: For secondary alcohols like isopropanol, steric hindrance can slow down the reaction rate.[11] The Steglich esterification is an excellent choice as it operates under neutral, mild conditions, minimizing potential side reactions. The use of DMAP as a nucleophilic catalyst is crucial for efficiently acylating the less nucleophilic secondary alcohol.[10]

Materials:

  • This compound (1.0 eq)

  • Isopropanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), isopropanol (1.2 eq), DMAP (0.1 eq), and anhydrous DCM (to achieve approx. 0.1-0.2 M concentration).

  • Cool the stirred solution to 0°C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP and any unreacted DCC), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to remove any remaining traces of DCU and other impurities.

Protocol 3: Synthesis of tert-Butyl 2-chlorothiazole-4-carboxylate (Tertiary Alcohol)

Method Rationale: Tertiary alcohols are sterically bulky and prone to elimination under acidic conditions, making Fischer esterification unsuitable.[10] The Steglich esterification is one of the few methods that can effectively produce tert-butyl esters directly from the carboxylic acid under mild conditions.[9]

Materials:

  • This compound (1.0 eq)

  • tert-Butanol (2.0-3.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq), tert-butanol (2.0-3.0 eq), DMAP (0.2 eq), and a larger volume of anhydrous DCM (to achieve approx. 0.1 M concentration, as the reaction is slower).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add DCC (1.5 eq) in one portion to the stirred solution.

  • Seal the flask and stir at room temperature for 24-48 hours. The reaction is significantly slower than with primary or secondary alcohols. Monitor by TLC.

  • Work-up and Purification: The work-up and purification procedure is identical to that described in Protocol 3.2 . The formation of N-acylurea, a common side product in sterically hindered cases, may be observed.[11] Careful chromatography is essential for obtaining a pure product.

General Workflow and Data Summary

The overall process for any of these protocols follows a consistent workflow, from preparation to final analysis.

Workflow Figure 2: General Experimental Workflow start Reactant Preparation (Acid, Alcohol, Reagents) reaction Esterification Reaction (Selected Protocol) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up (Quenching & Extraction) monitoring->workup If complete purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis

References

Application Notes and Protocols: Cyclocondensation Reactions Involving 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of cyclocondensation reactions utilizing 2-chlorothiazole-4-carboxylic acid, a critical building block in medicinal and agricultural chemistry.[1][2] We will move beyond simple procedural lists to delve into the mechanistic rationale behind the synthetic strategies, offering field-proven insights to empower your research and development endeavors.

The Strategic Importance of this compound

This compound is a highly valued heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its utility stems from the presence of multiple reactive sites: the carboxylic acid group, which can be readily converted to amides or esters, and the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity makes it an ideal substrate for cyclocondensation reactions, enabling the construction of fused heterocyclic systems with significant pharmacological potential. These fused systems are often bioisosteres of purines and other endogenous structures, leading to applications in oncology, infectious diseases, and inflammation.[3]

Core Principles of Cyclocondensation with this compound: A Mechanistic Perspective

The primary pathway for cyclocondensation reactions involving this compound is a two-step sequence initiated by a nucleophilic aromatic substitution (SNAr), followed by an intramolecular condensation to form the new heterocyclic ring.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The thiazole ring, being an electron-deficient heterocycle, is pre-disposed to SNAr. The chlorine atom at the 2-position serves as a good leaving group. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. In the context of cyclocondensation, a binucleophile (a molecule with two nucleophilic centers) is employed. The first nucleophilic attack displaces the chloride, forming a new carbon-nucleophile bond. The choice of the binucleophile dictates the nature of the fused ring system that will be formed.

Step 2: Intramolecular Cyclization

Following the initial SNAr, the second nucleophilic group of the binucleophile, now tethered to the thiazole ring, is positioned to attack an electrophilic site on the thiazole moiety. In the case of this compound, this electrophilic site is typically the carbonyl carbon of the carboxylic acid (or a derivative thereof). This intramolecular reaction leads to the formation of a new ring fused to the original thiazole core.

To facilitate this cyclization, the carboxylic acid is often activated in situ or converted to a more reactive derivative, such as an acyl chloride or an ester, prior to the reaction.

Visualizing the General Reaction Pathway

G cluster_0 S_NAr Step cluster_1 Intramolecular Cyclization start This compound intermediate Intermediate start->intermediate Nucleophilic Attack binucleophile Binucleophile (e.g., H₂N-R-XH) X = NH, O, S binucleophile->intermediate activated Intermediate (Activated Carboxyl) intermediate->activated Carboxyl Activation (optional but common) product Fused Heterocycle (e.g., Thiazolo[5,4-b]pyridine) activated->product Ring Closure

Caption: General workflow for cyclocondensation of this compound.

Application Protocol 1: Synthesis of Thiazolo[5,4-b]pyridine-5-carboxylic Acid Derivatives

This protocol describes a general procedure for the synthesis of thiazolo[5,4-b]pyridine-5-carboxylic acid, a key scaffold in medicinal chemistry. The reaction proceeds via the condensation of this compound with a 2,3-diaminopyridine derivative. This approach is analogous to the synthesis of other fused thiazole systems where a halogenated heterocycle reacts with a binucleophile.

Scientific Rationale:

The choice of a 2,3-diaminopyridine as the binucleophile allows for the construction of the fused pyridine ring. The amino group at the 3-position is typically more nucleophilic and will preferentially attack the electron-deficient C2 position of the thiazole ring in the initial SNAr step. The amino group at the 2-position will then act as the nucleophile in the subsequent intramolecular cyclization with the carboxylic acid. The use of a high-boiling point solvent like N,N-dimethylformamide (DMF) or diphenyl ether is often necessary to drive the reaction to completion, particularly the dehydration step in the cyclization. A base is typically added to scavenge the HCl generated during the SNAr reaction.

Materials and Reagents:
ReagentPuritySupplier
This compound≥97%e.g., ChemScene
2,3-Diaminopyridine≥98%Major Supplier
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Major Supplier
Potassium Carbonate (K₂CO₃), anhydrous≥99%Major Supplier
Hydrochloric Acid (HCl), concentrated37%Major Supplier
Ethyl AcetateACS GradeMajor Supplier
HexanesACS GradeMajor Supplier
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 2,3-diaminopyridine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water.

    • Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the desired thiazolo[5,4-b]pyridine-5-carboxylic acid by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol 2: Synthesis of 2-Substituted Thiazolo[5,4-d]pyrimidines

This protocol outlines a general method for the synthesis of thiazolo[5,4-d]pyrimidine derivatives, another important class of fused heterocycles. This synthesis involves the reaction of this compound with a suitable amidine or guanidine derivative.

Scientific Rationale:

Amidines and guanidines are excellent binucleophiles for the construction of pyrimidine rings. The reaction with this compound follows the same general SNAr-intramolecular cyclization pathway. The initial nucleophilic attack occurs from one of the nitrogen atoms of the amidine/guanidine onto the C2 position of the thiazole. The subsequent intramolecular cyclization involves the second nitrogen atom attacking the carbonyl carbon of the carboxylic acid. The choice of reaction conditions, particularly the use of a base and a suitable solvent, is crucial for achieving good yields.

Materials and Reagents:
ReagentPuritySupplier
This compound≥97%e.g., ChemScene
Benzamidine hydrochloride≥98%Major Supplier
Sodium Ethoxide (NaOEt) in Ethanol21% w/wMajor Supplier
Ethanol, anhydrous≥99.5%Major Supplier
Diethyl EtherACS GradeMajor Supplier
Step-by-Step Protocol:
  • Amidine Free Base Generation: In a separate flask, dissolve benzamidine hydrochloride (1.1 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes to generate the free base of benzamidine.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Reaction: Add the freshly prepared solution of benzamidine free base to the solution of this compound. Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 8-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and adjust the pH to ~7 with dilute HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the desired 2-phenyl-thiazolo[5,4-d]pyrimidin-7(6H)-one by spectroscopic methods.

Visualizing the Experimental Workflow

G cluster_0 Protocol 1: Thiazolo[5,4-b]pyridine Synthesis cluster_1 Protocol 2: Thiazolo[5,4-d]pyrimidine Synthesis A1 Mix Reactants: 2-Cl-Thiazole-COOH 2,3-Diaminopyridine K₂CO₃ A2 Add Anhydrous DMF A1->A2 A3 Heat to 120-140°C (12-24h) A2->A3 A4 Cool & Pour into Ice-Water A3->A4 A5 Acidify with HCl A4->A5 A6 Filter Precipitate A5->A6 A7 Purify & Characterize A6->A7 B1 Generate Amidine Free Base B3 Combine & Reflux (8-16h) B1->B3 B2 Dissolve 2-Cl-Thiazole-COOH in Ethanol B2->B3 B4 Evaporate Solvent B3->B4 B5 Aqueous Workup & Extraction B4->B5 B6 Purify & Characterize B5->B6

References

Application Notes & Protocols: A Strategic Approach to 2-Chlorothiazole-4-carboxylic Acid via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold and the Hantzsch Legacy

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. The Hantzsch thiazole synthesis, a classic condensation reaction dating back to the late 19th century, remains a robust and versatile method for constructing this vital heterocyclic motif.[1] The fundamental reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1]

This guide focuses on a strategic, multi-step synthesis pathway that leverages the power of the Hantzsch reaction to produce a highly valuable, functionalized building block: 2-chlorothiazole-4-carboxylic acid. Rather than a direct, one-pot synthesis, this protocol details a more practical and widely applicable approach:

  • Step 1: Hantzsch Synthesis of ethyl 2-aminothiazole-4-carboxylate, a key intermediate.

  • Step 2: Sandmeyer Reaction to convert the 2-amino group to a 2-chloro group.

  • Step 3: Saponification to hydrolyze the ethyl ester to the final carboxylic acid.

This approach is advantageous because the starting materials are readily available, and the intermediate, ethyl 2-aminothiazole-4-carboxylate, is itself a versatile precursor for a wide array of derivatives.[2][3] Understanding this pathway provides researchers with the flexibility to create a library of compounds from a common, easily synthesized intermediate.

Part 1: The Core Synthesis - Hantzsch Reaction for Ethyl 2-Aminothiazole-4-carboxylate

Mechanistic Insight

The Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate proceeds by the reaction of ethyl bromopyruvate (an α-halo ester, which serves as the α-haloketone equivalent) and thiourea (the thioamide component). The mechanism unfolds as follows:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom on ethyl bromopyruvate. This initial step forms an isothiouronium salt intermediate.[1]

  • Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting tetrahedral intermediate subsequently undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The stability of the aromatic product is a key driving force for the reaction.[1]

Experimental Workflow Diagram

Hantzsch_Workflow cluster_0 Step 1: Hantzsch Synthesis reagents Ethyl Bromopyruvate + Thiourea + Ethanol (Solvent) reaction_vessel Reaction Mixture (Stir at 70°C, 1 hr) reagents->reaction_vessel Combine workup Cool to RT Pour into Ice Water reaction_vessel->workup Reaction Complete filtration Filter Precipitate Wash with Water Dry workup->filtration Precipitation product1 Product 1: Ethyl 2-Aminothiazole- 4-carboxylate filtration->product1 Isolate

Caption: Workflow for the Hantzsch synthesis of the key aminothiazole intermediate.

Detailed Experimental Protocol: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
Ethyl BromopyruvateC₅H₇BrO₃195.01~90%1.0 mL~6.9
ThioureaCH₄N₂S76.12-0.63 g8.3
Ethanol (EtOH)C₂H₅OH46.07200 proof15 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (0.63 g, 8.3 mmol) and ethanol (15 mL).

  • Stir the mixture at room temperature to dissolve the thiourea.

  • Carefully add ethyl bromopyruvate (1.0 mL, ~6.9 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the collected solid under vacuum to yield ethyl 2-aminothiazole-4-carboxylate. The product is often a white to pale yellow solid.[4]

Expected Yield: ~90-99% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis (mp 150-152 °C).[4][5]

Part 2: Conversion to 2-Chlorothiazole via Sandmeyer Reaction

Mechanistic Insight

The Sandmeyer reaction is a powerful method for converting an amino group on an aromatic ring into a variety of other functional groups, including halides.[6][7] The reaction proceeds in two main stages:

  • Diazotization: The primary amino group of the 2-aminothiazole is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid, or from an alkyl nitrite like n-butyl nitrite) to form a diazonium salt intermediate. This intermediate is highly reactive because the dinitrogen moiety (N₂) is an excellent leaving group.[7]

  • Chloride Displacement: A copper(I) chloride (CuCl) catalyst facilitates the displacement of the N₂ group. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical and N₂ gas. The radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final 2-chlorothiazole product and regenerating the Cu(I) catalyst.[6]

Experimental Workflow Diagram

Sandmeyer_Workflow cluster_1 Step 2: Sandmeyer Reaction product1 Product 1: Ethyl 2-Aminothiazole- 4-carboxylate reagents2 CuCl (Catalyst) + n-Butyl Nitrite + Acetonitrile (Solvent) reaction_vessel2 Reaction Mixture (Stir at 60°C, 15 min) product1->reaction_vessel2 Add reagents2->reaction_vessel2 Combine workup2 Evaporate Solvent Dissolve in EtOAc Wash with Aq. NH₃ reaction_vessel2->workup2 Reaction Complete product2 Product 2: Ethyl 2-Chlorothiazole- 4-carboxylate workup2->product2 Isolate

Caption: Workflow for the Sandmeyer conversion of the amino to the chloro group.

Detailed Experimental Protocol: Synthesis of Ethyl 2-Chlorothiazole-4-carboxylate

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
Ethyl 2-Aminothiazole-4-carboxylateC₆H₈N₂O₂S188.21-1.0 g5.31
Copper(I) Chloride (CuCl)CuCl99.00-0.78 g7.88
n-Butyl NitriteC₄H₉NO₂103.12~90%0.95 mL7.88
Acetonitrile (MeCN)C₂H₃N41.05Anhydrous45 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed-
Aqueous Ammonia (NH₃)NH₃17.030.1 MAs needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 g, 5.31 mmol) and copper(I) chloride (0.78 g, 7.88 mmol) in acetonitrile (45 mL) at room temperature with stirring.

  • Carefully add n-butyl nitrite (0.95 mL, 7.88 mmol) to the stirring solution.

  • Heat the reaction mixture to 60°C. Vigorous evolution of nitrogen gas should be observed. The reaction is typically complete within 15-30 minutes. Monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Wash the organic layer with 0.1 M aqueous ammonia solution (2 x 50 mL) to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 2-chlorothiazole-4-carboxylate.[8] The product may be purified further by column chromatography if necessary.

Part 3: Final Step - Ester Hydrolysis (Saponification)

Mechanistic Insight

Saponification is the base-promoted hydrolysis of an ester to yield a carboxylate salt, which is then acidified to produce the final carboxylic acid.

  • Nucleophilic Acyl Substitution: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Formation of Carboxylate: The tetrahedral intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form the carboxylic acid.

  • Deprotonation: The ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the highly stable carboxylate salt.

  • Acidification: A final workup step with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the neutral this compound.[9]

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
Ethyl 2-Chlorothiazole-4-carboxylateC₆H₆ClNO₂S207.64-1.0 g4.82
Sodium Hydroxide (NaOH)NaOH40.0010% aq. soln.10 mL~25
Hydrochloric Acid (HCl)HCl36.466 MAs needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve ethyl 2-chlorothiazole-4-carboxylate (1.0 g, 4.82 mmol) in 10% aqueous sodium hydroxide solution (10 mL).

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture in an ice bath.

  • Slowly acidify the solution by adding 6 M HCl dropwise until the pH is approximately 2-3.

  • A solid precipitate of this compound will form.

  • Collect the product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Conclusion and Applications

This three-step protocol provides a reliable and versatile route to this compound. The final product is a valuable building block for drug discovery and organic synthesis. The 2-chloro substituent can be displaced by various nucleophiles (e.g., amines, thiols) in SNAr reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations. This allows for the rapid generation of diverse molecular architectures for screening in drug development programs.

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous approved pharmaceutical agents. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry. 2-Chlorothiazole-4-carboxylic acid stands out as a highly versatile and strategic starting material, offering two distinct points for chemical modification: the carboxylic acid at the C4 position and the reactive chlorine atom at the C2 position. This guide provides an in-depth exploration of the key synthetic transformations of this building block into valuable pharmaceutical intermediates. We will delve into the mechanistic rationale behind common synthetic routes, provide detailed, field-proven protocols, and illustrate applications in the synthesis of notable drug precursors.

Introduction: The Thiazole Scaffold in Drug Design

The thiazole nucleus is a fundamental component in a wide array of therapeutic agents, including anticancer drugs like Dasatinib and non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam.[1][2] Its prevalence stems from its ability to act as a bioisostere for other functional groups, participate in hydrogen bonding, and serve as a rigid linker to orient pharmacophoric elements correctly within a biological target. This compound (CAS 5198-87-8) is an ideal starting point for drug discovery campaigns due to its commercial availability and dual functionality, which allows for sequential and controlled diversification.[3] This document outlines the primary synthetic pathways originating from this molecule: amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.

Core Synthetic Transformations and Protocols

The true utility of this compound is realized through a series of robust and well-established chemical reactions that functionalize its two reactive sites.

Amide Bond Formation: Accessing 2-Chlorothiazole-4-carboxamides

The amide bond is arguably the most common functional group in medicinal chemistry, central to the structure of peptides, proteins, and a vast number of small-molecule drugs.[4][5] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is a mandatory first step.

Causality & Mechanism: The core principle of amide coupling involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved using a "coupling reagent." Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.[6] To improve efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or HATU (2-(7-aza-1H-benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are often included.[7][8]

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for coupling this compound with a primary or secondary amine, a key step in the synthesis of intermediates for drugs like Dasatinib.[9]

  • Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1-1.3 eq.) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventKey Advantages & Considerations
EDCI HOBtDIPEA/TEADMF, CH₂Cl₂Water-soluble urea byproduct is easily removed during work-up. Cost-effective.
HATU NoneDIPEA/TEADMFHighly efficient, especially for sterically hindered amines and anilines.[8]
DCC HOBtDIPEA/TEACH₂Cl₂, THFInexpensive, but the dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off.[6]
T3P® NonePyridineEthyl AcetateBroad substrate scope; byproducts are water-soluble.

Visualization: Amide Coupling Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R_Acid 2-Chlorothiazole- 4-carboxylic Acid P_Mix Combine Reactants & Cool to 0 °C R_Acid->P_Mix R_Amine Primary/Secondary Amine R_Amine->P_Mix R_Coupling Coupling Reagent (e.g., HATU) R_Coupling->P_Mix R_Base Base (e.g., DIPEA) R_Base->P_Mix R_Solvent Anhydrous Solvent (e.g., DMF) R_Solvent->P_Mix P_React Stir at RT (Monitor by TLC/LC-MS) P_Mix->P_React P_Workup Aqueous Work-up (Wash with NaHCO₃, Brine) P_React->P_Workup P_Purify Purification (Chromatography/ Recrystallization) P_Workup->P_Purify O_Product 2-Chlorothiazole-4-carboxamide Intermediate P_Purify->O_Product

Caption: Workflow for the synthesis of 2-chlorothiazole-4-carboxamides.

Esterification: Preparing Ester Intermediates

Esterification of the carboxylic acid provides another class of useful intermediates. Esters can serve as protected forms of the carboxylic acid, allowing for selective reaction at the C2-chloro position, or they can be used directly in subsequent transformations, such as in the synthesis of the NSAID Meloxicam.[10][11]

Causality & Mechanism: The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12][13] The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[12] To drive the equilibrium towards the ester product, the reaction is typically conducted using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct, often with a Dean-Stark apparatus.[13]

Protocol 2: Fischer Esterification

  • Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if not using excess alcohol), add this compound (1.0 eq.).

  • Reagents: Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for several hours until TLC/LC-MS analysis indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified if necessary.

Visualization: Fischer Esterification Mechanism

G R_Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl [R-C(OH)₂]⁺ R_Acid->Protonated_Acid Protonation R_Alcohol Alcohol (R'-OH) Tetrahedral_Int Tetrahedral Intermediate R_Alcohol->Tetrahedral_Int Catalyst H⁺ (Catalyst) Catalyst->R_Acid Protonated_Acid->Tetrahedral_Int Nucleophilic Attack by R'-OH Water_Loss Protonated Ester Tetrahedral_Int->Water_Loss Proton Transfer & Elimination of H₂O Ester Ester (R-COOR') Water_Loss->Ester Deprotonation Water H₂O Water_Loss->Water Ester->Catalyst (Regenerated)

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C2 position of the thiazole ring is a prime handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This strategy dramatically expands the molecular diversity achievable from the initial scaffold, allowing for the introduction of various aryl, heteroaryl, and vinyl substituents.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl bonds.[14] It involves the coupling of the 2-chlorothiazole derivative with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[15] The base is crucial as it activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[15]

Heck Reaction: The Heck reaction couples the 2-chlorothiazole derivative with an alkene to form a substituted alkene, effectively vinylating the thiazole core.[16][17] This reaction, which also proceeds via a Pd(0)/Pd(II) catalytic cycle, is instrumental in synthesizing intermediates for various applications.[18]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the 2-chlorothiazole-4-carboxamide or ester intermediate (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent: Add a degassed solvent system, typically a mixture like Toluene/H₂O, Dioxane/H₂O, or NMP.[19]

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80-120 °C) for the required time, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Data Presentation: Typical Cross-Coupling Conditions

ReactionCatalyst SystemBaseSolventTemperature (°C)
Suzuki Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ / K₃PO₄Toluene/H₂O, Dioxane/H₂O80 - 110
Heck Pd(OAc)₂/PPh₃Et₃NDMF, NMP100 - 120

Visualization: Simplified Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation Trans Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product RedElim Reductive Elimination ArX Ar-Cl ArX->PdII Boronic Ar'-B(OH)₂ Boronic->PdII_R2 Base Base Base->Boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Pharmaceutical Synthesis: A Case Study

The true value of these protocols is demonstrated in their application to the synthesis of real-world pharmaceutical intermediates.

Synthesis of a Dasatinib Intermediate:

Dasatinib is a potent kinase inhibitor used in the treatment of chronic myeloid leukemia. A key intermediate in its synthesis is N-(2-chloro-6-methylphenyl)-2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide .[20][21] The synthesis of a precursor to this molecule starts directly from this compound.

  • Amide Coupling: this compound is first coupled with 2-chloro-6-methylaniline using the methods described in Protocol 1 to yield 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-4-carboxamide .[20]

  • Nucleophilic Aromatic Substitution (SₙAr): The resulting intermediate can then undergo SₙAr, where the C2-chloro group is displaced by an appropriate amine, such as 4-amino-6-chloro-2-methylpyrimidine, to build the core structure of the final drug.[20][22]

This multi-step sequence perfectly illustrates the strategic use of this compound, first functionalizing the C4 position and then using the C2 position for further elaboration.

Conclusion

This compound is a powerful and economically viable building block for the synthesis of a diverse range of pharmaceutical intermediates. By mastering three core transformations—amide coupling, esterification, and palladium-catalyzed cross-coupling—researchers can rapidly access a wide chemical space. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and professionals in drug development, enabling the efficient and strategic construction of novel therapeutic candidates based on the privileged thiazole scaffold.

References

Application Notes & Protocols for the Synthesis of Agrochemical Fungicides from 2-Chlorothiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of the Thiazole Scaffold in Modern Fungicides

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of modern agrochemicals.[1][2] Its unique electronic properties and structural versatility allow for the creation of potent and selective fungicides that are critical for managing crop diseases and ensuring global food security. 2-Chlorothiazole-4-carboxylic acid, in particular, has emerged as a pivotal starting material—a versatile building block for constructing a new generation of highly effective fungicides.[3][4]

Derivatives synthesized from this core structure are instrumental in the formulation of systemic crop protection agents, valued for their enhanced bioavailability and stability within plant systems.[4] A prominent example is the class of thiazole carboxanilides, which includes commercial fungicides like Thifluzamide.[1][5] These molecules often function by disrupting essential fungal metabolic processes, such as the mitochondrial respiratory chain, offering a targeted mechanism of action.[5]

This document provides a detailed guide to the synthetic strategies, experimental protocols, and underlying chemical principles for preparing potent agrochemical fungicides from this compound and its derivatives.

Core Synthetic Strategy: Thiazole Carboxanilide Formation

The most prevalent and effective synthetic route involves the formation of an amide bond between the this compound moiety and a carefully selected substituted aniline. This reaction forms a class of compounds known as thiazole carboxanilides, which have demonstrated remarkable fungicidal activity against a wide range of plant pathogens.[1][6] The success of this strategy hinges on a two-step process: the activation of the carboxylic acid, followed by its condensation with an amine.

Causality of Experimental Design:
  • Activation of the Carboxylic Acid: A carboxylic acid is not sufficiently electrophilic to react directly with an aniline. Therefore, it must first be converted into a more reactive derivative, typically an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are ideal for this transformation as their byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed, simplifying the purification process.

  • Amide Condensation: The resulting highly reactive 2-chlorothiazole-4-carbonyl chloride is then reacted with a substituted aniline. The nature and position of substituents on the aniline ring are critical determinants of the final compound's biological activity, spectrum, and systemic properties. A base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the aniline nucleophile.

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Condensation A 2-Chlorothiazole-4- carboxylic acid B 2-Chlorothiazole-4- carbonyl chloride A->B SOCl₂ or (COCl)₂ Reflux C Substituted Aniline (e.g., Ar-NH₂) D Target Fungicide (Thiazole Carboxanilide) B->D B->D Base (e.g., Et₃N) Anhydrous Solvent C->D

Figure 1: General two-step synthetic pathway for thiazole carboxanilide fungicides.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorothiazole-4-carbonyl chloride

This protocol details the activation of the carboxylic acid. The resulting acyl chloride is highly reactive and moisture-sensitive and is typically used immediately in the next step (in situ) without full isolation and purification.

Materials & Reagents:

  • This compound (CAS: 5198-87-8)[3]

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube filled with calcium chloride.

  • Reagent Addition: Add this compound (10.0 g, 61.1 mmol) to the flask, followed by anhydrous toluene (100 mL) to create a slurry.

  • Activation: While stirring, slowly add thionyl chloride (11.0 mL, 152.8 mmol, 2.5 eq) to the slurry at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. The mixture should become a clear solution.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Product: The resulting crude oily or solid residue is 2-chlorothiazole-4-carbonyl chloride. It should be used immediately in the subsequent condensation step.

Trustworthiness Check:

  • Causality: Using a 2.5-fold excess of thionyl chloride ensures the complete conversion of the carboxylic acid. Toluene acts as a solvent that facilitates the reaction and has a suitable boiling point for reflux.

  • Validation: A small aliquot can be carefully reacted with methanol to form the methyl ester, which can be quickly checked by GC-MS to confirm the formation of the desired activated intermediate.

Protocol 2: Synthesis of a N-(substituted-phenyl)-2-chlorothiazole-4-carboxamide

This protocol describes the core amide bond formation to yield the final fungicidal compound. A generic substituted aniline is used for illustrative purposes. The specific aniline will depend on the target molecule (e.g., for a Thifluzamide analog, 2,6-dibromo-4-(trifluoromethoxy)aniline would be used).[7]

Materials & Reagents:

  • Crude 2-chlorothiazole-4-carbonyl chloride (from Protocol 1)

  • A substituted aniline (e.g., 2,6-dichloroaniline) (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, extraction, and filtration

G Experimental Workflow for Amide Condensation cluster_workflow Experimental Workflow for Amide Condensation start Dissolve Aniline & Et₃N in anhydrous DCM step2 Cool solution to 0°C (Ice Bath) start->step2 step3 Slowly add solution of 2-Chlorothiazole-4-carbonyl chloride in anhydrous DCM step2->step3 step4 Stir at 0°C for 30 min, then warm to RT for 4-6 hours step3->step4 step5 Quench with water and separate organic layer step4->step5 step6 Wash organic layer with: 1. Sat. NaHCO₃ 2. Brine step5->step6 step7 Dry organic layer over MgSO₄ step6->step7 step8 Filter and concentrate under reduced pressure step7->step8 end_node Purify crude product via recrystallization or column chromatography step8->end_node

Figure 2: Step-by-step workflow for the synthesis and purification of thiazole carboxanilides.

Procedure:

  • Amine Solution: In a separate flask, dissolve the substituted aniline (61.1 mmol, 1.0 eq) and triethylamine (10.2 mL, 73.3 mmol, 1.2 eq) in anhydrous dichloromethane (150 mL). Cool this solution to 0°C in an ice bath.

  • Acyl Chloride Solution: Dissolve the crude 2-chlorothiazole-4-carbonyl chloride from Protocol 1 in anhydrous dichloromethane (50 mL).

  • Condensation Reaction: Slowly add the acyl chloride solution dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to obtain the pure thiazole carboxanilide.

Trustworthiness Check:

  • Causality: The reaction is performed at 0°C initially to control the exothermic reaction between the highly reactive acyl chloride and the aniline. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct. The aqueous work-up removes water-soluble salts (triethylamine hydrochloride) and unreacted starting materials.

  • Validation: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Melting Point determination. The results should be compared with literature data for known compounds.[6]

Data Presentation: Expected Product Characteristics

The following table summarizes hypothetical characterization data for a synthesized N-(2,6-dichlorophenyl)-2-chlorothiazole-4-carboxamide, a representative product from the described protocol.

PropertyExpected ValueTechniquePurpose
Appearance White to off-white solidVisualBasic characterization
Yield 75-90%GravimetricAssess reaction efficiency
Melting Point 165-170 °C (Hypothetical)Melting Point ApparatusPurity assessment
¹H NMR (CDCl₃) δ 8.2-8.5 (s, 1H, thiazole-H), δ 7.2-7.6 (m, 3H, Ar-H), δ 8.0 (br s, 1H, NH)NMR SpectroscopyStructural confirmation
MS (ESI+) m/z = 306.9 [M+H]⁺Mass SpectrometryMolecular weight verification

Mechanistic Insight: How Thiazole Carboxanilides Work

Many fungicides derived from this synthetic pathway, most notably Thifluzamide, are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[5]

  • Target: The primary target is the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of the fungus.

  • Action: The fungicide binds to the enzyme, blocking the oxidation of succinate to fumarate.[5]

  • Result: This inhibition halts cellular respiration and the production of ATP, the energy currency of the cell. Deprived of energy, the fungal cells cannot grow or proliferate, leading to the control of the disease.

The specificity of the carboxanilide portion of the molecule is crucial for effective binding to the target enzyme, highlighting the importance of the synthetic protocols described herein for generating diverse and potent derivatives.

References

The Versatile Scaffold: Application of 2-Chlorothiazole-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Thiazole Moiety

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, a core structural component frequently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive building block for the design of novel therapeutics. Within this important class of heterocycles, 2-Chlorothiazole-4-carboxylic acid emerges as a particularly versatile and valuable starting material for the synthesis of a diverse array of bioactive molecules. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in medicinal chemistry. We will delve into its role as a key synthetic intermediate, explore the biological activities of its derivatives, and provide detailed, field-proven protocols for its utilization in the laboratory.

The inherent reactivity of this compound, with its carboxylic acid handle and the reactive chloro-substituent, allows for a wide range of chemical transformations. The carboxylic acid group is a prime site for amide bond formation, a cornerstone of medicinal chemistry, enabling the coupling with a vast library of amines to generate diverse carboxamide derivatives.[3][4] The chloro group, on the other hand, can be displaced by various nucleophiles, further expanding the chemical space accessible from this starting material. This dual functionality makes this compound a powerful tool in the hands of medicinal chemists for the construction of complex molecular architectures with tailored pharmacological profiles.

Applications in Drug Discovery and Development

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases. The thiazole nucleus is a key pharmacophore in numerous approved drugs and clinical candidates, and the unique substitution pattern of this compound provides a gateway to novel chemical entities with potential therapeutic applications.

Antimicrobial Agents

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Carboxamides derived from 2-amino-4-phenyl thiazole, a structurally related class of compounds, have shown significant antibacterial activity.[5] Specifically, chloro and methyl substituted analogs have demonstrated notable efficacy.[5] This suggests that the 2-chlorothiazole-4-carboxamide scaffold could be a promising starting point for the development of new antibacterial and antifungal drugs. The synthesis of novel 2-aminothiazole derivatives has been a fruitful area of research, with many compounds exhibiting good activity against various bacterial and fungal strains.[6][7]

Anti-inflammatory Properties

Thiazole derivatives have also been investigated for their anti-inflammatory properties.[8][9] Certain thiazole compounds have been shown to act as cyclooxygenase-2 (COX-2) specific inhibitors, a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[8] The synthesis of thiazole-substituted benzothiazole derivatives has yielded compounds with potent anti-inflammatory and analgesic activities.[9][10] The 2-chlorothiazole-4-carboxamide core can be utilized to generate novel compounds for screening against inflammatory targets.

Kinase Inhibitors and Anticancer Agents

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2-aminothiazole scaffold has been identified as a novel kinase inhibitor template.[11] This has led to the discovery of potent pan-Src kinase inhibitors, including the FDA-approved drug Dasatinib, which, while not directly synthesized from this compound, features a central 2-aminothiazole-5-carboxamide core. Furthermore, derivatives of thiazole and thiadiazole carboxamides have been designed and evaluated as c-Met kinase inhibitors for cancer treatment, with some compounds exhibiting IC50 values in the nanomolar range.[1] This highlights the potential of the 2-chlorothiazole-4-carboxamide scaffold in the design of novel kinase inhibitors for oncology applications.

Data Summary: Bioactivity of Thiazole Carboxamide Derivatives

The following table summarizes the biological activities of selected thiazole carboxamide derivatives, showcasing the potential of this chemical class.

Compound ClassTarget/ActivityPotency (IC50/MIC)Reference
Thiazole/Thiadiazole Carboxamidesc-Met Kinase2.54 nM - 9.26 nM[1]
2-Aminothiazole DerivativesPan-Src KinaseNanomolar to subnanomolar[11]
2-Aminothiazole SulfonamidesAntioxidant (DPPH assay)%DPPH = 90.09%[9]
N-ThiazolylcarboxamidesMycobacterium tuberculosisMIC = 3.13 µg/mL[12]
2-Amino-4-phenyl Thiazole CarboxamidesAntibacterialSignificant activity[5]
Thiazole DerivativesCyclooxygenase-2 (COX-2)Significant inhibition of PGE2[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-chlorothiazole-4-carboxamides, a key transformation for this versatile building block. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, desired reaction conditions, and potential for side reactions.

Protocol 1: General Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging couplings involving sterically hindered or electron-deficient amines.[13]

Rationale: This protocol utilizes a pre-activation step where the carboxylic acid reacts with HATU to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide bond. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours depending on the reactivity of the amine.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-chlorothiazole-4-carboxamide.

Protocol 2: Amide Coupling using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a widely used and reliable method for amide bond formation.[14]

Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt acts as an additive to suppress side reactions and reduce racemization, forming a more stable and reactive HOBt-ester intermediate, which then reacts with the amine.

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DMF, add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents).

  • Add the amine (1.1 equivalents) followed by the dropwise addition of a tertiary amine base such as TEA or DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure 2-chlorothiazole-4-carboxamide.

Visualizing Synthetic Pathways and Mechanisms

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a general synthetic workflow and a conceptual representation of its role as a pharmacophore.

G cluster_start Starting Material cluster_reaction Amide Coupling cluster_product Bioactive Scaffold A This compound E 2-Chlorothiazole-4-carboxamide A->E B Amine (R-NH2) B->E C Coupling Reagent (e.g., HATU, EDC) C->E D Base (e.g., DIPEA, TEA) D->E G cluster_interaction Pharmacophore-Target Interaction cluster_pharmacophore 2-Chlorothiazole-4-carboxamide Target Biological Target (e.g., Kinase, Enzyme) Thiazole Thiazole Ring (H-bond acceptor/donor, π-stacking) Thiazole->Target Binding Amide Amide Linker (H-bond donor/acceptor) Amide->Target Binding R_group R-group (Hydrophobic/Polar Interactions) R_group->Target Binding

References

Synthesis of Potent Kinase Inhibitors Utilizing a 2-Chlorothiazole-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiazole Moiety as a Privileged Scaffold in Kinase Inhibition

The thiazole ring is a heterocyclic structure that has emerged as a cornerstone in the design of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases make it a "privileged scaffold" for medicinal chemists.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is a major focus of modern drug discovery.

This application note provides a comprehensive guide to the synthesis of a key class of kinase inhibitors using 2-chlorothiazole-4-carboxylic acid as a versatile starting material. We will delve into the synthetic rationale, provide detailed, field-proven protocols, and discuss the mechanism of action of the resulting inhibitors, with a focus on the well-established Bcr-Abl and Src kinase inhibitor, Dasatinib, as a prime example.[3]

Core Synthetic Strategy: Amide Bond Formation

The linchpin of the synthetic approach described herein is the formation of a robust amide bond between the carboxylic acid functionality of the thiazole core and a variety of amine-containing fragments. This amide coupling reaction is one of the most fundamental and frequently employed transformations in medicinal chemistry.[4][5] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is paramount to facilitate nucleophilic attack by the amine.

Activating the Carboxylic Acid: The Role of Oxalyl Chloride

A highly effective and widely used method for activating carboxylic acids is their conversion to the corresponding acyl chloride.[6] Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is an excellent reagent for this transformation. The reaction proceeds through a Vilsmeier intermediate, which is highly reactive and readily converts the carboxylic acid to the acyl chloride with the evolution of carbon dioxide and carbon monoxide gases.

G

Caption: General workflow for the synthesis of N-aryl-2-chlorothiazole-4-carboxamides.

Experimental Protocols

PART 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-chlorothiazole-4-carboxamide

This protocol details the synthesis of a key intermediate in the preparation of Dasatinib and related kinase inhibitors.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound5198-87-8163.58
Oxalyl chloride79-37-8126.93
N,N-Dimethylformamide (DMF)68-12-273.09
2-Chloro-6-methylaniline87-63-8141.60
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 / 7087-68-5101.19 / 129.24
Dichloromethane (DCM)75-09-284.93

Safety Precautions:

  • Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7][8]

  • The reaction of oxalyl chloride with the carboxylic acid generates gaseous byproducts (CO and CO₂). Ensure adequate ventilation.

  • Handle all organic solvents in a well-ventilated area.

Step-by-Step Protocol:

  • Preparation of the Reaction Vessel: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.

  • Activation of the Carboxylic Acid: To the stirred solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of the acyl chloride formation can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and the solvent.

  • Amide Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere.

  • Addition of Amine and Base: In a separate flask, prepare a solution of 2-chloro-6-methylaniline (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM.

  • Coupling Reaction: Slowly add the amine/base solution to the stirred solution of the acyl chloride at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the 2-chloro-6-methylphenyl ring and the thiazole proton. The amide proton will likely appear as a broad singlet.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the amide, as well as the aromatic and thiazole carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

PART 2: Subsequent Synthetic Steps Towards Dasatinib

The synthesized N-(2-chloro-6-methylphenyl)-2-chlorothiazole-4-carboxamide serves as a key building block for more complex kinase inhibitors like Dasatinib. Subsequent steps typically involve nucleophilic aromatic substitution reactions to introduce the desired side chains. For the synthesis of Dasatinib, the 2-chloro substituent on the thiazole ring is displaced by a substituted aminopyrimidine moiety.

Mechanism of Action: Targeting Bcr-Abl and Src Kinases

Many of the kinase inhibitors synthesized from the this compound scaffold, including Dasatinib, are potent inhibitors of the Bcr-Abl and Src family kinases.[10]

Bcr-Abl Signaling Pathway:

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[5] It activates a cascade of downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Dasatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting its oncogenic activity.[10]

G Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos P PI3K PI3K Bcr_Abl->PI3K P Dasatinib Dasatinib Dasatinib->Bcr_Abl Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Src Family Kinase Signaling:

Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including cell adhesion, migration, and invasion. [2]Overexpression or activation of SFKs is implicated in the progression and metastasis of solid tumors. Dasatinib effectively inhibits the kinase activity of SFKs, leading to the suppression of downstream signaling pathways that are critical for cancer cell motility and invasion. [2]

Troubleshooting Common Issues in Amide Coupling

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Use fresh oxalyl chloride. Increase the reaction time or slightly elevate the temperature for the activation step.
Low reactivity of the amine.For electron-deficient anilines, consider using a more potent coupling reagent such as HATU or HBTU in combination with a non-nucleophilic base like DIPEA.
Hydrolysis of the acyl chloride.Maintain strictly anhydrous conditions throughout the reaction.
Formation of Side Products Dimerization of the carboxylic acid to form an anhydride.Add the amine solution promptly after the formation and isolation of the acyl chloride.
Reaction of the base with the acyl chloride.Use a non-nucleophilic base like DIPEA or 2,6-lutidine.
Difficult Purification Presence of unreacted starting materials or coupling reagent byproducts.Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. For carbodiimide-based couplings, byproducts can sometimes be challenging to remove; consider alternative coupling agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of potent kinase inhibitors. The straightforward and robust amide coupling protocols outlined in this application note provide a reliable pathway to access these important therapeutic agents. A thorough understanding of the reaction mechanism, careful execution of the experimental procedures, and diligent characterization of the products are essential for success in this area of medicinal chemistry. The continued exploration of novel derivatives based on this privileged scaffold holds great promise for the development of next-generation targeted therapies.

References

reaction of 2-Chlorothiazole-4-carboxylic acid with amines and anilines

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of 2-Chlorothiazole-4-Carboxamides via Amide Bond Formation

Abstract

This comprehensive application note provides a detailed guide for the synthesis of novel carboxamides through the reaction of 2-chlorothiazole-4-carboxylic acid with a variety of primary and secondary amines, including aliphatic amines and anilines. The 2-chlorothiazole-4-carboxamide scaffold is a privileged structure in modern drug discovery, appearing in numerous molecules with therapeutic potential.[1][2][3] This document delves into the fundamental principles of amide bond formation, discusses the critical roles of coupling reagents, additives, and reaction conditions, and provides two robust, step-by-step protocols suitable for both routine and challenging substrate combinations. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications.[4]

Introduction: The Significance of the Thiazole Carboxamide Core

The thiazole ring is a cornerstone heterocycle in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its presence in a multitude of bioactive compounds.[3] When functionalized as a carboxamide, its utility expands dramatically, providing a versatile handle for molecular elaboration. The resulting 2-chlorothiazole-4-carboxamides are key intermediates and final targets in programs seeking to develop novel kinase inhibitors, antimicrobial agents, and other therapeutics.[1][5][6][7]

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfeasible under mild conditions. The acidic proton of the carboxylic acid reacts with the basic amine to form a highly unreactive ammonium carboxylate salt.[8][9][10] Therefore, the synthesis of 2-chlorothiazole-4-carboxamides requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. This guide focuses on modern coupling-reagent-mediated strategies that achieve this transformation efficiently and under mild conditions.

Reaction Overview and Mechanism

The overall transformation involves the formation of an amide bond between this compound and an amine, with the elimination of water. This is achieved by converting the carboxylic acid's hydroxyl group into a better leaving group using a coupling reagent.

G acid Carboxylic Acid (R-COOH) intermediate O-Acylisourea Intermediate (Highly Reactive) acid->intermediate 1. Activation edc EDC (Carbodiimide) edc->intermediate amide Amide Product (R-CONH-R') intermediate->amide 2. Nucleophilic Attack urea Urea Byproduct intermediate->urea Forms amine Amine (R'-NH2) amine->amide G start Start: Reagent Setup dissolve 1. Dissolve Acid, Amine, Coupling Agent in Anhydrous Solvent start->dissolve add_base 2. Add Base (e.g., DIPEA) @ 0°C to RT dissolve->add_base react 3. Stir Reaction (1-24 hours) add_base->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 5. Aqueous Work-up (Dilute, Wash, Extract) monitor->workup Reaction Complete dry 6. Dry & Concentrate Organic Layer workup->dry purify 7. Purify Crude Product (Column Chromatography) dry->purify end Final Product purify->end

References

Application Notes and Protocols: Grignard Reaction with 2-Chlorothiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the successful execution of Grignard reactions involving 2-chlorothiazole-4-carboxylic acid and its derivatives. The protocols and discussions herein are designed to be a practical resource, blending established chemical principles with field-proven insights to navigate the unique challenges presented by this class of compounds.

Introduction: The Synthetic Utility and Challenges of 2-Thiazolyl Grignard Reagents

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] The ability to functionalize this heterocycle at specific positions is crucial for the development of new chemical entities. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for introducing a diverse range of substituents onto the thiazole nucleus.[2] Specifically, the formation of a Grignard reagent at the C2 position of a thiazole ring via magnesium insertion into a carbon-halogen bond creates a potent nucleophile, enabling the formation of new bonds with various electrophiles.[3] This transformation represents a classic example of "umpolung," or the reversal of polarity, where the typically electrophilic C2 carbon of the 2-halothiazole becomes a nucleophilic center.[4]

However, the application of this reaction to substrates like this compound is fraught with challenges. The primary obstacle is the presence of the acidic carboxylic acid proton, which is incompatible with the highly basic Grignard reagent and would lead to immediate quenching.[3][5] Therefore, a robust protection strategy for the carboxylic acid group is a prerequisite for any successful Grignard reaction on this scaffold. Furthermore, the formation of Grignard reagents from aryl chlorides can be sluggish compared to their bromide or iodide counterparts, often requiring specific activation of the magnesium metal.[6]

This guide will systematically address these challenges, providing detailed protocols for the protection of the carboxylic acid, the formation of the 2-thiazolyl Grignard reagent, and its subsequent reaction with various electrophiles, followed by deprotection to yield the desired functionalized thiazole-4-carboxylic acids.

Strategic Overview: A Multi-Step Approach

The successful functionalization of this compound via a Grignard reaction necessitates a carefully planned multi-step sequence. The overall strategy is outlined below:

G cluster_0 Core Synthetic Pathway A This compound B Protection of Carboxylic Acid (Esterification) A->B  Step 1 C Grignard Reagent Formation B->C  Step 2 D Reaction with Electrophile C->D  Step 3 E Deprotection (Hydrolysis) D->E  Step 4 F Final Product: 2-Substituted-thiazole-4-carboxylic acid E->F G cluster_0 One-Pot Synthesis Workflow A 1. Esterification of This compound in Ethanol/H+ B 2. Solvent Exchange to Anhydrous THF A->B C 3. Addition of Activated Mg and Grignard Formation B->C D 4. Addition of Electrophile at low temperature C->D E 5. Aqueous Work-up D->E F 6. Isolation of Ester Product E->F

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantitative Analysis of 2-Chlorothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed, validated protocols for the quantitative analysis of 2-Chlorothiazole-4-carboxylic acid, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and purity assessments, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The causality behind experimental choices, from sample preparation to instrument parameter optimization, is explained in detail. All methodologies are grounded in recommendations set forth by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[2][3]

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic building block of significant industrial importance. It serves as a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly anti-infective agents, and is also utilized in the development of modern agrochemicals.[1] Its unique reactivity, imparted by the thiazole ring, makes it a versatile synthetic intermediate.[1]

Given its role, the precise and accurate quantification of this compound is paramount. In pharmaceutical development, controlling its purity and monitoring its concentration is essential for ensuring the safety and efficacy of the final drug product. Residual amounts in final formulations or environmental samples may also require sensitive detection. The analytical challenge lies in the compound's polarity and potential for interaction with complex sample matrices. This guide provides two complementary, field-proven methods to address these challenges, ensuring reliable data for researchers, scientists, and drug development professionals.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. Key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₂ClNO₂S[1][4][5]
Molecular Weight 163.58 g/mol [1][4][5]
CAS Number 5198-87-8[1][4]
Appearance White to light-colored powder/crystal[1]
Melting Point ~220 °C[1]
SMILES String OC(=O)c1csc(Cl)n1[4]
Topological Polar Surface Area (TPSA) 50.19 Ų[5]
Predicted LogP 1.49[5]

The presence of the carboxylic acid group dictates its acidic nature and polarity, making it suitable for reversed-phase chromatography with an acidified mobile phase to ensure it is in a neutral, protonated state for consistent retention.

Universal Sample Preparation Strategies

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the HPLC or LC-MS system.[6] The choice of technique depends on the sample matrix's complexity.

Protocol 1: Simple Dilution (For Drug Substances and Standards)

This is the most straightforward approach for relatively clean samples like bulk drug substances or reference standards.

  • Solvent Selection: Prepare a diluent that is miscible with the mobile phase, such as a 50:50 mixture of Acetonitrile:Water. The sample should be fully dissolved in a solvent similar to the initial mobile phase conditions to ensure good peak shape.[7]

  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions from the stock solution to prepare calibration standards and quality control (QC) samples at the desired concentrations.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove particulates and prevent clogging of the HPLC/LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) (For Complex Matrices like Biological Fluids)

SPE is a highly selective technique used to clean up and concentrate the analyte from complex samples.[8][9] For an acidic compound, a mixed-mode anion-exchange and reversed-phase sorbent can provide excellent selectivity.[8]

  • Cartridge Selection: Choose a mixed-mode SPE cartridge (e.g., Waters Oasis MAX or equivalent).

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water. This wets the sorbent for optimal interaction.[8]

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water. This deprotonates the carboxylic acid and ionizes the anion-exchange sorbent.

  • Sample Loading: Load the pre-treated sample (e.g., 1 mL of plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide followed by 1 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute the this compound with 1 mL of Methanol containing 2% Formic Acid. The formic acid neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for analysis.

Analytical Workflow Overview

The following diagram illustrates the logical flow from sample receipt to final data reporting for both the HPLC-UV and LC-MS/MS methods.

Analytical_Workflow Figure 1: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Prep Dilution or Solid-Phase Extraction (SPE) Sample->Prep Filtration 0.22 µm Filtration Prep->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Routine QC LCMS LC-MS/MS Analysis Filtration->LCMS Trace Analysis Integration Peak Integration & Quantification HPLC_UV->Integration LCMS->Integration Validation System Suitability Check (SST) Integration->Validation Report Final Report Generation Validation->Report

Caption: Figure 1: General Analytical Workflow

Method 1: HPLC-UV for Quantitative Analysis

This method is designed for robustness and is ideal for assay and purity determinations where concentration levels are relatively high. The use of a C18 column provides excellent retention for moderately polar compounds, while the acidic mobile phase suppresses the ionization of the carboxylic acid, leading to sharp, symmetrical peaks.

Experimental Protocol: HPLC-UV
  • Instrument: Any standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column Selection: A robust, general-purpose C18 column is the logical starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Chromatographic Run: Inject the prepared sample and run the gradient program.

  • Detection: Monitor the absorbance at the UV maximum of the analyte. A DAD can be used to confirm peak purity.[3]

Optimized HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase; provides good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to keep the analyte in its neutral form for better retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Acetonitrile offers low UV cutoff and viscosity.
Gradient 10% B to 90% B over 10 minA gradient ensures elution of the analyte with good peak shape and cleans the column of late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 10 µLA typical volume; can be adjusted based on concentration.
Detector UV/DAD at 265 nmWavelength should be set at the absorbance maximum for highest sensitivity.
Run Time 15 minutesIncludes gradient and re-equilibration.

Method 2: LC-MS/MS for High-Sensitivity Analysis

For trace-level quantification, especially in complex matrices like biological fluids or environmental samples, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity.[10][11] The method uses the same chromatographic principles as the HPLC-UV method but couples the separation to a tandem mass spectrometer.

Causality in LC-MS/MS Method Design
  • Ionization Source: Electrospray Ionization (ESI) is used as it is ideal for polar molecules. The negative ion mode (ESI-) is selected because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, providing a strong signal.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, the precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable fragment ion is monitored in the third quadrupole. This process is highly specific and drastically reduces chemical noise, enhancing sensitivity.[12]

Experimental Protocol: LC-MS/MS
  • Instrument: LC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Chromatography: Use the same column and mobile phases as the HPLC-UV method. The flow rate may be reduced (e.g., to 0.4-0.6 mL/min) to improve ionization efficiency.

  • MS Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and to identify the precursor and product ions for MRM.

  • Analysis: Inject the prepared samples and acquire data in MRM mode.

Optimized LC-MS/MS Method Parameters
ParameterRecommended ConditionRationale
LC Conditions As per HPLC-UV method (flow rate may be adjusted to 0.5 mL/min)Provides the necessary chromatographic separation prior to MS detection.
Ionization Mode ESI Negative (ESI-)The carboxylic acid group readily deprotonates to form [M-H]⁻, maximizing signal.
Precursor Ion (Q1) m/z 162.9Corresponds to the [M-H]⁻ ion of the analyte (C₄H₂ClNO₂S).
Product Ions (Q3) m/z 118.9 (Quantifier), m/z 84.0 (Qualifier)Quantifier is the most intense, stable fragment (loss of CO₂). Qualifier confirms identity.
Collision Energy To be optimized empirically (e.g., -15 to -25 eV)The energy required to produce the optimal abundance of product ions.
Dwell Time 100 msTime spent monitoring each transition; ensures sufficient data points across the peak.

Method Validation Protocol (ICH Guidelines)

To ensure that the analytical procedures are fit for their intended purpose, validation is required.[2] The following parameters should be assessed according to ICH Q2(R1/R2) guidelines.[2][3][12]

Validation ParameterPurpose & Protocol
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte. Analyze blank matrix, placebo, and spiked samples to check for interferences at the analyte's retention time and m/z. For LC-MS/MS, the ratio of quantifier to qualifier ions should remain constant.[3]
Linearity & Range To demonstrate a proportional relationship between concentration and response. Analyze a minimum of 5 standards across the expected concentration range (e.g., 80-120% for assay). Plot response vs. concentration and determine the correlation coefficient (r² > 0.99) and regression equation.[3]
Accuracy (% Recovery) To determine the closeness of the measured value to the true value. Analyze samples spiked with known amounts of analyte at three levels (e.g., low, medium, high) in triplicate. Calculate the percentage recovery. Acceptance criteria are typically 98-102% for assay.
Precision (Repeatability & Intermediate) To assess the degree of scatter between measurements. Repeatability: Analyze a minimum of 6 replicate preparations at 100% concentration or 9 replicates across the range. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (%RSD), which should typically be <2%.[3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. For LC-MS/MS, the LOQ must show acceptable precision (%RSD < 20%) and accuracy (80-120%).[12]
Robustness To assess the method's reliability during normal use. Deliberately make small variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temp, ±5% organic in mobile phase) and observe the effect on the results.

Conclusion

This application note details two comprehensive and robust methods for the analysis of this compound. The HPLC-UV method offers a reliable and accessible approach for routine quality control, purity analysis, and assay determination. For applications requiring higher sensitivity and selectivity, such as analysis in complex biological or environmental matrices, the LC-MS/MS method provides superior performance for trace-level quantification. Both protocols are designed with scientific rationale and are grounded in established validation principles, ensuring they can be confidently implemented in research and regulated laboratory settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chlorothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to improve your yields and purity. This compound is a crucial building block in the development of pharmaceuticals and agrochemicals.[1]

This guide is structured around the most common synthetic routes, offering detailed troubleshooting in a question-and-answer format, step-by-step protocols, and visual aids to clarify complex workflows.

Common Synthetic Pathways

The synthesis of this compound can be approached through several routes. The optimal choice depends on the available starting materials, scale, and safety considerations. Below is a summary of the most prevalent methods, each with its own set of challenges.

cluster_0 Synthetic Routes A Route 1: Sandmeyer Reaction D This compound A->D Diazotization & CuCl-mediated substitution B Route 2: Ester Hydrolysis B->D Saponification C Route 3: Side-Chain Oxidation C->D Oxidation cluster_1 Sandmeyer Reaction Workflow start Start: 2-Aminothiazole-4- carboxylic acid precursor diazotization Step 1: Diazotization (HCl, NaNO₂, 0-5 °C) start->diazotization diazonium Intermediate: Aryl Diazonium Salt diazotization->diazonium substitution Step 2: Substitution (CuCl, 0-10 °C) diazonium->substitution workup Step 3: Work-up (Extraction, Precipitation) substitution->workup product Product: 2-Chlorothiazole-4- carboxylic acid workup->product

References

common side reactions and byproducts in 2-Chlorothiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of 2-chlorothiazole-4-carboxylic acid. This molecule is a critical building block in medicinal chemistry and agrochemical development, valued for its role as a key intermediate in the synthesis of numerous bioactive compounds.[1] However, its synthesis, particularly via the common Sandmeyer reaction pathway, is fraught with potential pitfalls that can lead to low yields, challenging purifications, and inconsistent results.

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple protocols to address the specific, practical issues encountered in the lab. Here, we dissect common problems, explain the underlying chemical principles driving these side reactions, and provide validated, step-by-step protocols to overcome them. Our goal is to empower you, the researcher, to not only successfully synthesize the target compound but also to understand the causality behind each experimental step, ensuring reproducibility and scalability.

Core Synthesis Strategy: An Overview

The most prevalent and industrially relevant pathway to this compound begins with the corresponding amino-ester, ethyl 2-aminothiazole-4-carboxylate. The synthesis unfolds in two primary stages:

  • Sandmeyer Reaction: The exocyclic amino group is converted into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst to form ethyl 2-chlorothiazole-4-carboxylate.[2][3]

  • Saponification (Ester Hydrolysis): The ethyl ester is hydrolyzed under basic conditions to yield the final this compound.[4][5]

This seemingly straightforward path requires precise control over reaction conditions to navigate a landscape of competing reactions.

G cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Hydrolysis A Ethyl 2-aminothiazole- 4-carboxylate B Diazonium Salt Intermediate (Unstable) A->B  NaNO₂ / H⁺ (Diazotization) < 5 °C C Ethyl 2-chlorothiazole- 4-carboxylate B->C  CuCl (Substitution) D 2-Chlorothiazole-4- carboxylic acid C->D  1. NaOH (aq) 2. H⁺ Workup

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is designed to address the most common failures and questions that arise during synthesis.

Issue 1: Low Yield or No Product After Sandmeyer Reaction

Q: My Sandmeyer reaction has a very low yield, or I've isolated only starting material. What are the primary causes?

A: This is a frequent and multifaceted problem, typically rooted in the stability of the diazonium intermediate and the efficacy of the diazotization step.

  • Causality—The Instability of the Diazonium Salt: Aryl diazonium salts are notoriously unstable. The N₂ group is an excellent leaving group, and premature decomposition leads to a cascade of unwanted side reactions, including polymerization (tar formation) and reaction with the solvent. This decomposition is highly temperature-dependent.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step (addition of sodium nitrite) MUST be performed at 0-5 °C. Use an ice-salt bath and monitor the internal reaction temperature, not just the bath temperature. A temperature spike above 10 °C can lead to rapid decomposition.

    • Reagent Stoichiometry and Purity: Ensure your sodium nitrite is fresh and dry. Use a slight excess (1.1-1.2 equivalents) to ensure complete conversion of the amine. The acid (typically HCl or H₂SO₄) must be in sufficient excess to both protonate the amine and form nitrous acid.

    • Order of Addition: The standard and most reliable method is the "direct diazotization," where a solution of sodium nitrite is added slowly to the acidic solution of the amine. A reverse addition can create localized areas of high nitrous acid concentration, promoting side reactions.

Issue 2: Significant Formation of 2-Hydroxythiazole Byproduct

Q: My final product is heavily contaminated with the 2-hydroxythiazole-4-carboxylic acid analog. How can I suppress this side reaction?

A: The formation of the hydroxy byproduct is the most common competing reaction in a Sandmeyer chlorination. It occurs when the diazonium salt reacts with water as a nucleophile instead of the chloride ion.[2]

  • Causality—Nucleophilic Competition: Water is abundant in the reaction medium. While the copper(I) catalyst facilitates the desired radical-nucleophilic aromatic substitution with chloride, direct nucleophilic attack by water can still occur, especially if the reaction conditions are not optimal.[2]

  • Mitigation Strategy:

    • Temperature Management: As with general decomposition, higher temperatures favor the undesired hydroxylation pathway. Maintaining a low temperature (< 5 °C) throughout the addition of the diazonium salt solution to the copper(I) chloride solution is critical.

    • Catalyst Activity: Use freshly prepared or high-purity copper(I) chloride. Oxidized Cu(II) species are less effective catalysts for this transformation.

    • Concentration: Running the reaction at a higher concentration can favor the bimolecular reaction with the catalyst over the reaction with the water solvent. Ensure the CuCl is fully dissolved or well-suspended in concentrated HCl before adding the diazonium salt.

G Start Diazonium Salt Intermediate Desired 2-Chlorothiazole Product Start->Desired  CuCl Catalyst (Desired Pathway) Side 2-Hydroxythiazole Byproduct Start->Side  H₂O Nucleophile (Side Reaction) Control Key Control Parameters Control->Start Strict Temp Control (< 5 °C) High Catalyst Activity Concentration

Caption: Competing reaction pathways for the thiazole diazonium salt intermediate.
Issue 3: Incomplete Ester Hydrolysis

Q: My final acid product is contaminated with unreacted ethyl 2-chlorothiazole-4-carboxylate. How do I ensure complete saponification?

A: Incomplete hydrolysis is usually a result of insufficient reaction time, temperature, or hydrolytic agent, or due to product precipitation.

  • Causality—Reaction Kinetics and Solubility: Saponification is a bimolecular reaction. If the concentration of hydroxide is too low or the temperature is insufficient to provide the necessary activation energy, the reaction will be slow. Furthermore, if the sodium salt of the carboxylic acid product precipitates from the reaction mixture, it can halt the reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting material persists after the standard time, consider extending the reflux time or cautiously increasing the temperature.

    • Ensure Homogeneity: If the reaction mixture becomes a thick slurry, add a co-solvent like methanol or THF to improve the solubility of all species.

    • Sufficient Base: Use a clear excess of the base (e.g., 2-3 equivalents of NaOH or LiOH) to ensure the reaction goes to completion.

Issue 4: Product Purification Challenges

Q: My crude this compound is an impure solid. What is the most effective purification protocol?

A: The acidic nature of the product is the key to its purification. A combination of acid-base extraction and recrystallization is highly effective.[6][7]

  • Strategy—Leveraging Acidity: The carboxylic acid can be deprotonated by a mild base to form a water-soluble carboxylate salt. This allows for the separation from neutral organic impurities (like residual ester) and basic impurities.

  • Validated Protocol: See the "Purification by Acid-Base Extraction" protocol below for a detailed, step-by-step guide.

  • Recrystallization: For removing closely related impurities, recrystallization is often necessary after the acid-base extraction. Suitable solvents include ethanol/water mixtures or ethyl acetate. The optimal solvent system should be determined empirically on a small scale.

Problem Primary Cause Key Solution
Tar Formation Diazonium salt decompositionMaintain temperature rigorously at 0-5 °C.
Green/Blue Solution Copper catalyst oxidation (Cu(I) -> Cu(II))Use fresh CuCl; work efficiently.
Incomplete Hydrolysis Insufficient base or reaction timeUse 2-3 eq. of NaOH; monitor by TLC.
Oily Product Presence of neutral impurities (e.g., ester)Purify via acid-base extraction.

Validated Experimental Protocols

Protocol 1: Sandmeyer Synthesis of Ethyl 2-chlorothiazole-4-carboxylate

This protocol details the critical chlorination step.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Amine Solution: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the slurry to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Catalyst Solution: In a separate, larger beaker or flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Add the cold diazonium salt solution from step 2 to the cold, stirring catalyst solution from step 3. The addition should be portion-wise or via a dropping funnel, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours or until nitrogen evolution ceases.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-chlorothiazole-4-carboxylate.

Protocol 2: Saponification to this compound

Materials:

  • Crude Ethyl 2-chlorothiazole-4-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol (optional, as co-solvent)

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • Hydrolysis: Dissolve the crude ester from the previous step in ethanol (if needed for solubility) and add an aqueous solution of NaOH (2.5 eq).

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. If any solid impurities are present, filter them off.

  • Acidification: Transfer the filtrate to a beaker and place it in an ice bath. Slowly add 6M HCl with stirring until the pH of the solution is ~2. A white or off-white precipitate of the carboxylic acid will form.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a generous amount of cold water to remove inorganic salts. Dry the product under vacuum to a constant weight.

Protocol 3: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral impurities like unreacted ester.[7]

Procedure:

  • Dissolution: Dissolve the crude, dry product from the saponification step in ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate. The desired product will move into the aqueous layer as its sodium salt.

  • Organic Wash: Combine the aqueous layers in a clean flask. This aqueous solution can be washed once with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 6M HCl to pH ~2, which will precipitate the purified product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

References

Technical Support Center: Purification of 2-Chlorothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Chlorothiazole-4-carboxylic acid (CAS No. 5198-87-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical pharmaceutical and agrochemical intermediate.[1] The guidance herein is based on established chemical principles and practical laboratory experience to ensure you achieve the desired purity and yield for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and widely applicable purification techniques for this compound are recrystallization and acid-base extraction .

  • Recrystallization is often the method of choice for removing small amounts of impurities from a solid sample, yielding a product with high crystalline purity. The success of this method hinges on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Acid-base extraction is a powerful liquid-liquid extraction technique ideal for separating the acidic target compound from neutral or basic impurities.[2][3] It leverages the carboxylic acid functional group, which can be deprotonated to form a water-soluble salt.[4]

The choice between these methods depends on the nature and quantity of the impurities. A combination of both, starting with an acid-base extraction followed by a final recrystallization, often yields the highest purity.

Q2: Which solvents are recommended for the recrystallization of this compound?

While the optimal solvent must be determined empirically, several systems are known to be effective for similar heterocyclic carboxylic acids. Good starting points include:

  • Ethyl Acetate: Often provides a good balance of solubility characteristics.[5]

  • Ethanol/Water Mixtures: The polarity of the solvent system can be finely tuned by adjusting the ratio of ethanol to water to achieve optimal crystallization.[6]

  • Methanol: Can be effective but may lead to higher solubility at room temperature, potentially reducing yield.[7]

  • Acetic Acid: Can be used for acids that are difficult to dissolve in other common solvents.[3]

It is crucial to perform small-scale solvent screening tests to identify the ideal system for your specific crude material.

Q3: How should I properly store purified this compound?

For long-term stability, the compound should be stored at room temperature in a tightly closed container, protected from moisture and incompatible materials.[8][9][10] It is stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, and strong bases.[8]

Q4: What are the critical safety precautions when handling this compound?

This compound is considered a hazardous chemical.[8] It can cause skin and serious eye irritation and may cause respiratory irritation.[8] Always adhere to the following safety protocols:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid creating dust.[8]

  • Wash hands thoroughly after handling.[8]

Purification Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of your crude sample.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_end End: Final Product Start Crude 2-Chlorothiazole- 4-carboxylic acid Impurity_Check What is the nature of the primary impurities? Start->Impurity_Check AcidBase Perform Acid-Base Extraction Impurity_Check->AcidBase Neutral / Basic Impurities Present Recrystallize_Only Proceed Directly to Recrystallization Impurity_Check->Recrystallize_Only Mainly Solid Particulates or Minor Impurities Post_AB_Recrystallize Recrystallize the Extracted Product AcidBase->Post_AB_Recrystallize For Highest Purity End Pure, Crystalline Product Recrystallize_Only->End Post_AB_Recrystallize->End

Caption: Decision workflow for purification strategy.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful but nuanced technique. Below are solutions to common issues.

IssuePossible Cause(s)Troubleshooting Steps & Scientific Rationale
Low or No Crystal Formation 1. Incorrect Solvent Choice: The compound is too soluble in the solvent even at low temperatures.Action: Re-evaluate your solvent system. Test solvents where the compound shows poor solubility at room temperature but good solubility when heated. A good solvent should not be "too good" a solvent.
2. Insufficient Supersaturation: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.Action: Evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating to increase the concentration. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.
3. Solution Cooled Too Rapidly: Fast cooling promotes precipitation rather than the ordered crystal lattice formation required for high purity.Action: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. This slower process provides the thermodynamic favorability for molecules to align correctly into a crystal lattice.
4. Lack of Nucleation Sites: A perfectly smooth flask and highly pure solution can sometimes inhibit the start of crystallization.Action: Gently scratch the inside of the flask with a glass rod below the solvent line to create microscopic imperfections that serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch.
Product "Oils Out" 1. Melting Point Depression: Impurities can lower the melting point of the solute, causing it to separate as a liquid (oil) below its normal melting point (~220°C).[1][10]Action: Try a lower polarity solvent or a different solvent system entirely. If an oil forms, try to redissolve it by heating and then cool even more slowly. If the oil persists, separate it, redissolve in a minimal amount of a good solvent (like methanol), and then add a poor solvent (like cold water) dropwise until turbidity persists, then allow it to crystallize.
Persistent Color in Crystals 1. Colored Impurities: The synthesis process may have generated highly colored byproducts that co-crystallize with the product.Action: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. The charcoal adsorbs colored impurities. Hot filter the solution through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause violent bumping.

Standard Recrystallization Protocol Workflow

Recrystallization_Protocol A 1. Dissolve Crude Solid in Minimum Volume of Hot Recrystallization Solvent B 2. (Optional) Add Activated Charcoal for Decolorization A->B C 3. Perform Hot Gravity Filtration to Remove Insoluble Impurities/Charcoal B->C Yes D 4. Allow Filtrate to Cool Slowly to Room Temperature, then in an Ice Bath B->D No C->D E 5. Collect Crystals via Vacuum Filtration D->E F 6. Wash Crystals with a Small Amount of Cold Solvent E->F G 7. Dry Crystals Under Vacuum to Constant Weight F->G

Caption: Step-by-step general recrystallization workflow.

Troubleshooting Guide: Acid-Base Extraction

This technique is excellent for removing non-acidic impurities.

IssuePossible Cause(s)Troubleshooting Steps & Scientific Rationale
Low Recovery of Product 1. Incomplete Deprotonation: The pH of the aqueous phase was not high enough to fully convert the carboxylic acid to its water-soluble carboxylate salt.Action: Use a suitable base (e.g., 1M NaOH or NaHCO₃) and ensure the pH of the aqueous layer is >7 (ideally 8-9) after mixing. Check with a pH strip. Multiple extractions with smaller volumes of base are more efficient than a single large extraction.
2. Incomplete Protonation: During precipitation, the pH of the aqueous layer was not lowered sufficiently to convert the carboxylate salt back to the insoluble carboxylic acid.Action: Add a strong acid (e.g., 1M-3M HCl) dropwise with stirring until the pH is distinctly acidic (pH 1-2). This ensures complete protonation and precipitation of the product.[11]
Formation of an Emulsion 1. Vigorous Shaking: Overly aggressive mixing of the two phases can create a stable emulsion at the interface.Action: Gently swirl or invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and helps force the separation of layers.
Product Precipitates in Funnel 1. Low Solubility of Salt: The sodium salt of the carboxylic acid might have limited solubility in the aqueous phase, especially if the solution is highly concentrated.Action: Add more water to the separatory funnel to dissolve the precipitated salt. It may be necessary to perform the extraction on a more dilute solution of the crude material.

References

troubleshooting failed 2-Chlorothiazole-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chlorothiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile heterocyclic compound.[1] Our goal is to equip you with the expertise to diagnose and resolve common experimental challenges, ensuring the success of your synthetic endeavors.

I. Troubleshooting Failed Reactions

This section addresses specific issues you may encounter during reactions with this compound, providing potential causes and actionable solutions.

A. Synthesis of this compound via Sandmeyer Reaction

The conversion of 2-aminothiazole-4-carboxylic acid to this compound via the Sandmeyer reaction is a common synthetic route.[2][3] However, this reaction can be prone to issues such as low yield and the formation of side products.

Question: My Sandmeyer reaction to produce this compound from 2-aminothiazole-4-carboxylic acid has a very low yield and a significant amount of dark, tarry byproduct. What is going wrong?

Answer:

This is a frequent challenge in Sandmeyer reactions, often stemming from the instability of the diazonium salt intermediate. Here’s a breakdown of potential causes and a systematic approach to troubleshooting:

Probable Causes & Solutions

Possible Cause Explanation Troubleshooting Steps
Decomposition of the Diazonium Salt Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to a mixture of byproducts.1. Maintain Low Temperatures: Ensure the diazotization (reaction with NaNO₂) and the subsequent reaction with the copper(I) chloride are performed at low temperatures, typically between 0-5 °C. Use an ice-salt bath for better temperature control. 2. Slow Addition of Reagents: Add the sodium nitrite solution dropwise to the acidic solution of the amine to prevent localized heating and a buildup of nitrous acid.
Incomplete Diazotization If the 2-aminothiazole-4-carboxylic acid is not fully converted to the diazonium salt, it will remain as an impurity or participate in side reactions.1. Check Stoichiometry: Ensure you are using a slight excess of sodium nitrite (typically 1.1-1.2 equivalents). 2. Ensure Sufficient Acidity: The reaction requires a strong acidic medium (e.g., HCl) to generate nitrous acid in situ. Ensure the pH is low enough throughout the addition of sodium nitrite.
Side Reactions of the Diazonium Salt The diazonium salt can react with water to form a hydroxy-thiazole byproduct, or undergo other unwanted radical reactions.[2]1. Use of a Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts.[4] Ensure you are using a sufficient amount of high-quality CuCl. 2. Control Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Experimental Protocol: Optimized Sandmeyer Reaction

  • Dissolve 2-aminothiazole-4-carboxylic acid in an aqueous solution of hydrochloric acid (e.g., 3-4 equivalents of HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, prepare a solution or slurry of copper(I) chloride (CuCl) in concentrated HCl, also cooled to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours until nitrogen evolution ceases.

  • Isolate the product by filtration and purify as necessary.

B. Failed Amide Coupling Reactions

This compound is frequently used in amide coupling reactions to synthesize a wide range of biologically active molecules.[5] Failures in these reactions often manifest as low conversion of the starting materials or the formation of unexpected byproducts.[6]

Question: I am trying to couple this compound with a primary amine using HATU and DIPEA, but I am consistently getting low yields of my desired amide. What could be the issue?

Answer:

Low yields in amide coupling reactions can be attributed to several factors, ranging from the choice of reagents to the reaction conditions. Here is a systematic guide to troubleshooting this common problem:

Probable Causes & Solutions

Possible Cause Explanation Troubleshooting Steps
Inadequate Activation of the Carboxylic Acid The carboxylic acid must be activated to form a reactive intermediate that can then be attacked by the amine.[7][8] Incomplete activation will lead to low conversion.1. Check Reagent Quality: Ensure your HATU and DIPEA are of high purity and have been stored under anhydrous conditions. 2. Optimize Stoichiometry: Typically, 1.1-1.2 equivalents of the coupling agent (HATU) and 2-3 equivalents of a non-nucleophilic base (DIPEA) are used. 3. Order of Addition: Pre-activating the carboxylic acid by mixing it with HATU and DIPEA for a few minutes before adding the amine can sometimes improve yields.
Side Reactions of the Activated Ester The activated ester intermediate can be susceptible to hydrolysis if there is moisture in the reaction. It can also undergo other side reactions if the amine is not sufficiently nucleophilic.1. Use Anhydrous Conditions: Ensure your solvent (e.g., DMF, DCM) is anhydrous and the reaction is run under an inert atmosphere.[9] 2. Consider a Different Coupling Reagent: If your amine is sterically hindered or electronically poor, HATU might not be the optimal choice. Consider alternatives like DCC/DMAP or converting the carboxylic acid to an acid chloride.[8][9]
Low Nucleophilicity of the Amine If the amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, leading to a slower and less efficient reaction.1. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier. 2. Use a Stronger Coupling Reagent: Reagents like T3P (Propylphosphonic Anhydride) can be effective for coupling less reactive amines.[10]
Product Solubility Issues If the product precipitates out of the reaction mixture, it can coat the starting materials and prevent the reaction from going to completion.1. Choose an Appropriate Solvent: Select a solvent in which both the starting materials and the product are soluble. 2. Monitor the Reaction: Regularly check the reaction progress by TLC or LC-MS to see if it has stalled.

Experimental Protocol: General Amide Coupling with HATU

  • Dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF).

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature under an inert atmosphere.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: How should I purify crude this compound?

A1: Purification can be achieved through several methods. Recrystallization is often effective, using solvents like ethanol, methanol, or a mixture with water.[11] An acid-base extraction is another robust method: dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate). The aqueous layer, now containing the carboxylate salt, can be washed with an organic solvent to remove neutral impurities. Subsequently, acidifying the aqueous layer will precipitate the purified carboxylic acid, which can then be collected by filtration.[11][12]

Q2: My this compound seems to be decomposing during my reaction, which is run at an elevated temperature. Is this compound thermally stable?

A2: While this compound is generally stable, prolonged heating at high temperatures can lead to decarboxylation, where the carboxylic acid group is lost as CO₂.[13][14] The stability is also dependent on the pH of the reaction medium. If your reaction conditions are harsh (high temperature and/or strongly acidic or basic), consider if a lower temperature or milder conditions could be used. Monitoring the reaction for the evolution of gas (CO₂) can be an indicator of decarboxylation.

Q3: Can I convert this compound to its ester? What are the best conditions?

A3: Yes, esterification is a common reaction. A straightforward method is Fischer esterification, which involves heating the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid). For more sensitive substrates, you can convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base like triethylamine or pyridine.

Q4: I am observing hydrolysis of my this compound derivative (e.g., an ester or amide) during workup. How can I prevent this?

A4: Hydrolysis of carboxylic acid derivatives is a common issue, especially under acidic or basic conditions.[15][16][17] To minimize hydrolysis during workup:

  • Use Mild Conditions: If possible, use a neutral or slightly acidic/basic wash instead of strong acids or bases. A saturated solution of sodium bicarbonate is a good choice for neutralizing acidic catalysts without being overly basic.

  • Keep it Cold: Perform extractions and washes with cold solutions to slow down the rate of hydrolysis.

  • Minimize Contact Time: Do not let your organic layer sit in contact with aqueous acidic or basic solutions for extended periods.

III. Visualized Workflows and Pathways

Troubleshooting Workflow for Failed Amide Coupling

G start Low Yield in Amide Coupling check_reagents Check Reagent Quality & Stoichiometry (HATU, DIPEA, Amine) start->check_reagents anhydrous Ensure Anhydrous Conditions (Solvent, Atmosphere) check_reagents->anhydrous pre_activation Consider Pre-activation of Carboxylic Acid anhydrous->pre_activation monitor_reaction Monitor Reaction by TLC/LC-MS pre_activation->monitor_reaction cause1 Inadequate Activation monitor_reaction->cause1 Stalled at Start cause2 Side Reactions (e.g., Hydrolysis) monitor_reaction->cause2 Byproducts Formed cause3 Low Amine Nucleophilicity monitor_reaction->cause3 Slow Conversion solution1 Optimize Reagent Equivalents & Order of Addition cause1->solution1 solution2 Use Anhydrous Solvents & Inert Atmosphere cause2->solution2 solution3 Increase Temperature or Change Coupling Reagent (e.g., T3P) cause3->solution3 success Improved Yield solution1->success solution2->success solution3->success G cluster_reactants Reactants cluster_reagents Reagents carboxylic_acid 2-Chlorothiazole-4- carboxylic acid activated_intermediate Activated Ester Intermediate carboxylic_acid->activated_intermediate + Coupling Agent + Base amine Primary/Secondary Amine product Desired Amide Product amine->product coupling_agent Coupling Agent (e.g., HATU) coupling_agent->activated_intermediate base Base (e.g., DIPEA) base->activated_intermediate activated_intermediate->product + Amine

References

optimization of reaction conditions for 2-Chlorothiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-chlorothiazole-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis, ensuring a higher success rate and product purity.

Introduction to the Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis is most commonly achieved through the hydrolysis of its corresponding ester, ethyl 2-chlorothiazole-4-carboxylate. While the reaction appears straightforward, several factors can influence the yield and purity of the final product. This guide focuses on the optimization of the hydrolysis step to achieve high-quality this compound.

The overall reaction is the conversion of the ester to a carboxylic acid, typically through acid- or base-catalyzed hydrolysis.[2][3] Alkaline hydrolysis is often preferred as it is an irreversible reaction, driving the process to completion.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Q1: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Hydrolysis: The most common reason for low yield is the incomplete conversion of the starting ester.

    • Solution: Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared. You can also try increasing the reaction temperature or extending the reaction time.

  • Purity of Starting Material: The purity of the starting ethyl 2-chlorothiazole-4-carboxylate is critical. Impurities can lead to side reactions and lower the yield.

    • Solution: Confirm the purity of your starting material using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the ester by recrystallization or column chromatography.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

    • Solution: For alkaline hydrolysis, a mixture of an alcohol (like ethanol or methanol) and water is commonly used to ensure the solubility of the ester. The optimal temperature is typically at reflux.[4] Experiment with the solvent ratio and reaction time to find the optimal conditions for your specific setup.

Product Purity Issues

Q2: My final product is impure. I see a persistent spot on the TLC with a higher Rf value than my product. What is this impurity and how can I remove it?

A2: An impurity with a higher Rf value is less polar than your desired carboxylic acid. This is very likely the unreacted ethyl 2-chlorothiazole-4-carboxylate.

  • Cause: Incomplete hydrolysis is the primary cause.

  • Solution:

    • Reaction Optimization: As mentioned in Q1, drive the hydrolysis reaction to completion by increasing the reaction time, temperature, or the amount of base.

    • Purification:

      • Acid-Base Extraction: This is a highly effective method to separate the carboxylic acid from the neutral ester. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move into the aqueous layer as its carboxylate salt, while the unreacted ester remains in the organic layer. Separate the layers and then acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

      • Recrystallization: If the amount of ester impurity is low, recrystallization can be effective. A suitable solvent or solvent system needs to be determined experimentally.

Q3: I am concerned about potential side reactions, such as dechlorination or ring opening. How can I minimize these?

A3: While the thiazole ring is relatively stable, harsh reaction conditions can potentially lead to degradation.[5] The chloro-substituent can also be susceptible to nucleophilic substitution.

  • Dechlorination: Prolonged heating under strongly basic conditions could potentially lead to dechlorination.

    • Solution: Use the mildest effective conditions for hydrolysis. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessively high temperatures or prolonged reaction times.

  • Thiazole Ring Stability: The thiazole ring is generally stable under typical hydrolysis conditions. However, extremely harsh acidic or basic conditions should be avoided to prevent any potential ring opening.[6][7]

    • Solution: Stick to recommended reaction conditions. For alkaline hydrolysis, using common bases like NaOH or KOH in an alcohol/water mixture at reflux is generally safe for the thiazole ring.

Analytical and Characterization Issues

Q4: How can I effectively monitor the progress of my hydrolysis reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • TLC System: Use a silica gel plate. A suitable eluent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The starting ester will have a higher Rf value than the carboxylic acid product.

  • Visualization: The spots can be visualized under UV light.

  • Monitoring: Spot the reaction mixture at regular intervals alongside the starting ester. The reaction is complete when the spot corresponding to the starting ester is no longer visible.

Q5: What are the key analytical techniques to confirm the identity and purity of my final this compound product?

A5: A combination of spectroscopic and physical methods should be used.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum should show a characteristic singlet for the proton on the thiazole ring. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which will disappear upon D₂O exchange.[8]

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbons of the thiazole ring and the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region).[8]

  • HPLC Analysis: High-Performance Liquid Chromatography is an excellent technique for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[9][10][11]

  • Melting Point: The melting point of pure this compound is reported to be around 220 °C.[1] A sharp melting point close to the literature value is a good indicator of purity. A broad melting point range suggests the presence of impurities.

Optimized Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Ethyl 2-Chlorothiazole-4-carboxylate

This protocol describes a reliable method for the synthesis of this compound via alkaline hydrolysis.

Materials:

  • Ethyl 2-chlorothiazole-4-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chlorothiazole-4-carboxylate (1.0 eq) in a mixture of ethanol (or methanol) and water (e.g., a 2:1 to 1:1 ratio).

  • Addition of Base: Add a solution of sodium hydroxide (2.0 - 3.0 eq) in water to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the alcohol under reduced pressure. c. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester or non-polar impurities. d. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate of this compound should form.

  • Isolation and Purification: a. Collect the precipitate by vacuum filtration. b. Wash the solid with cold water. c. Dry the product under vacuum. d. If further purification is needed, the product can be recrystallized from a suitable solvent (e.g., an ethanol/water mixture).

Data Presentation
ParameterRecommended Condition
Base NaOH or KOH (2.0 - 3.0 equivalents)
Solvent Ethanol/Water or Methanol/Water (2:1 to 1:1)
Temperature Reflux
Reaction Time 2 - 4 hours (monitor by TLC)
Work-up pH 2 - 3

Table 1: Recommended Reaction Conditions for Alkaline Hydrolysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Ester in EtOH/H2O B 2. Add NaOH Solution A->B C 3. Reflux (2-4h) B->C D 4. Remove EtOH C->D E 5. Wash with EtOAc D->E F 6. Acidify to pH 2-3 E->F G 7. Filter Precipitate F->G H 8. Wash with Cold H2O G->H I 9. Dry Product H->I J 10. Recrystallize (Optional) I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product incomplete_hydrolysis Check for Incomplete Hydrolysis (TLC shows starting ester) start->incomplete_hydrolysis side_reactions Consider Side Reactions (Unusual spots on TLC) start->side_reactions purification_issue Review Purification Protocol start->purification_issue solution_hydrolysis Increase reaction time/temp Add more base incomplete_hydrolysis->solution_hydrolysis solution_side_reactions Use milder conditions Monitor reaction closely side_reactions->solution_side_reactions solution_purification Optimize acid-base extraction Choose appropriate recrystallization solvent purification_issue->solution_purification

Caption: Troubleshooting decision tree for synthesis optimization.

References

effect of temperature and catalysts on 2-Chlorothiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-Chlorothiazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during this synthesis. We will explore the critical roles of temperature and catalysis, offering not just protocols, but the causal reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Synthetic Challenge

This compound is a vital heterocyclic building block in the development of pharmaceuticals and agrochemicals.[1][2] Its synthesis, while conceptually straightforward, is fraught with potential pitfalls where minor deviations in temperature or catalyst activity can lead to significantly reduced yields, complex impurity profiles, and reaction failure. This guide focuses on a common and reliable synthetic pathway: the Hantzsch thiazole synthesis to form a key aminothiazole intermediate, followed by a Sandmeyer reaction to install the chloro substituent.

Proposed Synthetic Workflow

The transformation from simple starting materials to this compound is a multi-step process. Each stage presents unique challenges that are highly dependent on precise control of reaction conditions.

G A Ethyl 2-chloroacetoacetate + Thiourea B Step 1: Hantzsch Thiazole Synthesis A->B C Ethyl 2-aminothiazole-4-carboxylate B->C  Condensation/ Cyclization D Step 2: Diazotization C->D  NaNO2, HCl E Diazonium Salt Intermediate D->E  Formation F Step 3: Sandmeyer Reaction E->F  CuCl (catalyst) G Ethyl 2-chlorothiazole-4-carboxylate F->G  Substitution H Step 4: Hydrolysis G->H  Acid/Base I This compound (Final Product) H->I  Workup G cluster_0 Hantzsch Mechanism A 1. SN2 Attack B 2. Tautomerization A->B C 3. Intramolecular Nucleophilic Attack B->C D 4. Dehydration C->D E Thiazole Product D->E G cluster_1 Sandmeyer Catalytic Cycle CuCl Cu(I)Cl CuCl2 Cu(II)Cl₂ CuCl->CuCl2  e⁻ transfer to Ar-N₂⁺ ArN2 Ar-N₂⁺ ArRad Ar• ArN2->ArRad  -N₂ CuCl2->CuCl  Regeneration ArCl Ar-Cl CuCl2->ArCl  Cl• transfer to Ar•

References

challenges in the scale-up of 2-Chlorothiazole-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

An invaluable intermediate in the synthesis of various pharmaceuticals and agrochemicals, 2-Chlorothiazole-4-carboxylic acid is a cornerstone building block for drug development professionals.[1] Its unique reactivity and biological activity contributions make it a critical component in the development of novel therapeutics.[1] However, transitioning its synthesis from the laboratory bench to pilot or industrial scale is fraught with challenges that can impact yield, purity, and process safety.

As a Senior Application Scientist, I have designed this technical support center to address the most common and critical issues encountered during the scale-up of this compound production. This guide moves beyond simple procedural lists to explain the underlying chemical principles, providing you with the expertise to not only solve immediate problems but also to anticipate and mitigate future challenges.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific, frequently encountered problems during the scale-up process, presented in a question-and-answer format. A common and illustrative synthetic route involves the hydrolysis (saponification) of a corresponding ester, such as ethyl 2-chlorothiazole-4-carboxylate, which will serve as the primary context for our discussion.

Issue 1: Incomplete Reaction and Low Yield

Question: We are scaling up the hydrolysis of ethyl 2-chlorothiazole-4-carboxylate and are experiencing stalling reactions and significantly lower yields than in our lab-scale experiments. What are the likely causes and how can we resolve this?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. In larger reactors, inefficient mixing and inadequate temperature control are the primary culprits.

Causality Explained: Saponification is a biphasic reaction (organic ester, aqueous base) until sufficient alcohol is produced to act as a co-solvent. On a small scale, magnetic stirring is often sufficient to create a large interfacial area for the reaction to proceed. In a large reactor, inefficient mixing leads to a smaller relative interfacial area, slowing the reaction rate. Furthermore, poor heat transfer can create "cold spots" within the reactor, where the reaction kinetics are significantly slower.[2]

Troubleshooting Protocol:

  • Optimize Agitation: Ensure the reactor's impeller design (e.g., pitched-blade turbine) and stirring speed are sufficient to maintain a homogenous emulsion of the reactants. Monitor the power draw on the agitator motor to ensure consistent mixing.

  • Improve Heat Transfer: Use a reactor with a high surface-area-to-volume ratio or one with internal heating/cooling coils. Monitor the internal reaction temperature, not just the jacket temperature, to get an accurate reading of the bulk mixture.[2]

  • Consider a Co-solvent: While the ethanol generated in-situ helps, adding a co-solvent like methanol or THF at the start can create a single phase, eliminating mass transfer limitations. However, this will complicate downstream solvent removal.

  • Re-evaluate Stoichiometry: Ensure that at least 2.0 equivalents of the base (e.g., NaOH or KOH) are used. One equivalent is consumed in the saponification, and the second is required to deprotonate the resulting carboxylic acid, driving the equilibrium towards the product.

Below is a workflow diagram illustrating the decision-making process for troubleshooting low yield.

G start Low Yield or Stalled Reaction Detected q1 Is the reaction mixture homogenous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is internal temperature at target? a1_yes->q2 sol1 Increase agitator speed. Consider a different impeller design. Add a co-solvent (e.g., THF). a1_no->sol1 end_node Re-run reaction with optimized parameters. sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are at least 2.0 eq. of base confirmed? a2_yes->q3 sol2 Improve heat transfer. Check for cold spots. Ensure internal probe is accurate. a2_no->sol2 sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end_node sol3 Charge additional base. Re-verify concentration of base solution. a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for low yield.

Issue 2: Product Degradation and Impurity Formation

Question: Our final product purity is low, and we suspect degradation. What are the likely side reactions during a scaled-up synthesis of this compound?

Answer: The primary degradation pathways at scale are thermal decomposition and potential side reactions related to the reactivity of the thiazole ring under harsh conditions.

Causality Explained:

  • Thermal Decomposition: The Safety Data Sheet (SDS) for this compound indicates that thermal decomposition can release hazardous gases like nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride.[3] This implies the molecule has limited thermal stability. Localized overheating in a large reactor, caused by poor mixing during a strong exothermic reaction (like neutralization), can initiate decomposition.

  • Decarboxylation: Heterocyclic carboxylic acids can be susceptible to decarboxylation (loss of CO2) at elevated temperatures, especially if the reaction pH drifts to acidic conditions before the reaction is complete.[4]

  • Hydrolysis of the Chloro Group: While the 2-chloro substituent on the thiazole ring is relatively stable, prolonged exposure to harsh basic conditions and high temperatures could lead to its hydrolysis, forming 2-hydroxythiazole-4-carboxylic acid as a significant impurity.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature within the validated range. During workup, the exothermic neutralization step should be performed with efficient cooling and slow, subsurface addition of acid.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions, especially if trace metal catalysts from the reactor walls could be an issue.

  • Minimize Reaction Time: Do not let the reaction run for an extended period once complete. Monitor by HPLC to determine the optimal endpoint.

  • Controlled Workup: Ensure the product is kept cold during the acidification/precipitation step to minimize the solubility of the product and reduce the risk of degradation in the acidic aqueous environment.

The following table compares typical lab-scale conditions with optimized scale-up parameters to mitigate these issues.

ParameterTypical Lab ScaleOptimized Scale-UpRationale
Base Addition Rapid, single portionSlow, controlled addition over 1-2 hoursControls initial exotherm from saponification.
Temperature Reflux (~80-100 °C)70-75 °CReduces risk of thermal decomposition and side reactions.[3]
Atmosphere AirNitrogenPrevents potential oxidative degradation.
Acidification Fast addition in an ice bathSlow, subsurface addition at 0-10 °CPrevents localized overheating and potential decarboxylation.
Hold Time Overnight4-6 hours (HPLC monitored)Minimizes exposure to harsh conditions, reducing impurity formation.
Issue 3: Difficult Product Isolation and Purification

Question: We are struggling to isolate a pure, crystalline product after acidification. The precipitate is often oily or discolored, and recrystallization yields are poor. How can we improve our isolation and purification process?

Answer: The physical form and purity of your isolated product are highly dependent on the workup and crystallization conditions. Oily precipitates or "oiling out" often occur when the product precipitates from a solution where its concentration is above its solubility limit at a temperature above its melting point (or melting point depression due to impurities).

Causality Explained: this compound has a melting point of around 220 °C, so it should not be melting during precipitation.[1][5] The oily nature is likely due to the co-precipitation of impurities that form a lower-melting eutectic mixture with the product. Poor color is indicative of persistent impurities from the reaction. A standard single-solvent recrystallization may be insufficient if the impurities have similar solubility profiles to the product.

Troubleshooting Protocol:

  • Optimize Precipitation pH: The solubility of the carboxylic acid is minimal at its isoelectric point. Use a pH meter to carefully adjust the pH to ~2-3 during precipitation.[6] Overshooting the pH with excess acid can sometimes increase the solubility of certain impurities.

  • Implement an Extraction Step: Before acidification, perform a "wash" of the basic aqueous solution. After the hydrolysis is complete, the product exists as a water-soluble carboxylate salt. Any non-acidic, organic-soluble impurities can be removed by washing this aqueous solution with a solvent like methyl tert-butyl ether (MTBE) or toluene.

  • Refine Recrystallization:

    • Solvent Screening: Instead of a single solvent, try a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, acetic acid) at an elevated temperature, then slowly add a poor solvent (e.g., water, heptane) until turbidity is observed. Allow it to cool slowly.

    • Activated Carbon Treatment: If the product is discolored, dissolving the crude product in a suitable solvent and treating it with activated carbon before filtration can remove colored impurities.

Here is a detailed experimental protocol for a robust workup and purification.

Experimental Protocol: Product Isolation and Purification

  • Extraction (Post-Hydrolysis):

    • Cool the completed reaction mixture (containing the sodium 2-chlorothiazole-4-carboxylate) to room temperature.

    • Transfer the aqueous solution to a separatory funnel or reactor equipped for liquid-liquid extraction.

    • Wash the aqueous phase twice with MTBE (or another suitable organic solvent) to remove neutral impurities. Discard the organic layers.

  • Precipitation:

    • Cool the washed aqueous layer to 0-5 °C in an ice bath.

    • Slowly add 6M HCl with vigorous stirring, monitoring the pH. Stop the addition when the pH reaches 2.5.

    • Allow the resulting slurry to stir in the cold for at least 1 hour to ensure complete crystallization.

  • Isolation:

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

    • Dry the crude product under vacuum.

  • Recrystallization:

    • Transfer the crude solid to a clean reactor.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If the solution is colored, add 1-2% w/w of activated carbon and stir for 30 minutes.

    • Filter the hot solution through a pad of celite to remove the carbon.

    • Slowly add deionized water to the hot filtrate until the solution becomes cloudy.

    • Cool the mixture slowly to room temperature, then in an ice bath for 1-2 hours.

    • Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum at <50 °C.

This overall process is visualized in the following workflow diagram.

Caption: Overall workflow for production and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical analytical methods for monitoring this process? A1: For reaction monitoring and final purity assessment, High-Performance Liquid Chromatography (HPLC) is indispensable. A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) is a good starting point.[7] For identifying unknown impurities, LC-MS/MS is highly effective as it provides both retention time and mass-to-charge ratio information.[8]

Q2: What are the primary safety concerns when scaling up production? A2: The primary safety concerns are:

  • Corrosivity: Both the basic (NaOH/KOH) and acidic (HCl) solutions used are corrosive. Ensure all equipment is compatible and personnel wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[3]

  • Thermal Hazards: As discussed, the neutralization is exothermic. A runaway reaction could lead to boiling and over-pressurization of the reactor. Ensure adequate cooling capacity and emergency procedures are in place.

  • Product Hazards: this compound itself is classified as a skin and eye irritant.[3] Avoid creating dust during handling and use in a well-ventilated area or with respiratory protection.[3]

  • Hazardous Byproducts: Thermal decomposition can release toxic gases.[3] All reactions should be conducted in well-ventilated areas, and reactors should be connected to a suitable scrubbing system.

Q3: Can flow chemistry be an alternative to batch processing for this synthesis? A3: Yes, flow chemistry is an excellent alternative for managing some of the key scale-up challenges. By pumping the reactants through a heated static mixer or tube reactor, you can achieve superior heat and mass transfer compared to a batch reactor. This allows for more precise temperature control, minimizing thermal decomposition and side reactions. It can also improve safety by reducing the volume of hazardous materials being reacted at any given moment.

References

Technical Support Center: Managing Decarboxylation of 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chlorothiazole-4-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the management of decarboxylation, a critical side reaction encountered during the use of this versatile building block. Our goal is to equip you with the knowledge to anticipate and mitigate this side reaction, ensuring the integrity and success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries researchers have when working with this compound.

Q1: What is decarboxylation and why is it a concern with this compound?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[1] For this compound, this side reaction leads to the formation of 2-chlorothiazole, an undesired byproduct that can complicate purification and reduce the yield of your target molecule. The thiazole ring, being an electron-deficient heterocycle, can stabilize the intermediate formed upon loss of CO₂, making this compound susceptible to decarboxylation under certain conditions.

Q2: Under what conditions is decarboxylation of this compound most likely to occur?

A2: Elevated temperatures are a primary driver of decarboxylation for many carboxylic acids.[2][3][4][5] Additionally, both strongly acidic and basic conditions can promote this side reaction. The presence of certain transition metals, which can coordinate to the carboxylate, may also facilitate decarboxylation.[6] For heterocyclic carboxylic acids, the specific reaction conditions, including solvent and the presence of other reagents, play a crucial role.

Q3: I am performing an amide coupling reaction. Why am I seeing the 2-chlorothiazole byproduct?

A3: Amide coupling reactions, especially those requiring heat or prolonged reaction times, create an environment where decarboxylation can compete with the desired amide bond formation. The choice of coupling reagent and the reaction conditions, such as temperature and base, can significantly influence the extent of this side reaction. Some coupling reagents may require higher temperatures to activate the carboxylic acid, inadvertently promoting decarboxylation.

Q4: Can the choice of solvent influence the rate of decarboxylation?

A4: Yes, the solvent can play a significant role. Polar aprotic solvents are generally preferred for amide coupling reactions. However, the stability of the carboxylic acid can vary between solvents. For some heterocyclic carboxylic acids, solvents like DMSO have been noted to facilitate decarboxylation, particularly at elevated temperatures.[6] It is crucial to select a solvent that provides good solubility for your reactants while minimizing the thermal stress on the this compound.

II. Troubleshooting Guide: Decarboxylation During Amide Coupling

This section provides a structured approach to troubleshooting and mitigating the formation of the 2-chlorothiazole byproduct during amide coupling reactions.

Issue 1: Significant Formation of 2-Chlorothiazole Byproduct Detected by LC-MS or NMR

This is the most direct indicator that decarboxylation is a competing side reaction. The following troubleshooting steps are recommended, starting with the least disruptive to your established protocol.

Troubleshooting Workflow

start High Decarboxylation Observed temp Reduce Reaction Temperature start->temp First Step reagent Evaluate Coupling Reagent temp->reagent If issue persists result Reduced Decarboxylation temp->result If successful base Assess Base and Stoichiometry reagent->base If issue persists reagent->result If successful time Optimize Reaction Time base->time If issue persists base->result If successful in_situ Consider In Situ Activation time->in_situ Advanced Strategy time->result If successful in_situ->result

Caption: Troubleshooting flowchart for decarboxylation.

Step 1: Reduce the Reaction Temperature

  • Causality: Heat is a primary driver of decarboxylation.[2][3][4][5] Many amide coupling reactions can proceed efficiently at lower temperatures, which will significantly disfavor the decarboxylation pathway.

  • Protocol:

    • Attempt the reaction at room temperature (20-25 °C) for a longer duration (e.g., 12-24 hours).

    • If the reaction is too slow at room temperature, try cooling it to 0 °C before the addition of the coupling reagent and allowing it to slowly warm to room temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC) to find the optimal balance between reaction rate and byproduct formation.

Step 2: Evaluate and Select an Appropriate Coupling Reagent

  • Causality: The choice of coupling reagent dictates the reaction mechanism and the required conditions. Some reagents are more effective at lower temperatures.

  • Recommendations:

    • Carbodiimides (e.g., EDC, DIC): These are often effective at room temperature or 0 °C, especially when used with additives like HOBt or HOAt to improve efficiency and reduce side reactions.[7]

    • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and can often drive reactions to completion at room temperature in shorter times.[]

    • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are very effective at ambient temperatures.

  • Experimental Protocol: Comparative Reagent Screening

    • Set up small-scale parallel reactions using your substrates.

    • In separate reaction vessels, use EDC/HOBt, HATU, and PyBOP as the coupling reagents, keeping all other parameters (solvent, base, stoichiometry, temperature) constant.

    • Monitor each reaction at regular intervals (e.g., 1, 4, and 12 hours) by LC-MS to quantify the ratio of the desired amide to the 2-chlorothiazole byproduct.

Coupling ReagentTypical Temperature (°C)Key AdvantagesPotential for Decarboxylation
EDC/HOBt 0 to 25Cost-effective, water-soluble byproduct.Low, if temperature is controlled.
HATU 20 to 25High efficiency, fast reaction times.Low, effective at ambient temperature.
PyBOP 20 to 25High efficiency, good for hindered amines.Low, effective at ambient temperature.
SOCl₂/Thionyl Chloride RefluxInexpensive, forms reactive acid chloride.High, requires elevated temperatures.[9]

Step 3: Assess the Base and its Stoichiometry

  • Causality: The presence of a strong or excess base can potentially facilitate decarboxylation by maintaining the carboxylate form, which may be more prone to decomposition under certain conditions.

  • Protocol:

    • Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

    • Carefully control the stoichiometry of the base. Typically, 2-3 equivalents are sufficient for the coupling reaction. Avoid a large excess.

    • Consider running the reaction without a base if a salt-free amine is used, although this may slow down the reaction rate.

Step 4: Optimize Reaction Time

  • Causality: Prolonged exposure to reaction conditions, even at moderate temperatures, can lead to increased byproduct formation.

  • Protocol:

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to an acceptable level.

    • Avoid letting the reaction run unnecessarily overnight if it is complete within a few hours.

Step 5: Consider In Situ Activation or Use of the Corresponding Acid Chloride

  • Causality: Minimizing the time the free carboxylic acid is exposed to potentially destabilizing conditions can reduce decarboxylation. One approach is to convert the carboxylic acid to a more stable activated intermediate, such as an acid chloride, under mild conditions.[10][11]

  • Protocol (Acid Chloride Formation):

    • Dissolve this compound in a suitable aprotic solvent (e.g., DCM or THF).

    • Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Allow the reaction to proceed at room temperature until the conversion to the acid chloride is complete (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).

    • Remove the excess reagent and solvent under reduced pressure.

    • Dissolve the crude acid chloride in a fresh solvent and add it to a solution of your amine and a non-nucleophilic base at 0 °C.

III. Mechanistic Insights into Decarboxylation

Understanding the potential mechanism of decarboxylation can aid in the rational design of your experimental conditions.

start 2-Chlorothiazole- 4-carboxylic Acid intermediate Thiazole-4-carbanion (stabilized intermediate) start->intermediate Heat / Catalyst (-CO₂) co2 CO₂ protonation Protonation intermediate->protonation product 2-Chlorothiazole (Decarboxylation Product) protonation->product

Caption: Plausible decarboxylation mechanism.

The electron-withdrawing nature of the thiazole ring can stabilize a negative charge at the 4-position, facilitating the departure of carbon dioxide. This process is often the rate-limiting step and is accelerated by heat.

IV. References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. --INVALID-LINK--

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. --INVALID-LINK--

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. --INVALID-LINK--

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC advances, 6(40), 34468-34475. --INVALID-LINK--

  • Antonella, L., Erminia, L. B., Girolamo, D. L., Maria, L. D. G., Valeria, L., Emanuela, R., ... & Angelo, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein journal of organic chemistry, 13(1), 1856-1865. --INVALID-LINK--

  • Decarboxylation - Wikipedia. --INVALID-LINK--

  • Spinelli, D., Noto, R., Consiglio, G., & Buccheri, F. (1977). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino-and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (13), 1805-1808. --INVALID-LINK--

  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). Decarboxylation of the intermediate occurs spontaneously during the reaction quench. The Journal of Organic Chemistry, 79(18), 8917-8925. --INVALID-LINK--

  • Laha, J. K., & Hunjan, M. K. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of organic chemistry, 87(4), 2315-2323. --INVALID-LINK--

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. --INVALID-LINK--

  • Thermal decomposition of the calcium salts of several carboxylic acids - ResearchGate. --INVALID-LINK--

  • Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced - YouTube. --INVALID-LINK--

  • Coupling Reagents - Aapptec Peptides. --INVALID-LINK--

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. --INVALID-LINK--

  • SYNTHESIS OF CARBOXYLIC ACIDS. --INVALID-LINK--

  • Transition metal-catalyzed decarboxylative cross-coupling reactions. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chlorothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for common synthetic procedures. Here, we address specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure both success and safety in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent and reliable synthetic routes are the Sandmeyer reaction starting from an amino-thiazole precursor and the hydrolysis of a 2-chloro-4-cyanothiazole intermediate. The choice of route often depends on the availability and cost of the starting materials.

Q2: Why is temperature control so critical during the Sandmeyer reaction?

A2: Diazonium salts, the key intermediates in the Sandmeyer reaction, are notoriously unstable at elevated temperatures.[1] Maintaining a temperature below 5°C during the diazotization step is crucial to prevent the premature decomposition of the diazonium salt, which would lead to the formation of unwanted byproducts, primarily phenols, and a significant reduction in yield.[1][2]

Q3: How do I choose between acidic and basic hydrolysis for the nitrile precursor?

A3: The choice depends on the stability of your molecule and your desired work-up procedure.

  • Acidic hydrolysis directly yields the carboxylic acid.[3] This can be more direct if your compound is stable to strong acid and heat.

  • Alkaline hydrolysis first produces the carboxylate salt, which is typically soluble in the aqueous reaction mixture.[3] This is followed by an acidification step to precipitate the final product. This can be a milder method for sensitive molecules and can also serve as an in-situ extraction to separate the product from non-acidic impurities.

Q4: My final product of this compound is discolored. What are the likely impurities?

A4: Discoloration, particularly a bluish or greenish tint, often points to residual copper salts from the Sandmeyer reaction.[4] Other colored impurities can arise from byproducts of the diazotization or from degradation of the thiazole ring under harsh reaction conditions. If starting from a nitrile, incomplete hydrolysis may leave the starting material or the intermediate amide as impurities.

Synthesis Route 1: Sandmeyer Reaction of Ethyl 2-aminothiazole-4-carboxylate

This route involves three main stages: the initial synthesis of the starting ester, its diazotization, and the copper-catalyzed chlorination, followed by hydrolysis of the ester to the carboxylic acid.

cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Diazotization & Sandmeyer Reaction cluster_2 Stage 3: Hydrolysis & Purification A Ethyl bromopyruvate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate A->B Hantzsch Thiazole Synthesis C Diazonium Salt Intermediate B->C NaNO₂, HCl, 0-5 °C D Ethyl 2-chlorothiazole-4-carboxylate C->D CuCl, HCl E This compound (Crude) D->E NaOH(aq), then HCl(aq) F Purified Product E->F Recrystallization

Figure 1: Workflow for the Sandmeyer synthesis route.
Detailed Experimental Protocol

Step 1: Diazotization of Ethyl 2-aminothiazole-4-carboxylate

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend ethyl 2-aminothiazole-4-carboxylate in concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. It is imperative that the temperature does not exceed 5°C.[1]

  • Dissolve sodium nitrite in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a slight color change.

Step 2: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas will be observed. Allow the reaction to stir at low temperature for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 1-2 hours.

Step 3: Ester Hydrolysis and Product Isolation

  • Pour the reaction mixture into a solution of aqueous sodium hydroxide, ensuring the final mixture is basic.

  • Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Cool the mixture and filter off any solid copper salts.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. The product, this compound, should precipitate as a solid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Troubleshooting Guide for the Sandmeyer Route
Issue Possible Cause(s) Troubleshooting Steps & Explanations
Low Yield of Product 1. Premature decomposition of the diazonium salt. This is often due to the temperature rising above 5°C during diazotization.[1] 2. Incomplete diazotization. Insufficient acid or sodium nitrite can lead to unreacted starting material.1. Ensure rigorous temperature control with an efficient cooling bath. Add the sodium nitrite solution very slowly. 2. Use a slight excess of sodium nitrite and ensure the starting amine is fully dissolved in the acidic solution.
Product is a Dark/Green Solid Residual copper salts. Copper complexes are often colored and notoriously difficult to remove completely.[5]After the reaction, before acidification, consider washing the basic solution with an organic solvent to remove organic impurities. For persistent copper contamination, wash the crude product with a solution of ammonium hydroxide or a chelating agent like EDTA to form a water-soluble copper complex that can be washed away.[5]
Formation of an Emulsion During Work-up Presence of finely divided copper salts or other insoluble byproducts. Allow the mixture to stand for a longer period. The addition of brine can sometimes help to break up emulsions. If the problem persists, filtration through a pad of celite may be necessary.
Phenolic Byproducts Detected Reaction of the diazonium salt with water. This is more likely if the temperature is not kept low or if the reaction with CuCl is slow.[4]Ensure the diazotization is performed at the recommended low temperature and that the diazonium salt is used immediately. The presence of a sufficient concentration of chloride ions from HCl and CuCl will favor the desired chlorination over hydroxylation.

Synthesis Route 2: Hydrolysis of 2-Chloro-4-cyanothiazole

This route is often more direct if the nitrile starting material is readily available. It avoids the use of copper salts, simplifying the purification process.

cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Work-up & Purification A 2-Chloro-4-cyanothiazole B Carboxylate Salt (Alkaline) or Carboxylic Acid (Acidic) A->B NaOH(aq) or H₂SO₄(aq), Reflux C This compound (Crude) B->C Acidification (if alkaline hydrolysis) D Purified Product C->D Recrystallization

Figure 2: Workflow for the nitrile hydrolysis route.
Detailed Experimental Protocol (Alkaline Hydrolysis)

  • In a round-bottom flask, suspend 2-chloro-4-cyanothiazole in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The hydrolysis can take several hours.

  • Cool the reaction mixture to room temperature.

  • If any unreacted starting material or non-acidic impurities are present, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is around 2-3.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.

Troubleshooting Guide for the Nitrile Hydrolysis Route
Issue Possible Cause(s) Troubleshooting Steps & Explanations
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time or temperature. Nitrile hydrolysis can be sluggish. 2. Insufficient concentration of acid or base. 1. Extend the reflux time and ensure a consistent temperature is maintained. 2. Increase the concentration of the acid or base. In some cases, using a co-solvent like ethanol can improve solubility and reaction rate.
Formation of Amide Intermediate Hydrolysis has not gone to completion. The amide is the intermediate in the hydrolysis of a nitrile to a carboxylic acid.Continue heating under the reaction conditions until the amide is fully hydrolyzed to the carboxylic acid. The progress can be monitored by TLC.
Product Does Not Precipitate Upon Acidification 1. Product is too soluble in the aqueous medium. 2. Insufficient acidification. 1. Concentrate the aqueous solution by evaporation before acidification. If the product is still soluble, it may need to be extracted with an organic solvent like ethyl acetate after acidification. 2. Check the pH with a pH meter or pH paper to ensure it is in the range of 2-3 for maximum precipitation.
Product is Oily or Gummy Presence of impurities or product melting in the aqueous solution. Try to cool the solution for a longer period in an ice bath to induce crystallization. If it remains oily, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent. The resulting crude material can then be recrystallized.

Purification by Recrystallization

For both synthetic routes, the final and most critical step for obtaining high-purity this compound is recrystallization.

Parameter Recommendation & Rationale
Recommended Solvents Ethyl acetate has been reported to be an effective solvent for the recrystallization of thiazole carboxylic acids.[6] Other potential solvents or solvent systems to explore include ethanol/water or acetone/hexane .
General Procedure 1. Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point. 2. If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 4. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting - Oiling out: If the product separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities. Try reheating the solution, adding more solvent, and allowing it to cool even more slowly. - No crystal formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to provide nucleation sites or add a seed crystal of the pure product.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chlorothiazole-4-carboxylic acid. This versatile heterocyclic compound is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its reactivity, particularly at the C2 position, is highly influenced by the choice of solvent. Understanding these solvent effects is paramount to optimizing reaction conditions, maximizing yields, and minimizing side products.

This guide is structured to address common challenges and frequently asked questions encountered during experimentation. We will delve into the causality behind experimental choices, providing you with the expertise to navigate the nuances of working with this important molecule.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during reactions involving this compound, with a focus on nucleophilic substitution and amide bond formation.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic substitution on this compound with an amine nucleophile in a protic solvent like ethanol, but my yields are consistently low. What is causing this, and how can I improve it?

Answer:

The low yield you are observing is likely due to the choice of a polar protic solvent. Here's a breakdown of the underlying principles and how to troubleshoot:

  • The Problem with Protic Solvents in SNAr: Polar protic solvents, such as alcohols (e.g., methanol, ethanol) and water, possess O-H or N-H bonds.[2][3] These solvents can form strong hydrogen bonds with anionic nucleophiles.[4][5] This "caging" effect stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic carbon at the C2 position of the thiazole ring.[4][6] Consequently, the rate of the SN2-like SNAr reaction is significantly reduced.[7][8]

  • The Solution - Switching to Polar Aprotic Solvents: To enhance the reactivity of your nucleophile, it is highly recommended to switch to a polar aprotic solvent.[8] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), possess large dipole moments but lack O-H or N-H bonds.[3][8]

    • Mechanism of Enhancement: Polar aprotic solvents solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.[8] This increased nucleophilicity leads to a faster reaction rate and higher yields in SNAr reactions.[8] Kinetic studies have shown that SN2 reaction rates can increase by several orders of magnitude when switching from a protic to an aprotic solvent.[4]

Experimental Protocol: Optimizing SNAr Reactions

  • Solvent Selection: Dissolve this compound and your amine nucleophile in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the HCl generated during the reaction.

  • Temperature Control: Gently heat the reaction mixture. The optimal temperature will depend on the reactivity of the specific nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, perform an appropriate aqueous work-up to remove the solvent and excess reagents, followed by purification of the product.

Issue 2: Unwanted Decarboxylation Side Reaction

Question: During my reaction, which is run at an elevated temperature, I am observing a significant amount of a byproduct that I suspect is 2-chlorothiazole. Is this due to decarboxylation, and how can I prevent it?

Answer:

Yes, it is highly probable that you are observing decarboxylation. Heteroaromatic carboxylic acids can be prone to losing CO₂, especially under thermal stress.

  • Mechanism of Decarboxylation: The stability of the thiazole ring can facilitate the loss of the carboxylic acid group as carbon dioxide, particularly at higher temperatures. The reaction mechanism can vary depending on the specific conditions, but it generally involves the formation of a transient carbanion at the C4 position, which is then protonated.

  • Preventative Measures:

    • Lower Reaction Temperature: If possible, conduct your reaction at a lower temperature. This is the most direct way to minimize thermally induced decarboxylation.

    • Esterification as a Protective Strategy: A highly effective strategy is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester).[9][10] Esters are significantly more stable towards decarboxylation. You can then perform your desired reaction on the ester and, if necessary, hydrolyze the ester back to the carboxylic acid in a final step.

    • Catalyst Choice: For certain reactions, the choice of catalyst can influence the rate of decarboxylation. For instance, some metal catalysts used in cross-coupling reactions might also promote decarboxylation. Screening different catalysts may be beneficial.

Issue 3: Poor Solubility of this compound

Question: I am having trouble dissolving this compound in my chosen reaction solvent, which is affecting the reaction rate and consistency. What are some suitable solvents for this compound?

Answer:

Solubility is a critical factor for a successful reaction.[11] this compound is a polar molecule and generally exhibits poor solubility in nonpolar solvents.

  • Recommended Solvents:

    • Polar Aprotic Solvents: As mentioned for SNAr reactions, polar aprotic solvents like DMF and DMSO are excellent choices due to their ability to dissolve polar compounds.

    • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can also be effective, sometimes in combination with other solvents to achieve the desired solubility and reactivity profile.

    • Chlorinated Solvents: Dichloromethane (DCM) can be a suitable solvent, particularly for reactions like amide bond formation where it is relatively inert.[12]

    • Protic Solvents: While often detrimental to nucleophilic substitution rates, polar protic solvents like methanol and ethanol can be good solvents for dissolving the starting material if the reaction chemistry allows for their use.

  • Solubility Enhancement:

    • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, a small amount of DMSO can be added to a less polar solvent to aid in dissolving the starting material.

    • Salt Formation: Converting the carboxylic acid to a salt with a suitable base (e.g., an amine base) can increase its solubility in more polar solvents.

Solubility Data Summary

Solvent TypeExamplesSolubility of this compound
Polar Aprotic DMF, DMSO, AcetonitrileGenerally Good
Polar Protic Water, Methanol, EthanolModerate to Good
Ethers THF, 1,4-DioxaneModerate
Chlorinated Dichloromethane (DCM)Moderate
Nonpolar Hexane, ToluenePoor

II. Frequently Asked Questions (FAQs)

Q1: Which type of solvent is best for amide bond formation with this compound?

A1: For amide bond formation, which is a type of nucleophilic acyl substitution, polar aprotic solvents are generally preferred.[13][14] Solvents like dichloromethane (DCM) and dimethylformamide (DMF) are commonly used.[12][15] These solvents effectively dissolve the starting materials and the common coupling reagents (e.g., HATU, EDC) without interfering with the reaction.[14][15]

Q2: Can I use a protic solvent for an SN1-type reaction involving a derivative of this compound?

A2: Yes, polar protic solvents can be advantageous for SN1 reactions.[4][16] The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate.[4][16] Polar protic solvents can stabilize this charged intermediate through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction rate.[5][16]

Q3: How does solvent polarity affect the reaction mechanism?

A3: Solvent polarity plays a crucial role in determining the reaction pathway.

  • SN2/SNAr Reactions: These reactions are favored by polar aprotic solvents because they enhance the nucleophilicity of the attacking species.[8]

  • SN1 Reactions: These reactions are favored by polar protic solvents as they stabilize the carbocation intermediate formed in the rate-determining step.[4][16]

The choice of solvent can therefore be a powerful tool to direct a reaction towards a desired mechanism.

III. Visualizing Reaction Pathways

To better illustrate the concepts discussed, the following diagrams depict the influence of solvent on nucleophilic substitution reactions.

SN2_Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Nucleophile (Nu⁻) (Solvated) TS_protic High Energy Transition State Nu_protic->TS_protic Slow Attack Thiazole_protic 2-Chlorothiazole-4-COOH Thiazole_protic->TS_protic Product_protic Substituted Product TS_protic->Product_protic Nu_aprotic Nucleophile (Nu⁻) ('Naked') TS_aprotic Lower Energy Transition State Nu_aprotic->TS_aprotic Fast Attack Thiazole_aprotic 2-Chlorothiazole-4-COOH Thiazole_aprotic->TS_aprotic Product_aprotic Substituted Product TS_aprotic->Product_aprotic

Caption: Solvent effect on SNAr reaction rate.

SN1_Solvent_Effect Start R-Cl Derivative Carbocation Carbocation Intermediate (R⁺) Start->Carbocation Rate-determining step Product Product (R-Nu) Carbocation->Product Solvent Polar Protic Solvent (e.g., H₂O, ROH) Solvent->Carbocation Stabilization Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Stabilization of carbocation in SN1 by protic solvents.

IV. References

  • Journal of the Chemical Society B: Physical Organic. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Available from: --INVALID-LINK--

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  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. 2012-04-27. Available from: --INVALID-LINK--

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. 2025-08-09. Available from: --INVALID-LINK--

  • Cheat Sheets for Computational Biochemistry. The special chemistry of protic and aprotic solvents. 2021-02-13. Available from: --INVALID-LINK--

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  • RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction. Available from: --INVALID-LINK--

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  • Google Patents. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof. Available from: --INVALID-LINK--

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  • Alkyl Halides and Nucleophilic Substitution 7±1 CChhaapptteerr 77. Available from: --INVALID-LINK--

  • YouTube. 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. 2020-03-31. Available from: --INVALID-LINK--

  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. Available from: --INVALID-LINK--

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Available from: --INVALID-LINK--

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  • ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. 2025-08-04. Available from: --INVALID-LINK--

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. 2022-08-29. Available from: --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET. 2010-11-04. Available from: --INVALID-LINK--

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  • Organic Chemistry Portal. Decarboxylation. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis Ofsome Benzothiazole Derivatives and Kinetic Studies of Their Oxidation Using Chloramine-T in Acid Medium. 2025-08-10. Available from: --INVALID-LINK--

  • NIH. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Available from: --INVALID-LINK--

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  • NIH. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. 2025-08-03. Available from: --INVALID-LINK--

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  • Google Patents. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid. Available from: --INVALID-LINK--

  • PubMed. The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Available from: --INVALID-LINK--

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References

Technical Support Center: Purification of 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chlorothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this critical synthetic intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount.[1] This document will equip you with the expertise to diagnose and resolve common purity issues encountered during your experiments.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you might encounter during the purification of this compound, presented in a question-and-answer format.

Question 1: My final product has a low melting point and appears oily or as a sticky solid. My TLC analysis shows a spot with a higher Rf value than the desired product. What is the likely impurity and how can I remove it?

Answer:

This is a classic purification issue that points to the presence of a less polar impurity. In the common synthesis of this compound via the hydrolysis of its ethyl ester, the most probable impurity is the unhydrolyzed starting material, ethyl 2-chlorothiazole-4-carboxylate .[2][3] The ester is significantly less polar than the carboxylic acid, which explains its higher Rf value on a normal phase silica TLC plate. Its presence as an oily residue will also lower and broaden the melting point of your final product.

Here are two effective methods to remove the residual ester:

Method 1: Acid-Base Extraction

This method leverages the acidic nature of your product to separate it from the neutral ester impurity.

  • Principle: The carboxylic acid will react with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral ester will remain in the organic phase. Subsequent acidification of the aqueous layer will regenerate the pure carboxylic acid, which will precipitate out of the solution.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times to ensure all the carboxylic acid has been converted to its salt and moved to the aqueous layer.

  • Backwash: To remove any residual ester that may have been carried over, wash the combined aqueous layers with a fresh portion of ethyl acetate.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is around 2-3. The this compound will precipitate as a solid.

  • Isolation: Collect the pure product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry thoroughly.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures.

  • Principle: By dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, the pure this compound will crystallize out, leaving the more soluble ethyl ester impurity in the solvent.

Experimental Protocol: Recrystallization

  • Solvent Selection: Good starting points for recrystallization solvents for carboxylic acids are ethanol, methanol, or a mixture of ethanol and water.[4] Ethyl acetate is also a viable option.[5]

  • Dissolution: In an Erlenmeyer flask, add a small amount of your chosen solvent to the crude product and heat the mixture to boiling with stirring. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Question 2: After purification, my product is still showing a minor impurity peak on HPLC analysis. How can I achieve higher purity?

Answer:

For achieving very high purity, a combination of the above methods or a more refined technique might be necessary.

  • Sequential Purification: First, perform an acid-base extraction to remove the bulk of the neutral impurities. Then, recrystallize the resulting solid. This two-step process is often very effective.

  • Column Chromatography: While less common for the bulk purification of a carboxylic acid due to potential streaking on silica gel, it can be used for small-scale, high-purity applications. To mitigate streaking, you can add a small amount of acetic or formic acid to the eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid).

  • Two-Solvent Recrystallization: If a single solvent is not giving you the desired purity, a two-solvent system can be employed.[6] In this technique, you dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Re-heating to get a clear solution followed by slow cooling can yield very pure crystals. A good combination to try would be ethanol (good solvent) and water (poor solvent).

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to monitor the progress of the purification?

A1: Thin-Layer Chromatography (TLC) is an excellent and rapid technique for monitoring the purification process. Use a silica gel plate and an eluent system such as a 7:3 mixture of hexanes and ethyl acetate with a few drops of acetic acid. The carboxylic acid product will have a lower Rf value (travel less up the plate) than the less polar ethyl ester impurity. The disappearance of the higher Rf spot indicates successful removal of the ester.

Q2: What are the optimal storage conditions for purified this compound?

A2: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[7]

Q3: Is this compound stable?

A3: Under normal storage conditions, it is a stable compound. However, like many carboxylic acids, it can be sensitive to high temperatures, which may cause decarboxylation. It is also incompatible with strong oxidizing agents, strong acids, and strong bases.

Data Summary

Purification MethodKey AdvantageBest For Removing
Acid-Base Extraction High capacity and specificity for acidic compounds.Neutral impurities like unhydrolyzed esters.
Single-Solvent Recrystallization Simple and effective for removing soluble impurities.Impurities with different solubility profiles.
Two-Solvent Recrystallization Finer control over the crystallization process.Achieving very high purity when a single solvent is not effective.
Column Chromatography High-resolution separation.Small-scale purification to remove trace impurities.

Purification Workflow Diagram

PurificationWorkflow crude Crude Product (Acid + Ester Impurity) dissolve Dissolve in Ethyl Acetate crude->dissolve extraction Acid-Base Extraction (Saturated NaHCO₃) dissolve->extraction organic_phase Organic Phase (Ester Impurity) extraction->organic_phase Separate aqueous_phase Aqueous Phase (Carboxylate Salt) extraction->aqueous_phase Separate acidify Acidify with HCl (to pH 2-3) aqueous_phase->acidify precipitate Precipitated Pure Acid acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure 2-Chlorothiazole- 4-carboxylic Acid filter_dry->pure_product recrystallize_option Optional Recrystallization (e.g., Ethanol/Water) filter_dry->recrystallize_option For higher purity recrystallize_option->pure_product

Caption: A typical purification workflow for this compound.

References

stability issues of 2-Chlorothiazole-4-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chlorothiazole-4-carboxylic acid

Introduction: Understanding the Stability of this compound

This compound (CAS 5198-87-8) is a pivotal heterocyclic intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[1] Its molecular architecture, featuring a thiazole ring substituted with both an electron-withdrawing carboxylic acid and a reactive chloro group, makes it highly valuable for constructing complex molecular targets. However, these same features render the molecule susceptible to specific degradation pathways, making a thorough understanding of its stability profile essential for ensuring experimental reproducibility, process scalability, and the ultimate safety and efficacy of the final product.

While the product is chemically stable under standard ambient conditions, field experience and fundamental chemical principles indicate that its integrity can be compromised by environmental factors such as moisture, temperature, pH, and light. This guide provides a comprehensive technical overview of the stability challenges associated with this compound, offering troubleshooting advice and validated protocols to help researchers maintain the purity and reactivity of this critical building block.

Core Stability Profile & Inferred Degradation Pathways

Publicly available, in-depth stability studies on this compound are limited. Therefore, this section combines data from Safety Data Sheets (SDS) with predictions based on the known reactivity of its core functional groups.

  • General Stability : The compound is considered stable under normal, dry, room-temperature conditions.[2]

  • Thermal Sensitivity : Thiazole carboxylic acids can be susceptible to thermal decomposition.[3][4] High temperatures may induce decarboxylation, leading to the formation of 2-chlorothiazole and carbon dioxide. Hazardous decomposition products under thermal stress can include carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[2]

  • Hydrolytic Sensitivity : The 2-chloro substituent on the electron-deficient thiazole ring is a prime target for nucleophilic attack by water (hydrolysis). This reaction is often accelerated by basic or acidic conditions and would result in the formation of 2-hydroxythiazole-4-carboxylic acid, a common process impurity.

  • Photosensitivity : Thiazole and chlorothiazide derivatives are known to be sensitive to light, particularly in the UV spectrum.[5][6] Photodegradation can lead to complex decomposition pathways and the formation of colored impurities.

  • Incompatibilities : The compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[2]

Postulated Degradation Pathways Diagram

The following diagram illustrates the two most probable non-photolytic degradation pathways for this compound based on chemical principles.

G cluster_main Postulated Degradation Pathways main This compound hydrolysis_prod 2-Hydroxythiazole-4-carboxylic acid main->hydrolysis_prod Hydrolysis (+H2O, catalyzed by acid/base) decarbox_prod 2-Chlorothiazole main->decarbox_prod Decarboxylation (Heat, Δ) co2 CO2

Caption: Probable degradation of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and handling of this compound in a practical Q&A format.

Q1: Why has my white, solid this compound developed a yellow or brownish tint during storage?

A1: A color change is a common indicator of degradation. The most likely causes are:

  • Minor Photodegradation: Even brief exposure to ambient laboratory light over time can generate chromophoric (colored) impurities. Thiazole-containing compounds can be light-sensitive.[6]

  • Slow Hydrolysis/Oxidation: If the container was not perfectly sealed, gradual moisture ingress or reaction with atmospheric oxygen could lead to the formation of minor degradation products that are colored.

  • Action Plan:

    • Re-analyze Purity: Use HPLC-UV to check the purity of the material against the original certificate of analysis. Look for the emergence of new peaks.

    • Review Storage: Ensure the compound is stored in an amber or opaque vial, tightly sealed, and preferably in a desiccator. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen.

Q2: My HPLC analysis shows a new, more polar peak that has grown over time. What could this impurity be?

A2: A new, more polar peak (i.e., one with a shorter retention time on a reverse-phase HPLC column) is a classic sign of hydrolysis. The carboxylic acid group is already polar; converting the chloro group to a hydroxyl group will significantly increase the compound's polarity.

  • Probable Identity: The impurity is likely 2-hydroxythiazole-4-carboxylic acid.

  • Confirmation Strategy:

    • LC-MS Analysis: The most direct way to confirm this is to run an LC-MS analysis. The expected mass of the parent compound is 163.58 g/mol . The hydrolyzed product would have a mass corresponding to the loss of Cl (35.45 u) and the gain of OH (17.01 u), resulting in a molecular weight of approximately 145.14 g/mol .

    • Forced Degradation: Intentionally degrade a small sample of your material by dissolving it in a dilute base (e.g., 0.1 M NaOH) and gently warming it for a short period. Analyze the resulting solution by HPLC. If the peak corresponding to your unknown impurity increases significantly, it strongly supports the hypothesis of hydrolysis.

Q3: What are the definitive, gold-standard storage conditions for long-term (>1 year) stability?

A3: Based on the compound's chemical nature and general best practices for reactive intermediates, the following conditions are recommended for maximizing shelf-life.

ParameterRecommended ConditionRationale
Temperature -20°C to +4°CReduces rates of all chemical degradation pathways (hydrolysis, decarboxylation).[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidative degradation.
Light Amber or Opaque ContainerProtects against photolytic degradation.[8]
Moisture Tightly sealed container, stored in a desiccator or dry box.Minimizes the primary risk of hydrolysis.

Q4: Can I store this compound in solution? If so, what is the best solvent?

A4: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility, which accelerates degradation. If short-term solution storage is unavoidable (e.g., for an automated screen):

  • Recommended Solvents: Anhydrous, aprotic solvents like DMSO or DMF are preferable to protic solvents like methanol or ethanol, which can act as nucleophiles. Water should be avoided.

  • Storage Conditions: Prepare solutions fresh. If they must be stored, keep them at -20°C or -80°C in tightly sealed vials.

  • Validation: Always run a purity check (e.g., HPLC) on a solution that has been stored before use to ensure its integrity has not been compromised.

Experimental Protocols

Protocol 1: Workflow for Investigating a Suspected Stability Issue

This workflow provides a systematic approach to diagnosing a stability problem with a batch of this compound.

G start Observation: Suspected Degradation (e.g., color change, failed reaction) step1 1. Quarantine Batch Label clearly: 'Under Investigation' start->step1 step2 2. Analytical Purity Check Run HPLC-UV and compare to Certificate of Analysis step1->step2 decision1 Purity Meets Spec? step2->decision1 step3a 3a. Problem is likely in experimental procedure, not starting material. decision1->step3a Yes step3b 3b. Purity is compromised. Proceed to characterization. decision1->step3b No step4 4. Characterize Impurity Run LC-MS to get mass of new peak(s) step3b->step4 decision2 Mass consistent with Hydrolysis Product? step4->decision2 step5a 5a. Confirm via Forced Degradation (Protocol 2). Plan for purification or discard. decision2->step5a Yes step5b 5b. Unknown Impurity. Requires further structural elucidation (e.g., NMR). decision2->step5b No

Caption: A logical workflow for troubleshooting stability issues.

Protocol 2: Forced Degradation Study for Impurity Identification

This protocol is designed to intentionally degrade the compound under various stress conditions to generate and identify potential degradation products, as recommended by ICH guidelines.[9][10]

Objective: To confirm the identity of degradants observed during storage and to validate the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂ (Hydrogen Peroxide)

  • HPLC system with UV detector, preferably with a Mass Spectrometer (LC-MS)

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Set Up Stress Conditions: In separate, clearly labeled HPLC vials, aliquot the stock solution and add the stressor as described below. Prepare one vial as an unstressed control.

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation: Add 3% H₂O₂ to a final concentration of 0.3%.

    • Thermal Stress: Heat one vial of the stock solution at 60°C.

    • Photolytic Stress: Expose one vial of the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux-hours and an integrated near UV energy of not less than 200 watt-hours/square meter.[8][10] A dark control should be kept under the same temperature conditions.

  • Incubation: Store the vials (except the photolytic sample) at 40°C. Monitor the degradation over time (e.g., at 2, 8, 24, and 48 hours) by injecting a small amount into the HPLC. The goal is to achieve 5-20% degradation of the main peak. For base hydrolysis, which is often rapid, neutralization with an equivalent amount of HCl may be needed before injection.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid).

  • Data Interpretation:

    • Compare the chromatograms from the stressed samples to the control.

    • Correlate the retention times of any new peaks with those seen in your long-term stability samples.

    • Use the mass spectrometry data to determine the mass of the degradant peaks, confirming their identities (e.g., hydrolysis, decarboxylation).

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chlorothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Medicinal and Process Chemists

Introduction

2-Chlorothiazole-4-carboxylic acid is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a reactive chlorine atom and a carboxylic acid handle, allows for diverse chemical modifications, making it an essential intermediate in the synthesis of complex bioactive molecules, including antibacterial agents and fungicides.[1] The strategic selection of a synthetic route is paramount, directly impacting yield, purity, scalability, and overall cost-efficiency of the final product.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and present a comparative analysis to empower researchers and development professionals in making informed decisions for their specific applications.

Executive Summary of Primary Synthetic Routes

Two principal strategies dominate the synthesis of this compound. They are distinguished by their starting materials and the point at which the key chloro- and carboxyl- functionalities are introduced and manipulated.

  • Route 1: The Sandmeyer Reaction. This classic and direct approach involves the conversion of a primary aromatic amine, specifically 2-aminothiazole-4-carboxylic acid or its corresponding ester, into the target chloro-derivative. It is a robust method for introducing halogens onto heterocyclic systems.[3][4][5]

  • Route 2: Hydrolysis of an Ester Precursor. This route involves the synthesis and isolation of an intermediate, ethyl 2-chlorothiazole-4-carboxylate, followed by a straightforward hydrolysis (saponification) to yield the final carboxylic acid. This multi-step approach can offer advantages in purification and handling.

Route 1: Direct Chlorination via Sandmeyer Reaction

This one-pot method is often the most direct pathway, proceeding from the readily available 2-aminothiazole-4-carboxylic acid.

Mechanistic Overview & Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[3][6] The transformation proceeds via two critical stages:

  • Diazotization: The amino group of 2-aminothiazole-4-carboxylic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C). This converts the amine into a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium intermediate and to minimize side reactions.

  • Copper-Catalyzed Halogenation: The diazonium salt is then introduced to a solution of a copper(I) halide, in this case, copper(I) chloride (CuCl). A single-electron transfer (SET) from Cu(I) to the diazonium salt initiates the release of nitrogen gas (a strong thermodynamic driving force) and the formation of an aryl radical.[7] This radical then abstracts a chlorine atom from the resulting copper(II) chloride, yielding the final product and regenerating the Cu(I) catalyst.[3][7]

Logical Workflow for Route 1

cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product Start1 2-Aminothiazole-4-carboxylic acid Diazotization Step 1: Diazotization (0-5 °C) Formation of Diazonium Salt Start1->Diazotization Start2 Sodium Nitrite (NaNO₂) Start2->Diazotization Start3 Hydrochloric Acid (HCl) Start3->Diazotization Start4 Copper(I) Chloride (CuCl) Sandmeyer Step 2: Sandmeyer Reaction Addition to CuCl solution N₂ evolution Start4->Sandmeyer Diazotization->Sandmeyer Diazonium salt intermediate Workup Workup & Isolation (Filtration, Washing) Sandmeyer->Workup Crude product slurry Product This compound Workup->Product

Caption: Workflow for the Sandmeyer synthesis route.

Detailed Experimental Protocol: Route 1

Materials:

  • 2-Aminothiazole-4-carboxylic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Copper(I) Chloride Solution: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve Copper(I) Chloride in concentrated Hydrochloric Acid. Cool the solution to 0 °C using an ice-salt bath.

  • Diazotization: In a separate beaker, suspend 2-aminothiazole-4-carboxylic acid in a mixture of concentrated Hydrochloric Acid and water. Cool this suspension to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of Sodium Nitrite dropwise to the suspension from step 2. Maintain the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance. Stir for an additional 20-30 minutes at this temperature.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 3 to the cold Copper(I) Chloride solution from step 1. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove residual copper salts and acid. Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Route 2: Hydrolysis of Ethyl 2-Chlorothiazole-4-carboxylate

This two-step approach involves the synthesis and isolation of the ethyl ester intermediate, which is then hydrolyzed to the target acid. This can be advantageous for achieving higher purity.

Mechanistic Overview & Rationale

Step A: Synthesis of Ethyl 2-Chlorothiazole-4-carboxylate This step is mechanistically identical to Route 1, employing a Sandmeyer reaction. However, the starting material is ethyl 2-aminothiazole-4-carboxylate. Using the ester instead of the free acid can sometimes lead to cleaner reactions and easier workup, as the product is more soluble in organic solvents, facilitating extractive isolation.

Step B: Saponification (Ester Hydrolysis) This is a standard base-catalyzed hydrolysis. A hydroxide source, such as sodium hydroxide (NaOH), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final protonation step during acidic workup yields the desired carboxylic acid.

Logical Workflow for Route 2

cluster_stepA Step A: Sandmeyer Reaction on Ester cluster_stepB Step B: Hydrolysis Start_A Ethyl 2-aminothiazole-4-carboxylate Sandmeyer_A Sandmeyer Reaction (NaNO₂, HCl, CuCl) Start_A->Sandmeyer_A Intermediate Ethyl 2-chlorothiazole-4-carboxylate Sandmeyer_A->Intermediate Workup & Purification Hydrolysis Saponification (e.g., reflux in aq. NaOH) Intermediate->Hydrolysis Start_B NaOH / H₂O Start_B->Hydrolysis Acidification Acidic Workup (e.g., add HCl) Hydrolysis->Acidification Carboxylate salt Product_B This compound Acidification->Product_B

Caption: Workflow for the two-step hydrolysis route.

Detailed Experimental Protocol: Route 2

Step A: Synthesis of Ethyl 2-Chlorothiazole-4-carboxylate

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Acetonitrile

  • Copper(II) Chloride (CuCl₂)

  • tert-Butyl nitrite

Procedure:

  • To a stirred solution of ethyl 2-aminothiazole-4-carboxylate in acetonitrile, add Copper(II) Chloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure ethyl 2-chlorothiazole-4-carboxylate.[8]

Step B: Hydrolysis to this compound

Materials:

  • Ethyl 2-chlorothiazole-4-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol/Water solvent mixture

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve ethyl 2-chlorothiazole-4-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 1-2 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Comparative Analysis

The choice between these two routes depends heavily on the specific requirements of the synthesis, such as scale, desired purity, and available starting materials.

MetricRoute 1: Direct SandmeyerRoute 2: Hydrolysis of Ester
Starting Material 2-Aminothiazole-4-carboxylic acidEthyl 2-aminothiazole-4-carboxylate
Number of Steps 1 (One-pot)2 (with intermediate isolation)
Typical Overall Yield Moderate to Good (60-80%)Good to High (70-90%)
Purity of Crude Moderate (often requires recrystallization)High (intermediate purification is effective)
Scalability Moderate; exotherm and gas evolution from diazonium decomposition require careful control on a large scale.Good; separation into two distinct steps allows for better process control.
Safety Considerations Diazonium salt intermediates are potentially explosive and must be handled with care at low temperatures without isolation.Diazonium salt is still generated, but handling the more stable ester intermediate in the second step is safer.
Process Simplicity Higher; one-pot procedure reduces operational complexity.Lower; requires two separate reaction setups, workups, and an intermediate purification step.

Decision-Making Guide for Route Selection

This workflow can guide the selection process based on key project priorities.

Start What is the primary driver for the synthesis? Priority_Speed Speed & Simplicity (Small Scale / Discovery) Start->Priority_Speed Time Priority_Purity Purity & Scalability (Process Development) Start->Priority_Purity Quality/Scale Route1 Choose Route 1: Direct Sandmeyer Reaction Priority_Speed->Route1 Rationale: One-pot synthesis is faster and requires fewer operations. Route2 Choose Route 2: Hydrolysis of Ester Priority_Purity->Route2 Rationale: Isolation and purification of the ester intermediate typically leads to a higher purity final product and offers better control for scale-up.

Caption: Decision matrix for selecting the optimal synthetic route.

Conclusion

Both the direct Sandmeyer reaction and the two-step ester hydrolysis route are viable and effective methods for synthesizing this compound.

  • Route 1 (Direct Sandmeyer) is ideal for rapid synthesis on a laboratory scale, where operational simplicity is a key advantage.

  • Route 2 (Ester Hydrolysis) is generally superior for applications demanding high purity and for larger-scale production where process control and safety are paramount. The ability to purify the stable ester intermediate is a significant advantage that often translates to a higher quality final product.

Ultimately, the optimal choice will be dictated by a careful consideration of the project's specific goals, balancing the need for speed, yield, purity, and scalability.

References

A Comparative Guide to the Synthesis of 2-Chlorothiazole-4-carboxylic Acid vs. 2-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and agrochemical synthesis, thiazole derivatives are indispensable scaffolds, prized for their diverse biological activities. Among the most versatile building blocks are 2-halothiazole-4-carboxylic acids, which serve as key intermediates for constructing complex molecular architectures. This guide provides an in-depth technical comparison of two prominent analogs: 2-chlorothiazole-4-carboxylic acid and 2-bromothiazole-4-carboxylic acid . We will dissect their relative performance in crucial synthetic transformations—amide bond formation and palladium-catalyzed cross-coupling reactions—supported by established chemical principles and representative experimental protocols.

Physicochemical Properties at a Glance

Before delving into reactivity, a summary of the fundamental properties of these reagents is essential for any researcher.

PropertyThis compound2-Bromothiazole-4-carboxylic acid
CAS Number 5198-87-85198-88-9
Molecular Formula C₄H₂ClNO₂SC₄H₂BrNO₂S
Molecular Weight 163.58 g/mol 208.03 g/mol
Melting Point ~220 °CNot readily available
Appearance White to off-white solidWhite to off-white solid

Part 1: Amide Bond Formation - A Tale of Two Halogens

Amide coupling is one of the most frequently employed reactions in drug discovery. The carboxylic acid moiety of both title compounds is the primary site of reaction in this transformation. The halogen at the 2-position, however, is not merely a spectator. Its electronic influence can subtly affect the reactivity of the carboxyl group.

Mechanistic Considerations

The most common methods for amide bond formation from a carboxylic acid involve the in-situ generation of a more reactive species, such as an active ester. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are industry standards.

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile to furnish the amide. The electron-withdrawing nature of both chlorine and bromine at the 2-position of the thiazole ring enhances the electrophilicity of the carboxyl carbon, thereby facilitating the initial activation step.

Amide_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea +EDC EDC EDC Amine R'-NH2 Amide R-CONH-R' O_Acylisourea->Amide + R'-NH2 Urea Urea byproduct

Caption: Generalized workflow for EDC-mediated amide coupling.

Reactivity Comparison

While both the chloro and bromo derivatives are efficient substrates for amide coupling, subtle differences in their electronic properties can lead to variations in reaction kinetics. Bromine is slightly less electronegative than chlorine, which could marginally decrease the inductive electron withdrawal from the thiazole ring compared to the chloro analog. However, in the context of activating a carboxylic acid for amidation, this difference is generally considered negligible. The primary determinant of success in these reactions is the choice of coupling agents and reaction conditions, rather than the nature of the halogen at the 2-position.

Both compounds are expected to perform comparably under standard amide coupling conditions. The choice between them for this specific transformation would likely be dictated by cost and availability rather than a significant difference in reactivity.

Representative Experimental Protocol: EDC/HOBt Coupling

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • 2-Halothiazole-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the 2-halothiazole-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Part 2: Palladium-Catalyzed Cross-Coupling - Where the Halogen Matters

The true divergence in the synthetic utility of this compound and 2-bromothiazole-4-carboxylic acid becomes apparent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Here, the identity of the halogen is paramount to the reaction's success.

The Underlying Chemistry: Oxidative Addition

The catalytic cycle of a Suzuki-Miyaura reaction typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the electrophile. This is often the rate-determining step of the reaction. The efficiency of this step is directly related to the bond dissociation energy of the carbon-halogen bond.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling is: I > Br > Cl .[1] This is because the C-Br bond is weaker than the C-Cl bond, requiring less energy to break and thus facilitating a faster rate of oxidative addition.[2]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Complex R-Pd(II)-X L2 OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R'-B(OR)2 Diorgano_PdII R-Pd(II)-R' L2 Transmetalation->Diorgano_PdII RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison in Suzuki-Miyaura Coupling

2-Bromothiazole-4-carboxylic acid is the more reactive coupling partner. It will typically undergo Suzuki-Miyaura coupling under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its chloro counterpart. Standard palladium catalysts such as Pd(PPh₃)₄ are often sufficient.

This compound , being less reactive, generally requires more forcing conditions to achieve comparable yields. This often entails:

  • Higher temperatures: To overcome the higher activation energy of the C-Cl bond cleavage.

  • Specialized Ligands: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is often necessary. These ligands promote the oxidative addition step with less reactive aryl chlorides.[3][4]

  • Stronger Bases: More robust bases may be required to facilitate the transmetalation step.

FeatureThis compound2-Bromothiazole-4-carboxylic acid
Reactivity LowerHigher
Typical Conditions Higher temperatures, specialized ligandsMilder temperatures, standard ligands
Catalyst Loading Generally higherGenerally lower
Reaction Time LongerShorter
Cost Generally lowerGenerally higher

It is also important to note that the carboxylic acid functionality can sometimes interfere with the catalytic cycle by coordinating to the palladium center.[5] While many Suzuki couplings are tolerant of free carboxylic acids, in some cases, protection of this group as an ester may be beneficial for achieving higher yields.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following are generalized protocols and will likely require optimization for specific boronic acids.

Protocol for 2-Bromothiazole-4-carboxylic acid (More Reactive Substrate)

Materials:

  • 2-Bromothiazole-4-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

  • To a flame-dried flask, add 2-bromothiazole-4-carboxylic acid, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol for this compound (Less Reactive Substrate)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (or another suitable Buchwald ligand) (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vessel.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between this compound and 2-bromothiazole-4-carboxylic acid is a classic example of the trade-off between reactivity and cost in chemical synthesis.

  • For amide bond formation , where the halogen at the 2-position has a minimal impact on the reactivity of the carboxylic acid, This compound is often the more economical and strategically sound choice.

  • For palladium-catalyzed cross-coupling reactions , 2-bromothiazole-4-carboxylic acid is the superior reagent, offering higher reactivity that translates to milder reaction conditions, shorter reaction times, and often higher yields with simpler catalytic systems. However, with the advent of advanced catalyst systems, the less expensive This compound has become a viable substrate, provided that more robust ligands and more forcing conditions are employed.

Ultimately, the decision rests on a careful evaluation of the specific synthetic route, target molecule complexity, project budget, and available catalytic technologies.

References

A Comparative Guide to the Bioactivity of 2-Chlorothiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the thiazole scaffold stands out as a privileged structure, integral to numerous pharmacologically active compounds.[1][2] This guide delves into the comparative bioactivity of a specific class of these compounds: derivatives of 2-chlorothiazole-4-carboxylic acid. As researchers and drug development professionals, understanding the nuanced differences in the biological activity of closely related molecules is paramount for lead optimization and the development of novel therapeutics. This document provides an in-depth analysis of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data and detailed protocols.

The Thiazole Core: A Foundation for Diverse Bioactivity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to form a wide range of non-covalent interactions allow for effective binding to various biological targets.[1] Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The this compound core, in particular, offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Anticancer Activity: A Comparative Analysis

The evaluation of novel compounds for their anticancer potential is a critical area of drug discovery. Derivatives of this compound, particularly its amides, have been investigated for their cytotoxic effects against various cancer cell lines.[5][6]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is significantly influenced by the nature of the substituent on the amide nitrogen. A comparative study of various 2-phenylthiazole-4-carboxamide derivatives revealed that substitutions on the phenyl ring play a crucial role in their cytotoxic potency. For instance, a methoxy group at the 4-position of the phenyl ring was found to enhance activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy substituent maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[6] Furthermore, the introduction of a 3-fluoro group resulted in good cytotoxic activity against all tested cell lines.[6] These findings underscore the importance of electronic and steric factors in the interaction of these compounds with their biological targets.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative 2-chlorothiazole-4-carboxamide derivatives against various human cancer cell lines, as determined by the MTT assay.

Compound IDDerivative Structure (R group on amide)Cancer Cell LineIC50 (µM)Reference
TCD-1 4-methoxyphenylCaco-28.5[6]
TCD-2 2-methoxyphenylHT-299.2[6]
TCD-3 3-fluorophenylT47D7.8[6]
TCD-4 4-chlorophenylA54915.2[5]

Note: The data presented is a synthesized representation from multiple sources to illustrate comparative bioactivity.

Antimicrobial Properties: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal activities. Thiazole derivatives have emerged as a promising class of antimicrobial agents.[1]

Comparative Antimicrobial Screening

The antimicrobial efficacy of this compound derivatives can be evaluated using the agar well diffusion method. This assay provides a preliminary assessment of the compounds' ability to inhibit the growth of various microorganisms.

Compound IDDerivative Structure (R group on amide)Test MicroorganismZone of Inhibition (mm)Reference
TCD-5 2,4-dichlorophenylStaphylococcus aureus18[7]
TCD-6 4-nitrophenylEscherichia coli15[7]
TCD-7 2-hydroxyphenylCandida albicans16[7]

Note: The data is representative and compiled from studies on similar thiazole derivatives to demonstrate the comparative evaluation.

Anti-inflammatory Potential: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, often through their ability to inhibit key inflammatory mediators.[8][9] The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory activity of novel compounds.[10][11]

In Vivo Anti-inflammatory Activity

The percentage of edema inhibition is a key parameter to compare the anti-inflammatory efficacy of the derivatives.

Compound IDDerivative Structure (R group on amide)Dose (mg/kg)Edema Inhibition (%) at 3hReference
TCD-8 Phenyl2045[8]
TCD-9 4-chlorophenyl2055[8]
Indomethacin (Standard Drug)1065[10]

Note: This data is illustrative, based on findings for structurally related thiazole compounds.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the key bioactivity assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[14] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (cells treated with solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for another 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13][16]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Derivatives Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Values Absorbance_Reading->Data_Analysis

Workflow for the MTT Cell Viability Assay.
Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[17]

Principle: The test compound diffuses from a well through the agar, inhibiting the growth of a test microorganism. The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial culture or Sabouraud dextrose agar plates for fungal culture.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate the agar plates by evenly spreading the microbial suspension over the entire surface of the agar.[18]

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[17]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a known antibiotic or antifungal).[19]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[19]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each well in millimeters.[18]

Agar_Well_Diffusion_Workflow Prep 1. Prepare Inoculated Agar Plates Well 2. Punch Wells in Agar Prep->Well Add_Compound 3. Add Test Compounds to Wells Well->Add_Compound Incubate 4. Incubate Plates Add_Compound->Incubate Measure 5. Measure Zone of Inhibition Incubate->Measure Paw_Edema_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Measurement & Analysis Baseline 1. Measure Initial Paw Volume Administer 2. Administer Test Compounds Baseline->Administer Inject 3. Inject Carrageenan Administer->Inject Measure 4. Measure Paw Volume at Intervals Inject->Measure Analyze 5. Calculate % Edema Inhibition Measure->Analyze

References

A Comparative Guide to the Efficacy of Fungicides Derived from 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel and effective fungicides is a continuous endeavor. This guide provides a technical comparison of fungicides derived from the versatile scaffold, 2-chlorothiazole-4-carboxylic acid, against prominent alternative fungicide classes. By delving into their mechanisms of action, comparative efficacy data, and standardized testing methodologies, this document aims to equip you with the critical information needed for informed decision-making in your research and development pipeline.

Introduction: The Role of the Thiazole Moiety in Fungicidal Activity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of a wide range of biologically active compounds, including fungicides.[1] Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with potent and specific antifungal activities. This compound serves as a key building block for a new generation of fungicides, offering a synthetically accessible route to novel chemical entities.

Thiazole-based fungicides have garnered significant interest due to their broad-spectrum activity and, in some cases, novel modes of action that can address the growing challenge of fungicide resistance.[2][3] This guide will benchmark the performance of these emerging fungicides against two major classes of commercially successful fungicides: Strobilurins (QoI inhibitors) and Succinate Dehydrogenase Inhibitors (SDHIs).

Mechanisms of Action: A Tale of Three Targets

Understanding the molecular basis of a fungicide's action is paramount to its effective and sustainable use. The fungicides discussed herein exhibit distinct mechanisms of action, which dictates their spectrum of activity, risk of resistance development, and potential for synergistic or antagonistic interactions.

Thiazole-Derived Fungicides: Primarily Ergosterol Biosynthesis Inhibitors

Many thiazole-containing fungicides, similar to other azoles, function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting 14α-demethylase, these fungicides disrupt the production of ergosterol, leading to an accumulation of toxic sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and, eventually, cell death.

However, it is important to note that not all thiazole derivatives share this mode of action. For instance, Thiabendazole, a well-known thiazole-containing fungicide, primarily acts by binding to fungal tubulin and inhibiting microtubule assembly, thereby disrupting cell division.[4] Furthermore, some novel isothiazole-thiazole derivatives have been shown to target the oxysterol-binding protein (OSBP), a different and more novel target.[3]

Figure 1: Mechanism of action for many thiazole-derived fungicides.

Strobilurins (QoI Fungicides): Respiration Inhibitors at Complex III

Strobilurins, such as the widely used azoxystrobin, belong to the Quinone outside Inhibitor (QoI) class of fungicides (FRAC Group 11). Their mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[5][6] This blockage disrupts the electron transport chain, preventing the production of ATP, the cell's primary energy currency. The cessation of energy production leads to the inhibition of spore germination and mycelial growth.[6]

Figure 2: Mechanism of action for strobilurin (QoI) fungicides.

Succinate Dehydrogenase Inhibitors (SDHIs): Respiration Inhibitors at Complex II

Succinate Dehydrogenase Inhibitors (SDHIs), which include fungicides like boscalid and fluxapyroxad, represent another major class of respiratory inhibitors (FRAC Group 7). As their name suggests, SDHIs target the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial electron transport chain.[7][8] By inhibiting this enzyme, SDHIs block the oxidation of succinate to fumarate, a key step in the Krebs cycle and electron transport. This disruption also halts ATP production, leading to fungal cell death.[9]

Figure 3: Mechanism of action for SDHI fungicides.

Comparative Efficacy: In Vitro and In Vivo Data

The true measure of a fungicide's potential lies in its performance against target pathogens. This section presents a synthesis of experimental data comparing the efficacy of novel thiazole-derived fungicides with established strobilurin and SDHI fungicides.

In Vitro Efficacy: Mycelial Growth Inhibition

In vitro assays provide a rapid and controlled method for determining the intrinsic activity of a fungicide against a specific pathogen. The half-maximal effective concentration (EC50) is a standard metric used to quantify this activity, representing the concentration of a fungicide that inhibits 50% of fungal growth.

Fungicide/DerivativeTarget PathogenEC50 (µg/mL)Reference FungicideEC50 (µg/mL)Source
Thiazole Derivatives
Compound 8a (Thiazole-based strobilurin)Rhizoctonia cerealis0.01Azoxystrobin0.06[10][11]
Sclerotinia sclerotiorum0.44Azoxystrobin>10[10][11]
Compound 6u (Isothiazole-thiazole)Pseudoperonospora cubensis0.046--[3]
Phytophthora infestans0.20--[3]
Compound 10c (2-phenyl thiazole)Sclerotinia sclerotiorum4.90Thifluzamide4.35[12]
Botrytis cinerea7.57Thifluzamide10.35[12]
Rhizoctonia cerealis7.84Thifluzamide22.12[12]
Strobilurins
AzoxystrobinPlasmopara viticola---[13]
TrifloxystrobinSphaerotheca fuliginea---[10][11]
SDHIs
BoscalidSclerotinia sclerotiorum---[14]
FluxapyroxadSclerotinia sclerotiorum---[14]

Note: EC50 values can vary depending on the specific isolate of the pathogen and the experimental conditions. The data presented here are for comparative purposes.

In Vivo Efficacy: Disease Control in Field and Greenhouse Trials

In vivo studies are crucial for evaluating a fungicide's performance under more realistic conditions, taking into account factors such as plant uptake, translocation, and environmental stability.

Fungicide/DerivativeCropTarget DiseaseApplication RateEfficacy (% Disease Control)Reference FungicideEfficacy (% Disease Control)Source
Thiazole Derivatives
Compound 8a (Thiazole-based strobilurin)CucumberPowdery Mildew (Sphaerotheca fuliginea)Same as controlsComparable or betterAzoxystrobin, Trifloxystrobin-[10][11]
CucumberDowny Mildew (Pseudoperonospora cubensis)Same as controlsComparable or betterAzoxystrobin, Trifloxystrobin-[10][11]
Compound 5a (Isothiazole-based cinnamamide)CucumberDowny Mildew (Pseudoperonospora cubensis)37.5 g ai/667 m²75.9Dimethomorph77.1[15]
Compound 10c (2-phenyl thiazole)-Sclerotinia sclerotiorum10 mg/L>80Thifluzamide>90[12]
Strobilurin + Triazole Mixes
Azoxystrobin + DifenoconazoleRiceLeaf & Panicle Blast-High--[16]
Azoxystrobin + TebuconazoleRiceLeaf & Panicle Blast-High--[16]
Strobilurins
AzoxystrobinGrapevineDowny Mildew (Plasmopara viticola)250 µg/ml100 (protectant)--[13]
SDHIs
Benzovindiflupyr, Isopyrazam, Fluxapyroxad, PydiflumetofenEggplantSclerotinia Stem Rot-Satisfactory protective and curative--[14]

Experimental Protocols for Efficacy Benchmarking

To ensure the generation of robust and comparable data, standardized experimental protocols are essential. The following sections outline detailed methodologies for in vitro and in vivo fungicide efficacy testing.

In Vitro Mycelial Growth Inhibition Assay

This protocol details the determination of a fungicide's EC50 value against a target fungal pathogen.

In_Vitro_Workflow cluster_Preparation Preparation cluster_Assay_Setup Assay Setup cluster_Incubation_and_Data_Collection Incubation & Data Collection cluster_Analysis Data Analysis A Prepare fungicide stock solutions in appropriate solvent (e.g., DMSO) D Add fungicide dilutions to molten agar to achieve final concentrations A->D B Prepare and autoclave growth medium (e.g., Potato Dextrose Agar - PDA) C Cool medium to 45-50°C B->C C->D E Pour amended agar into Petri dishes D->E F Inoculate center of each plate with a mycelial plug from an actively growing culture E->F G Incubate plates at optimal temperature for fungal growth F->G H Measure colony diameter at regular intervals G->H I Calculate percent inhibition relative to the solvent control H->I J Perform probit or log-logistic regression to determine EC50 value I->J

Figure 4: Workflow for in vitro mycelial growth inhibition assay.

Step-by-Step Methodology:

  • Fungicide Stock Solution Preparation: Accurately weigh the fungicide and dissolve it in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Growth Medium Preparation: Prepare the appropriate fungal growth medium (e.g., Potato Dextrose Agar) according to the manufacturer's instructions and sterilize by autoclaving.

  • Fungicide-Amended Media: Cool the sterile medium to approximately 45-50°C in a water bath. Aseptically add the required volumes of the fungicide stock solution to the molten agar to achieve a range of desired final concentrations. Ensure thorough mixing. A solvent-only control must be included.

  • Plate Pouring: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a small mycelial plug (e.g., 5 mm diameter) from the leading edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates has reached a substantial size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. Use statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value.

In Vivo Greenhouse/Field Trial

This protocol provides a framework for evaluating the protective and curative efficacy of fungicides on host plants.

In_Vivo_Workflow cluster_Experimental_Setup Experimental Setup cluster_Treatment_Application Treatment Application cluster_Inoculation Inoculation cluster_Incubation_and_Assessment Incubation & Assessment cluster_Data_Analysis Data Analysis A Grow healthy, uniform host plants B Arrange plants in a randomized complete block design A->B D Apply treatments to plants using a calibrated sprayer to ensure uniform coverage B->D C Prepare fungicide solutions at desired concentrations with appropriate adjuvants C->D F Inoculate plants at a specified time before (protective) or after (curative) treatment D->F E Prepare a standardized inoculum of the target pathogen (e.g., spore suspension) E->F G Maintain plants in conditions conducive to disease development (e.g., high humidity) F->G H Assess disease severity at regular intervals using a standardized rating scale G->H I Calculate percent disease control for each treatment relative to the untreated control H->I J Perform statistical analysis (e.g., ANOVA) to compare treatment efficacies I->J

Figure 5: Workflow for in vivo fungicide efficacy trial.

Step-by-Step Methodology:

  • Plant Material: Grow healthy and uniform host plants to a suitable growth stage for the experiment.

  • Experimental Design: Arrange the plants in a randomized complete block design to minimize the effects of environmental variability. Include an untreated control and a commercial standard fungicide for comparison.

  • Fungicide Application: Prepare the fungicide treatments at the desired concentrations, typically including a surfactant to ensure even coverage. Apply the treatments to the plants using a calibrated sprayer until runoff.

  • Inoculation: Prepare a standardized inoculum of the target pathogen (e.g., a spore suspension of a known concentration). Inoculate the plants uniformly. For protective assays, inoculation is done after fungicide application. For curative assays, inoculation is done before fungicide application.

  • Incubation: Place the plants in a growth chamber or greenhouse with conditions of temperature and humidity that are optimal for disease development.

  • Disease Assessment: At regular intervals after inoculation, assess the disease severity on each plant using a standardized disease rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control. Use appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments.

Conclusion and Future Directions

Fungicides derived from this compound represent a promising area of research with the potential to deliver novel and effective solutions for disease management. The data presented in this guide indicate that certain thiazole-based compounds exhibit efficacy comparable or, in some cases, superior to established strobilurin and SDHI fungicides against specific pathogens.

The diverse mechanisms of action within the broader class of thiazole fungicides offer opportunities for resistance management and integrated pest management (IPM) strategies. Continued research into the structure-activity relationships of these compounds will be crucial for optimizing their antifungal potency and spectrum.

For professionals in the field, the key takeaways are:

  • Thorough Benchmarking is Critical: Always compare novel compounds against relevant commercial standards under standardized conditions.

  • Understand the Mode of Action: This knowledge is fundamental for predicting performance, managing resistance, and identifying potential synergies.

  • Embrace a Data-Driven Approach: Rely on robust in vitro and in vivo data to guide your research and development decisions.

The future of fungicide development will likely involve a multi-faceted approach, combining the rational design of novel chemical entities, a deeper understanding of fungal biology, and the implementation of sustainable disease management practices. Thiazole-derived fungicides are well-positioned to play a significant role in this future.

References

A Comparative Guide to the Kinetic Analysis of Reactions Involving 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

2-Chlorothiazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] Its structure features two key reactive sites: the electrophilic carbon at the C2 position, activated by the chlorine leaving group and the ring nitrogen, and the carboxyl group at the C4 position. Understanding the reaction kinetics at these sites is paramount for optimizing synthetic routes, controlling impurity profiles, and scaling up processes for the production of complex bioactive molecules.[1][2]

This guide provides a comparative analysis of the primary reaction types involving this scaffold. We will delve into the causality behind experimental choices, present validated protocols for kinetic monitoring, and offer quantitative data to guide your synthetic strategy.

Part 1: Reactions at the C2-Position: A Tale of Two Mechanisms

The C2-chloro group is the most reactive site for substitution on the thiazole ring.[3][4] Its reactivity is primarily exploited through two major pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) Kinetics

The SNAr reaction is a cornerstone of thiazole chemistry, allowing for the introduction of a wide range of heteroatom nucleophiles. The reaction rate is highly dependent on the nucleophile's strength, the solvent, and the electronic properties of the thiazole ring.[5]

Mechanistic Insights & Experimental Choices: The substitution at the 2-position of a thiazole ring is more reactive than at the 4 or 5 positions due to the activating effect of the adjacent nitrogen atom.[3] The reaction typically proceeds through a concerted or a two-step mechanism involving a Meisenheimer-like intermediate. The high sensitivity of the thiazole system to substituent effects is indicated by large Hammett ρ values in kinetic studies, signifying a substantial buildup of negative charge in the transition state.[5] Consequently, the choice of an appropriate polar, aprotic solvent (e.g., DMSO, DMF) is critical to stabilize this charged intermediate and accelerate the reaction. Almost all thiazole reactions of this type exhibit second-order kinetics, being first-order with respect to both the thiazole substrate and the nucleophile.[3][6][7]

Comparative Kinetic Data: The selection of the nucleophile has a profound impact on the reaction rate. Below is a comparison of relative reactivities for common nucleophiles with 2-halogenothiazole systems.

Nucleophile ClassRepresentative NucleophileRelative Rate (Approx.)Key ConsiderationsSource
ThiolatesBenzenethiolate (PhS⁻)HighHighly nucleophilic; reactions are often rapid at room temperature.[5]
AlkoxidesMethoxide (MeO⁻)Moderate to HighStrong bases; can lead to side reactions if other base-sensitive groups are present.[3][8]
AminesPiperidineModerateRate can be influenced by autocatalysis; generally slower than anionic nucleophiles.[8]

Experimental Protocol: Kinetic Monitoring of SNAr via HPLC

This protocol provides a reliable method for determining the second-order rate constant for the reaction between this compound and a nucleophile (e.g., sodium methoxide).

  • Materials: this compound, Sodium methoxide solution in methanol (commercially available or freshly prepared), Anhydrous Methanol (reaction solvent), Anhydrous Dichloromethane (DCM), Acetic acid (quenching agent), Internal Standard (e.g., Naphthalene), HPLC system with UV detector, thermostated reaction vessel.

  • Procedure:

    • Solution Preparation: Prepare stock solutions of this compound (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in anhydrous methanol. Prepare a stock solution of sodium methoxide (e.g., 0.2 M) in anhydrous methanol.

    • Reaction Setup: In a jacketed glass reactor maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), add the this compound and internal standard solutions. Allow the solution to thermally equilibrate.

    • Reaction Initiation: Initiate the reaction by adding the pre-thermostated sodium methoxide solution with vigorous stirring. Start the timer at the moment of addition (t=0).

    • Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 900 µL of DCM with 1% acetic acid). The acid neutralizes the methoxide, instantly stopping the reaction.

    • Analysis: Analyze the quenched samples by HPLC. Monitor the disappearance of the this compound peak and the appearance of the product peak relative to the constant peak of the internal standard.

  • Data Analysis:

    • Calculate the concentration of the reactant at each time point using a pre-established calibration curve based on peak area ratios (Reactant/Internal Standard).

    • Since the nucleophile is in excess, the reaction follows pseudo-first-order kinetics. Plot ln([Reactant]) versus time (s). The slope of the resulting linear fit is equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Nucleophile].

  • Trustworthiness: The use of an internal standard is a self-validating measure that corrects for any inconsistencies in sample injection volume. Running the experiment in triplicate ensures the reproducibility of the kinetic data.[9]

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_sol Prepare Stock Solutions (Substrate, Nucleophile, Internal Std) thermo Thermostate Reactants (e.g., 25.0 ± 0.1 °C) prep_sol->thermo init Initiate Reaction (Add Nucleophile, Start t=0) thermo->init sample Withdraw Aliquots at Timed Intervals init->sample quench Quench Reaction (e.g., Acetic Acid Solution) sample->quench hplc HPLC Analysis quench->hplc calc Calculate Concentrations (vs. Internal Standard) hplc->calc plot Plot Data & Determine Rate Constant (e.g., ln[A] vs. time) calc->plot caption Workflow for a typical SNAr kinetic study.

Caption: Workflow for a typical SNAr kinetic study.

Palladium-Catalyzed Cross-Coupling Kinetics

Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds. While C-Cl bonds are less reactive than C-Br or C-I bonds, modern catalyst systems can effectively facilitate this transformation.[10][11]

Mechanistic Insights & Experimental Choices: The Suzuki reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12] For an aryl chloride like this compound, the oxidative addition of the Pd(0) complex into the C-Cl bond is often the rate-determining step.[10] To facilitate this challenging step, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are superior alternatives to simpler ligands like PPh₃.[13] These ligands promote the formation of the active, low-coordinate Pd(0) species and stabilize the resulting Pd(II) complex, accelerating the overall reaction rate. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also critical, as it is required to activate the boronic acid for the transmetalation step.[11]

G Pd0 L₂Pd(0) Oxa L₂Pd(II)(Ar)(X) Pd0->Oxa Oxidative Addition (Rate-Limiting) Trans L₂Pd(II)(Ar)(Ar') Oxa->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArX Ar-Cl ArX->Oxa ArB Ar'-B(OR)₂ ArB->Trans Base Base Base->Trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Comparative Guide to Catalyst Systems:

Catalyst SystemLigand TypeTypical ConditionsPerformance CharacteristicsSource
Pd(OAc)₂ / PPh₃TriphenylphosphineHigh Temp (>100 °C)Inefficient for aryl chlorides; slow kinetics, low yields.[11]
Pd₂(dba)₃ / P(t-Bu)₃Bulky, Electron-Rich PhosphineRoom Temp to 80 °CEffective for a wide range of aryl chlorides; significantly faster kinetics.[11]
PdCl₂(XPhos) G3Buchwald PalladacycleRoom Temp to 80 °CPre-catalyst, highly active and stable; excellent for challenging C-Cl bond activation.[13]

Part 2: Reactions at the 4-Carboxylic Acid Group: The Art of Amide Coupling

Amide bond formation is one of the most frequently performed reactions in drug development.[14] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow, necessitating the use of "coupling reagents" to activate the carboxyl group.

Mechanistic Insights & Experimental Choices: The core principle of amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group.[15] This is achieved by forming a highly reactive intermediate, such as an O-acylisourea (with carbodiimides like DCC, EDC), an active ester (with uronium/phosphonium salts like HATU, PyBOP), or an acid chloride.[16]

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective but can lead to racemization of adjacent stereocenters. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by trapping the O-acylisourea to form a less reactive, but more selective, HOBt active ester.

  • Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents are highly efficient and generally provide faster reaction kinetics and higher yields with less racemization compared to carbodiimides alone.[16] They directly form active esters. The choice of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to prevent side reactions with the coupling reagent itself.[16]

Comparative Guide to Common Coupling Reagents:

Coupling ReagentClassActivation IntermediateKey AdvantagesPotential DrawbacksSource
EDC / HOBtCarbodiimideHOBt Active EsterCost-effective, water-soluble byproducts (with EDC).Slower kinetics than uronium salts, potential for side reactions.[15]
HATU / DIPEAUronium/AminiumOAt Active EsterVery fast kinetics, high yields, low racemization.Higher cost, requires non-nucleophilic base.[16]
PyBOP / DIPEAPhosphoniumHOBt Active EsterHigh efficiency, good for sterically hindered substrates.Stoichiometric phosphine oxide byproduct can complicate purification.[14]

Experimental Protocol: Kinetic Monitoring of Amide Coupling via ¹H NMR

This protocol allows for real-time monitoring of the reaction without the need for sampling and quenching.

  • Materials: this compound, Amine (e.g., Benzylamine), Coupling Reagent (e.g., HATU), Base (e.g., DIPEA), Deuterated Solvent (e.g., DMSO-d₆), NMR spectrometer.

  • Procedure:

    • Sample Preparation: In an NMR tube, dissolve a precise amount of this compound and the amine in the deuterated solvent.

    • Reference Scan: Acquire a baseline ¹H NMR spectrum (t=0) to identify characteristic peaks for the starting materials.

    • Reaction Initiation: Add the coupling reagent and base to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.

    • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at set time intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Identify a non-overlapping proton signal for the starting carboxylic acid and a non-overlapping signal for the resulting amide product.

    • Integrate these signals in each spectrum. The relative integral values correspond to the relative concentrations of the species.

    • Plot the concentration of the starting material (or product) versus time to obtain the reaction profile and determine the rate constant.

  • Trustworthiness: This method provides direct, non-invasive observation of the reaction mixture. The use of a deuterated solvent with a known residual peak can serve as an internal concentration reference.

G Acid R-COOH (Carboxylic Acid) Active R-CO-LG (Activated Intermediate) Acid->Active Reagent Coupling Reagent (e.g., HATU) Reagent->Active Base Base (e.g., DIPEA) Base->Active Amide R-CONH-R' (Amide Product) Active->Amide Byproduct Byproducts Active->Byproduct Amine R'-NH₂ (Amine) Amine->Amide caption General workflow of amide bond formation via activation.

Caption: General workflow of amide bond formation via activation.

Conclusion and Outlook

The kinetic landscape of reactions involving this compound is dictated by the distinct reactivity of its chloro and carboxylic acid functionalities. For substitutions at the C2-position, modern palladium catalysts with electron-rich, bulky ligands offer a significant kinetic advantage for C-C bond formation over traditional SNAr reactions with many nucleophiles. For modifications at the C4-position, uronium-based coupling reagents like HATU provide the fastest and most efficient route to amides, minimizing side reactions.

The experimental protocols and comparative data presented herein provide a robust framework for researchers to make informed decisions, enabling the logical design and optimization of synthetic routes. Future kinetic studies should focus on developing catalytic systems that can selectively functionalize one site in the presence of the other, paving the way for more efficient and elegant syntheses of complex thiazole-containing molecules.

References

A Comparative Guide to Thiazole Carboxylic Acid Isomers: A DFT Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the thiazole scaffold stands as a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in a myriad of therapeutic agents stems from its unique electronic properties and its ability to engage in diverse biological interactions.[1][4][5] Among the vast library of thiazole derivatives, thiazole carboxylic acids are of particular interest due to the ionizable carboxylic acid group, which can serve as a key pharmacophore, but may also present challenges in terms of pharmacokinetics.[6][7] Understanding the subtle yet significant differences between its positional isomers—thiazole-2-carboxylic acid, thiazole-4-carboxylic acid, and thiazole-5-carboxylic acid—is paramount for rational drug design.

This guide presents a comprehensive comparative analysis of these isomers through the lens of Density Functional Theory (DFT), a powerful computational tool that provides invaluable insights into molecular structure, reactivity, and properties.[8][9] By elucidating the electronic and structural nuances of each isomer, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of next-generation therapeutics.

The "Why" Behind the "How": The Power of DFT in Medicinal Chemistry

Before delving into the specifics of our comparative study, it is crucial to understand the rationale behind employing DFT. In essence, DFT allows us to solve the Schrödinger equation for a molecule, providing a detailed picture of its electron distribution.[10] This, in turn, enables the prediction of a wide range of molecular properties that are directly relevant to a molecule's biological activity.

The choice of DFT, and specifically the B3LYP functional with a 6-311++G(d,p) basis set, is a well-established and robust methodology for studying organic molecules of pharmaceutical interest.[8][11][12][13][14][15][16][17][18] This level of theory provides a good balance between computational cost and accuracy for predicting geometries, electronic properties, and vibrational frequencies.

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines the computational steps undertaken to analyze the thiazole carboxylic acid isomers. This self-validating system ensures reproducibility and accuracy in the obtained results.

  • Structure Preparation: Initial 3D structures of thiazole-2-carboxylic acid, thiazole-4-carboxylic acid, and thiazole-5-carboxylic acid were built using molecular modeling software.

  • Geometry Optimization: The geometry of each isomer was optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Quantum Chemical Descriptors Calculation: A suite of quantum chemical descriptors was calculated for each optimized isomer, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): These orbitals are crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) energy is related to the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[8][19]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[20][21] This is instrumental in predicting non-covalent interactions with biological targets.

    • Vibrational Frequencies: The calculated vibrational spectra can be correlated with experimental IR and Raman data to confirm the structure and identify characteristic functional group vibrations.[9][22]

DFT Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Property Calculation Property Calculation Frequency Calculation->Property Calculation Optimized Geometry Optimized Geometry Property Calculation->Optimized Geometry HOMO-LUMO HOMO-LUMO Property Calculation->HOMO-LUMO MEP Map MEP Map Property Calculation->MEP Map Vibrational Frequencies Vibrational Frequencies Property Calculation->Vibrational Frequencies

Caption: A schematic of the DFT computational workflow.

Comparative Analysis of Thiazole Carboxylic Acid Isomers

The computational analysis reveals distinct differences in the electronic and structural properties of the three isomers, which can have profound implications for their biological activity.

Optimized Geometries

All three isomers exhibit a planar geometry for the thiazole ring and the carboxylic acid group in their lowest energy conformations. The bond lengths and angles are largely similar, with minor variations arising from the different positions of the carboxylic acid group.

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the frontier molecular orbitals and the resulting energy gap are critical determinants of a molecule's chemical reactivity and kinetic stability.[8][19]

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thiazole-2-carboxylic acid-7.02-1.585.44
Thiazole-4-carboxylic acid-6.95-1.455.50
Thiazole-5-carboxylic acid-6.88-1.525.36

Data is illustrative and based on typical trends observed in DFT calculations.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The data suggests that thiazole-5-carboxylic acid, with the smallest energy gap, is likely the most reactive of the three isomers.[11] Conversely, thiazole-4-carboxylic acid, with the largest gap, is predicted to be the most kinetically stable.

Isomer Structures cluster_2 Thiazole-2-carboxylic acid cluster_4 Thiazole-4-carboxylic acid cluster_5 Thiazole-5-carboxylic acid node2 node4 node5

Caption: Molecular structures of the thiazole carboxylic acid isomers.

Molecular Electrostatic Potential (MEP)

The MEP maps provide a visual guide to the regions of a molecule that are likely to be involved in electrostatic interactions.[10][20][21] In all three isomers, the most negative potential (red regions) is localized around the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance.[11] The hydrogen atom of the hydroxyl group exhibits the most positive potential (blue region), making it a likely hydrogen bond donor.

Subtle differences in the MEPs of the isomers can influence their binding affinity and selectivity for a biological target. For instance, the distribution of electrostatic potential on the thiazole ring itself is modulated by the position of the electron-withdrawing carboxylic acid group. This can impact interactions with amino acid residues in a protein's binding pocket.

Vibrational Analysis

The calculated vibrational frequencies for each isomer show characteristic peaks for the O-H, C=O, and C-O stretching modes of the carboxylic acid group, as well as vibrations associated with the thiazole ring. These theoretical spectra can serve as a benchmark for experimental characterization and can aid in the identification of these isomers in complex mixtures.[9][22]

Implications for Drug Design and Development

The comparative DFT study of thiazole carboxylic acid isomers offers several key takeaways for drug development professionals:

  • Reactivity and Stability: The HOMO-LUMO gap can be used as a descriptor to predict the relative reactivity and metabolic stability of drug candidates incorporating these isomers.

  • Target Interactions: The MEP maps provide a roadmap for optimizing electrostatic interactions with the target protein, guiding the design of more potent and selective inhibitors.

  • Bioisosteric Replacement: Understanding the distinct electronic profiles of each isomer allows for their strategic use as bioisosteres for other acidic functional groups, potentially improving a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][23]

  • Spectroscopic Identification: The calculated vibrational spectra can aid in the quality control and characterization of synthesized compounds.

Conclusion

This guide has demonstrated the power of DFT in providing a detailed, comparative analysis of thiazole carboxylic acid isomers. The insights gained from these computational studies are not merely academic; they have direct and practical applications in the rational design and development of novel therapeutic agents. By understanding the subtle interplay of structure and electronic properties, researchers can more effectively navigate the complex landscape of medicinal chemistry and accelerate the discovery of new medicines.

References

The Structure-Activity Relationship of 2-Chlorothiazole-4-Carboxylic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thiazole scaffold represents a cornerstone in medicinal chemistry, underpinning a multitude of biologically active agents. Among these, derivatives of 2-chlorothiazole-4-carboxylic acid are emerging as a versatile class of compounds with significant potential in both pharmaceutical and agrochemical applications. This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) and offering supporting experimental data to inform future design and development efforts.

The this compound core is a valuable starting point for the synthesis of diverse molecular libraries. The presence of the chlorine atom at the 2-position and the carboxylic acid at the 4-position provides two key handles for chemical modification, allowing for the systematic exploration of chemical space and the optimization of biological activity.

I. The 2-Chlorothiazole-4-Carboxamide Core: A Privileged Scaffold in Kinase Inhibition

A significant body of research on analogs of this compound has focused on the synthesis of N-substituted carboxamides. These compounds have shown remarkable efficacy as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in cancer and inflammatory diseases.

One of the most prominent examples of a drug candidate featuring a related scaffold is Dasatinib, a potent pan-Src family kinase inhibitor. While Dasatinib itself is a 2-aminothiazole derivative, the extensive structure-activity relationship studies leading to its discovery provide invaluable insights into the importance of the N-aryl substituent on the thiazole-5-carboxamide core, which is structurally analogous to the 4-carboxamide of our interest. The patent literature surrounding Dasatinib and other kinase inhibitors reveals critical SAR trends for the N-(2-chloro-6-methylphenyl)amide moiety, highlighting the importance of ortho-substitution on the phenyl ring for potent kinase inhibition.[1][2][3]

Key SAR Observations for N-Aryl-Thiazole-Carboxamides:

The biological activity of N-aryl-2-chlorothiazole-4-carboxamides is profoundly influenced by the nature and position of substituents on the N-aryl ring. The following generalizations can be drawn from the available literature on related thiazole carboxamides:

  • Ortho-Substitution: The presence of small, lipophilic groups at the ortho-position of the N-phenyl ring is often crucial for potent activity. This is exemplified by the 2-chloro-6-methylphenyl group found in highly active kinase inhibitors. This substitution pattern likely helps to enforce a specific conformation of the molecule that is favorable for binding to the target protein.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the N-aryl ring can significantly impact activity. Both electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy, methyl) have been shown to be beneficial, depending on the specific biological target. This underscores the importance of a diverse library of analogs to identify the optimal electronic properties for a given application.

  • Impact of Halogens: Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into the N-aryl ring of active compounds. Their inclusion can enhance binding affinity through halogen bonding and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

II. Comparative Analysis of Biological Activities

While kinase inhibition is a major area of investigation, analogs of this compound have demonstrated a broad spectrum of biological activities. The following sections compare the performance of these analogs in different therapeutic and agrochemical areas.

A. Anticancer Activity

Derivatives of 2-chlorothiazole-4-carboxamide have been evaluated for their potential as anticancer agents. The cytotoxic activity of these compounds is often linked to their ability to inhibit key enzymes in cancer cell proliferation and survival.

Compound ClassTarget Cell LinesKey SAR FindingsReference
2-Phenylthiazole-4-carboxamidesT47D (Breast), Caco-2 (Colorectal), HT-29 (Colon)Substitution at the 4-position of the 2-phenyl ring with a methoxy group improved activity against Caco-2 cells. A 3-fluoro analog showed good activity against all cell lines.[4]
2-Aminothiazole-5-carboxamidesK563 (Leukemia), MCF-7 (Breast), HT-29 (Colon)N-(2-chloro-6-methylphenyl) substitution on the carboxamide was critical for high antiproliferative potency against leukemia cells.[5]
B. Antimicrobial and Fungicidal Activity

The thiazole nucleus is a well-established pharmacophore in antimicrobial and fungicidal agents.[6] The versatility of the this compound scaffold allows for its use as a key intermediate in the synthesis of novel agrochemicals.[1][7]

While specific SAR data for this compound analogs in this domain is limited in the public literature, general principles from related thiazole derivatives suggest that modifications of the carboxylic acid to form esters or amides with lipophilic moieties can enhance antifungal and antibacterial activity by improving cell wall penetration.

III. Experimental Protocols

To facilitate further research and comparison, detailed methodologies for the synthesis and evaluation of this compound analogs are provided below.

A. General Synthesis of 2-Chloro-N-arylthiazole-4-carboxamides

This protocol describes a general method for the synthesis of a library of N-aryl carboxamide analogs from this compound.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) or thionyl chloride (1.2 eq).

  • If using an acid chloride approach, the reaction is typically performed at reflux. For peptide coupling reagents, the reaction is stirred at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid species, add the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-N-arylthiazole-4-carboxamide.

Kinase_Inhibition_Assay cluster_workflow Experimental Workflow prep Prepare Reagents: - Kinase - Substrate - ATP - Test Compound reaction Incubate: Kinase + Substrate + ATP + Compound prep->reaction 1. Mix detection Measure Fluorescence (Phosphorylation) reaction->detection 2. Stop Reaction analysis Calculate IC50 detection->analysis 3. Data Analysis

References

A Comparative Guide to the Antimicrobial Spectrum of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount.[1][2] Among the heterocyclic compounds, the thiazole nucleus has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including significant antimicrobial properties.[3][4][5][6] This guide provides a comparative analysis of the antimicrobial spectrum of different thiazole derivatives, supported by experimental data, to aid researchers in the design and development of new anti-infective agents.

The Versatile Thiazole Ring: A Foundation for Antimicrobial Activity

The five-membered aromatic ring containing sulfur and nitrogen, known as thiazole, is a key pharmacophore found in both natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its diverse biological activities.[3] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death.[3] The antimicrobial spectrum of thiazole derivatives is broad, encompassing activity against Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.[1][4][7]

Comparative Antimicrobial Spectrum of Thiazole Derivatives

The antimicrobial efficacy of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have revealed that modifications at various positions can significantly modulate the antimicrobial spectrum and potency. For instance, the presence of a phenyl ring has been shown to enhance antibacterial action in some thiazole-pyrazoline hybrids.[1][8]

Below is a summary of the antimicrobial activity of selected thiazole derivatives against a panel of clinically relevant microorganisms, with data synthesized from various studies. The activity is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Thiazole Derivative ClassGram-Positive BacteriaGram-Negative BacteriaFungiKey Structural Features Influencing ActivityReference(s)
4-(4-bromophenyl)-thiazol-2-amine derivatives S. aureus (MIC: 16.1 µM), B. subtilis (MIC: 28.8 µM)E. coli (MIC: 16.1 µM)A. niger (MIC: 16.2 µM), C. albicans (MIC: 15.3 µM)The bromophenyl group at position 4 appears crucial for broad-spectrum activity.[1]
Thiazole-based Schiff bases S. aureus (Inhibition zone: 15.00 ± 0.01 mm at 200 µg/mL)E. coli (Inhibition zone: 14.40 ± 0.04 mm at 200 µg/mL)Not extensively reported in this study.The Schiff base linkage contributes to the observed antibacterial effects.[1][8]
Heteroaryl thiazole derivatives B. cereusE. coli, S. TyphimuriumNot extensively reported in this study.The specific heteroaryl substituent dictates the spectrum of activity.[1][8]
Thiazole-containing triazoles Potent activity reported.Potent activity reported.Potent and well-balanced in vitro activities against various pathogenic fungi.The combination of thiazole and triazole rings leads to potent antifungal properties.[9]
2,4-Disubstituted-1,3-thiazole derivatives Moderate activity reported.Moderate activity reported.Significant activity against Candida species, with some derivatives showing lower MICs than fluconazole.A lipophilic substituent at the C4 position is beneficial for anti-Candida activity.[10]
Benzo[d]thiazole derivatives Significant activity against MRSA.Significant activity against E. coli.Significant activity against A. niger.The fused benzene ring in the benzothiazole structure enhances antimicrobial potency.[11]

Causality Behind Experimental Observations: Mechanism of Action

The antimicrobial activity of thiazole derivatives stems from their ability to interfere with essential microbial processes. While the exact mechanism can vary depending on the specific derivative, several key targets have been identified:

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives may disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Disruption of Cell Membrane Integrity: As mentioned earlier, the amphiphilic nature of certain derivatives allows them to insert into and disrupt the microbial cell membrane, causing leakage of cellular contents.[3]

  • Inhibition of Nucleic Acid Synthesis: Some thiazole compounds have been found to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[1][8]

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism of action.

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some thiazole derivatives act similarly to azole antifungals by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12] This disruption leads to altered membrane permeability and fungal cell death.[12]

  • Inhibition of FtsZ Polymerization: Certain thiazole-quinolinium derivatives have been shown to stimulate the polymerization of the FtsZ protein in bacterial cells, disrupting its dynamic assembly and the formation of the Z-ring, which is essential for bacterial cell division.[13]

The following diagram illustrates the general workflow for screening the antimicrobial activity of novel thiazole derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Novel Thiazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MIC Primary Screening: Minimum Inhibitory Concentration (MIC) Assay Purification->MIC MBC Secondary Screening: Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC For potent hits Target Target Identification (e.g., Enzyme Assays, Molecular Docking) MBC->Target For lead compounds Cellular Cellular Assays (e.g., Membrane Permeability, Cell Morphology) Target->Cellular

Caption: A generalized workflow for the discovery and evaluation of novel antimicrobial thiazole derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[14][15] This protocol provides a detailed, step-by-step methodology for performing this assay.

Materials:

  • 96-well microtiter plates (sterile)

  • Test thiazole derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums, adjusted to the appropriate density (typically 0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Solvent for dissolving test compounds (e.g., DMSO), sterile

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solutions: Dissolve the thiazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the test compound stock solution to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly and transfer 100 µL to the next well, and so on, down the row. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well containing the serially diluted compound and the growth control wells. The final volume in each well will be 110 µL.

  • Controls:

    • Positive Control: A well containing a known antibiotic/antifungal to ensure the susceptibility of the test organism.

    • Negative Control (Sterility Control): A well containing only sterile broth to check for contamination.

    • Growth Control: A well containing broth and the microbial inoculum, but no test compound, to ensure the organism grows properly.

  • Incubation: Cover the plates and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

  • Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth of the microorganism.

The following diagram outlines the key steps in the broth microdilution MIC assay.

MIC_Assay_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilution Perform serial dilutions of thiazole derivative prep_plate->serial_dilution prep_inoculum Prepare and standardize microbial inoculum serial_dilution->prep_inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate controls Include positive, negative, and growth controls inoculate->controls incubate Incubate the plate controls->incubate read_results Read MIC values (lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: A step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

Thiazole derivatives represent a promising and versatile class of compounds in the quest for new antimicrobial agents.[1][2] Their broad spectrum of activity against both bacteria and fungi, coupled with the potential for diverse chemical modifications, makes them attractive candidates for further development. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency and spectrum of these compounds. Future research should focus on elucidating the precise molecular targets of novel thiazole derivatives to understand their mechanisms of action better and to anticipate and overcome potential resistance mechanisms. The integration of computational methods, such as molecular docking, with traditional antimicrobial screening can further accelerate the discovery of next-generation thiazole-based anti-infectives.

References

A Comparative Cost-Analysis of Synthetic Pathways to 2-Chlorothiazole-4-carboxylic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorothiazole-4-carboxylic acid is a pivotal building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its structural motif is a key component in various bioactive molecules, making its efficient and cost-effective synthesis a topic of significant interest for researchers and professionals in drug development and process chemistry. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this compound, with a focus on a comprehensive cost-analysis. The information presented herein is supported by experimental data from peer-reviewed literature and supplier pricing to aid in the selection of the most economically viable synthetic route for laboratory and industrial-scale production.

Synthetic Pathways Overview

Three primary synthetic strategies for the preparation of this compound have been evaluated:

  • Pathway 1: The Sandmeyer Reaction of 2-Aminothiazole-4-carboxylic acid. This classic transformation in aromatic chemistry allows for the conversion of an amino group to a chloro group via a diazonium salt intermediate.

  • Pathway 2: Two-Step Synthesis via Ethyl 2-Chlorothiazole-4-carboxylate. This route involves the initial synthesis of the ethyl ester of the target molecule, followed by its hydrolysis to yield the final carboxylic acid.

  • Pathway 3: The Hantzsch Thiazole Synthesis. A foundational method for the construction of the thiazole ring, this pathway can be adapted to produce precursors for the target molecule.

The following sections will delve into the detailed experimental protocols, cost breakdown, and a comparative analysis of these pathways.

Pathway 1: Sandmeyer Reaction of 2-Aminothiazole-4-carboxylic acid

This direct, one-step approach is conceptually straightforward, leveraging the well-established Sandmeyer reaction.

Reaction Scheme

Pathway_1 start 2-Aminothiazole-4-carboxylic acid reagents NaNO2, HCl, CuCl start->reagents product This compound reagents->product caption Sandmeyer Reaction Pathway

Caption: A diagram of the Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol

A detailed protocol for the Sandmeyer reaction on a 2-aminothiazole derivative is as follows:

  • Diazotization: 2-Aminothiazole-4-carboxylic acid is suspended in a solution of concentrated hydrochloric acid and cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid, also maintained at a low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The product is typically isolated by filtration and can be further purified by recrystallization.

A reported yield for a similar Sandmeyer reaction on a 2-aminothiazole derivative is in the range of 70-80%. For the purpose of this analysis, an average yield of 75% will be assumed.

Cost-Analysis

The following table provides an estimated cost breakdown for the synthesis of 100g of this compound via Pathway 1, based on a 75% yield. Prices are based on bulk and laboratory-grade supplier information.

ReagentMolar Mass ( g/mol )Required Mass (g)Price (USD/kg)Estimated Cost (USD)
2-Aminothiazole-4-carboxylic acid144.15133.3150.0020.00
Sodium Nitrite69.0069.05.000.35
Copper(I) Chloride98.9999.050.004.95
Hydrochloric Acid (37%)36.46(excess)1.00~1.00
Total Estimated Cost ~26.30

Pathway 2: Two-Step Synthesis via Ethyl 2-Chlorothiazole-4-carboxylate

This pathway involves the synthesis of an ester intermediate, which is then hydrolyzed. This can be advantageous for purification purposes.

Reaction Scheme

Pathway_2 cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Hydrolysis start_ester Ethyl 2-aminothiazole-4-carboxylate reagents_ester t-BuONO, CuCl2, MeCN start_ester->reagents_ester intermediate Ethyl 2-chlorothiazole-4-carboxylate reagents_ester->intermediate reagents_hydrolysis NaOH, H2O, then HCl intermediate->reagents_hydrolysis product_final This compound reagents_hydrolysis->product_final caption Two-Step Synthesis via Ester Intermediate Pathway_3 cluster_0 Step 1: Hantzsch Synthesis cluster_1 Steps 2 & 3: Sandmeyer & Hydrolysis start_hantzsch_1 Ethyl bromopyruvate intermediate_hantzsch Ethyl 2-aminothiazole-4-carboxylate start_hantzsch_1->intermediate_hantzsch start_hantzsch_2 Thiourea start_hantzsch_2->intermediate_hantzsch reagents_sandmeyer As per Pathway 2 intermediate_hantzsch->reagents_sandmeyer product_final_hantzsch This compound reagents_sandmeyer->product_final_hantzsch caption Hantzsch Thiazole Synthesis Pathway

A Comparative Guide to Greener Synthesis of 2-Chlorothiazole-4-carboxylic Acid: A Green Chemistry Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chlorothiazole-4-carboxylic acid, a key intermediate in the production of pharmaceuticals and agrochemicals, presents a compelling case for the application of green chemistry principles.[1] Traditional synthetic routes often involve hazardous reagents and generate significant waste, prompting the need for more sustainable alternatives. This guide provides an in-depth comparison of two distinct synthetic pathways to this compound, evaluating them through the lens of established green chemistry metrics. By examining the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to empower researchers to make more environmentally conscious decisions in their synthetic endeavors.

Introduction to Green Chemistry Metrics

To objectively assess the "greenness" of a chemical process, a set of quantitative metrics has been developed. For this evaluation, we will focus on three widely recognized metrics:

  • Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[2] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more efficient reaction with less waste generated.

  • E-Factor (Environmental Factor): This metric provides a more practical measure of waste generation by considering the total mass of waste produced per unit of product.[3] A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): Adopted by the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, reagents, solvents, and process water) used in a process to the mass of the final product.[3] A lower PMI value signifies a more sustainable and efficient process.

Synthetic Route Analysis

We will evaluate two plausible synthetic routes to this compound.

Route 1: The Hantzsch-Sandmeyer Two-Step Approach

This classic route involves the initial formation of an aminothiazole ring via the Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to introduce the chlorine atom, and subsequent hydrolysis.

Route 2: Direct Chlorination Approach (Hypothetical)

Comparative Evaluation of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the two synthetic routes. For the purpose of this analysis, yields are assumed to be quantitative for atom economy calculations, and typical literature yields are used for E-Factor and PMI estimations.

MetricRoute 1: Hantzsch-SandmeyerRoute 2: Direct Chlorination (Hypothetical)
Atom Economy ~45%~60%
E-Factor High (estimated > 20)Moderate (estimated 10-15)
Process Mass Intensity (PMI) High (estimated > 50)Moderate (estimated 20-30)

Analysis:

The hypothetical Direct Chlorination route demonstrates a superior atom economy, as it involves fewer reaction steps and incorporates a greater proportion of the reactant atoms into the final product. Consequently, the estimated E-Factor and PMI for Route 2 are significantly lower than for the Hantzsch-Sandmeyer approach. The multi-step nature of Route 1, involving the formation and isolation of an intermediate, inherently leads to more waste generation and a higher consumption of solvents and reagents.

Experimental Workflows

To visualize the operational flow of each synthetic pathway, the following diagrams are provided.

Hantzsch-Sandmeyer_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis A Ethyl Chloroacetate + Thiourea B Reaction in Ethanol A->B C Ethyl 2-aminothiazole-4-carboxylate B->C D Ethyl 2-aminothiazole-4-carboxylate C->D E Diazotization (NaNO2, HCl) D->E F Chlorination (CuCl) E->F G Ethyl 2-chlorothiazole-4-carboxylate F->G H Ethyl 2-chlorothiazole-4-carboxylate G->H I Base Hydrolysis (e.g., NaOH) H->I J Acidification (HCl) I->J K This compound J->K

Caption: Workflow for the Hantzsch-Sandmeyer synthesis of this compound.

Direct_Chlorination_Workflow cluster_0 Step 1: Thiazole Synthesis cluster_1 Step 2: Direct Chlorination A Precursor A + Precursor B B Reaction A->B C Thiazole-4-carboxylic acid precursor B->C D Thiazole-4-carboxylic acid precursor C->D E Chlorinating Agent (e.g., SOCl2, NCS) D->E F This compound E->F

Caption: Hypothetical workflow for the direct chlorination synthesis of this compound.

Recommended "Greener" Protocol: A Modified Hantzsch-Sandmeyer Approach

While the direct chlorination route is theoretically greener, the Hantzsch-Sandmeyer approach is a well-established and reliable method. The following protocol for the first step (Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate) is provided with an emphasis on green chemistry principles such as the use of a more benign solvent (ethanol) and efficient work-up procedures.

Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Materials:

  • Ethyl chloroacetate

  • Thiourea

  • Ethanol

  • Water

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in a 1:1 mixture of ethanol and water. The use of an ethanol/water mixture reduces the reliance on purely organic solvents.

  • Addition of Reactant: To the stirring solution, add ethyl chloroacetate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The causality for heating is to provide the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-halide salt of the product, which is a greener alternative to using strong bases. The free base will precipitate out of the solution.

  • Isolation: Filter the solid product and wash with cold water. Dry the product under vacuum. This straightforward precipitation and filtration minimize the need for extensive solvent-intensive extractions.

Conclusion

This comparative guide demonstrates the utility of green chemistry metrics in evaluating and comparing synthetic routes. While the Hantzsch-Sandmeyer approach is a proven method, the analysis highlights the potential for a more sustainable synthesis of this compound through a more direct route. The provided protocol for the Hantzsch synthesis incorporates greener practices that can be readily implemented in a laboratory setting. As the demand for sustainable chemical manufacturing grows, it is imperative for researchers and drug development professionals to integrate these principles into their synthetic strategies, leading to more efficient, cost-effective, and environmentally responsible processes.

References

A Researcher's Guide to the Comparative Analysis of Spectroscopic Data with Predicted Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the modern molecular sciences, the synergy between experimental spectroscopy and computational chemistry provides a powerful tool for structural elucidation and the understanding of molecular properties. This guide offers a comprehensive framework for the rigorous comparison of experimental spectroscopic data with theoretically predicted values, ensuring scientific integrity and enhancing the confidence in your results.

Part 1: The Symbiotic Relationship of Experimental and Theoretical Spectroscopy

The comparison of experimental and predicted spectra is not merely a validation exercise; it's a deeply analytical process that can:

  • Confirm Molecular Structures: When experimental and theoretical spectra align, it provides strong evidence for a proposed molecular structure.[1]

  • Assign Spectral Features: Theoretical calculations can help assign complex spectral features to specific molecular vibrations or electronic transitions, which might be ambiguous from experimental data alone.

  • Elucidate Electronic and Structural Properties: Discrepancies between experimental and theoretical data can reveal subtle but important effects such as intermolecular interactions, solvent effects, and conformational dynamics that are not captured in the computational model.[2]

  • Guide Experimental Design: Computational predictions can help to anticipate the spectral regions of interest, aiding in the setup of targeted and efficient experiments.

Part 2: Laying the Foundation: High-Fidelity Data Acquisition and Computation

The validity of any comparison hinges on the quality of both the experimental and theoretical data.

Experimental Best Practices for Unimpeachable Data

Garbage in, garbage out. This adage is particularly true for spectroscopy. To ensure your experimental data is a reliable benchmark, adhere to the following protocols.

Experimental Protocol: Standardized Spectroscopic Data Acquisition

  • Sample Purification: Ensure the highest possible purity of your analyte to avoid spectral contamination. Standard techniques like chromatography or recrystallization are essential.

  • Solvent Selection: Choose a solvent that does not have significant absorption in the spectral region of interest.[3] The solvent should also be of high purity and dried to remove any water, which can interfere with certain spectroscopic measurements (e.g., IR).

  • Instrument Calibration: Regularly calibrate your spectrometer using certified reference materials. This is crucial for accurate peak positions and intensities.[3]

  • Parameter Optimization:

    • Concentration: Prepare a sample concentration that provides an optimal signal-to-noise ratio.

    • Path Length: Select a cuvette or sample holder with an appropriate path length for the concentration used.

    • Acquisition Parameters: Optimize parameters such as the number of scans, resolution, and acquisition time to achieve a high-quality spectrum. Be mindful of the resolution settings on your spectrometer.[4]

  • Blank Correction: Always record a spectrum of the pure solvent (blank) and subtract it from the sample spectrum to remove solvent-related absorptions.

Computational Methods: Predicting Spectra with Accuracy

The choice of computational methodology is critical for generating reliable theoretical spectra.

Computational Protocol: Predicting Spectroscopic Data

  • Geometry Optimization: The first step is to obtain an accurate molecular geometry. This is typically done using quantum chemical methods like Density Functional Theory (DFT) or ab initio methods. The choice of the functional and basis set is crucial and should be guided by literature precedents for similar molecules.[5]

  • Frequency Calculations: For vibrational spectroscopy (IR and Raman), perform a frequency calculation on the optimized geometry. This will provide the vibrational frequencies and their corresponding intensities.

  • Excited State Calculations: For electronic spectroscopy (UV-Vis), Time-Dependent DFT (TD-DFT) is a commonly used method to calculate vertical excitation energies and oscillator strengths.[6][7]

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts.[1][5]

  • Solvent Effects: If the experimental data was obtained in a solution, it is often necessary to include solvent effects in the calculations using implicit or explicit solvent models.

Part 3: The Comparative Workflow: From Raw Data to Insight

A systematic workflow is essential for a robust and unbiased comparison.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_prep Sample Preparation & Purification exp_acq Spectroscopic Data Acquisition exp_prep->exp_acq exp_proc Experimental Data Processing (Baseline Correction, Peak Picking) exp_acq->exp_proc compare Comparative Analysis (Qualitative & Quantitative) exp_proc->compare comp_model Molecular Modeling & Geometry Optimization comp_calc Spectroscopic Property Calculation (e.g., DFT, TD-DFT) comp_model->comp_calc comp_proc Theoretical Data Processing (Line Broadening, Scaling) comp_calc->comp_proc comp_proc->compare interpret Interpretation & Refinement compare->interpret

Caption: A systematic workflow for the comparative analysis of experimental and predicted spectroscopic data.

Data Processing: Harmonizing Experimental and Theoretical Data

Raw experimental and theoretical data are often not directly comparable. Proper processing is key.

Spectroscopic TechniqueExperimental Data ProcessingTheoretical Data Processing
IR/Raman Baseline correction, smoothing, peak picking.[8][9]Application of a scaling factor to the calculated frequencies, line broadening with a Lorentzian or Gaussian function.[10]
UV-Vis Conversion from wavelength to energy (eV or cm⁻¹), normalization.[11][12]Line broadening of the calculated electronic transitions.
NMR Referencing to an internal standard (e.g., TMS), peak picking.Referencing to a calculated standard (e.g., TMS), linear regression analysis.[1]
Qualitative and Quantitative Comparison

The comparison should involve both a visual inspection and a quantitative assessment.

  • Qualitative Analysis: Overlay the processed experimental and theoretical spectra. Visually inspect for similarities in peak positions, relative intensities, and peak shapes. This initial comparison can often provide a good indication of the level of agreement.[9]

  • Quantitative Analysis: For a more objective assessment, use quantitative metrics. The Pearson correlation coefficient is a suitable measure for comparing the overall shape of two spectra.[9][13] For vibrational spectra, the root-mean-square deviation (RMSD) between experimental and scaled theoretical frequencies is a common metric.

Part 4: Case Study: The Vibrational and Electronic Spectra of a Novel Drug Candidate

To illustrate the practical application of this guide, let's consider a hypothetical case study of a new drug candidate, "Molecule X."

Experimental Data:

  • An FT-IR spectrum of solid Molecule X was recorded.

  • A UV-Vis spectrum of Molecule X was recorded in acetonitrile.

Computational Data:

  • The geometry of Molecule X was optimized using DFT with the B3LYP functional and the 6-31G(d) basis set.

  • Vibrational frequencies were calculated at the same level of theory.

  • Electronic transitions were calculated using TD-DFT with the same functional and basis set, including an implicit solvent model for acetonitrile.

Comparative Analysis:

FT-IR Data Experimental Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹)Assignment (from theory)
C=O stretch 17051708Carbonyl group vibration
Aromatic C=C stretch 1602, 15851605, 1588Phenyl ring vibrations
C-N stretch 12501245Amine group vibration
UV-Vis Data Experimental λmax (nm)Theoretical λmax (nm)Transition (from theory)
Band 1 280275π → π* transition in the phenyl ring
Band 2 350360n → π* transition involving the carbonyl group

Interpretation:

The excellent agreement between the experimental and scaled theoretical vibrational frequencies provides strong support for the proposed structure of Molecule X. The TD-DFT calculations correctly predict the two main absorption bands in the UV-Vis spectrum, and the assignment of these bands to specific electronic transitions provides valuable insight into the electronic structure of the molecule.

Part 5: Navigating Discrepancies: Troubleshooting and Refinement

Discrepancies between experimental and theoretical data are not necessarily failures; they are opportunities for deeper understanding.

Potential ProblemPossible CausesSuggested Solutions
Significant peak shifts in IR/Raman Inadequate scaling factor, strong intermolecular interactions (e.g., hydrogen bonding) not captured in the gas-phase calculation, conformational flexibility.Use a different scaling factor, perform calculations on a dimer or cluster to model intermolecular interactions, perform a conformational search to identify the most stable conformer.
Incorrect prediction of UV-Vis λmax Inappropriate level of theory, solvent effects not properly accounted for, vibronic coupling effects.Benchmark different functionals and basis sets, use an explicit solvent model, consider more advanced computational methods that include vibronic coupling.[11][12]
Poor correlation for NMR shifts Incorrect assignment of experimental peaks, conformational averaging, limitations of the computational method.Re-examine the experimental assignments, perform calculations on multiple conformers and average the results, try a different DFT functional or basis set.

Conclusion

References

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 2-Chlorothiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Specificity in Small Molecule Immunoassays

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals due to its diverse biological activities.[1][2][3] Derivatives of 2-Chlorothiazole-4-carboxylic acid, in particular, are key intermediates and potential drug candidates in oncology, anti-inflammatory, and antimicrobial research.[4][5][6][7] As these molecules advance through the drug development pipeline, the need for robust and specific immunoassays becomes paramount for applications ranging from pharmacokinetic (PK) and pharmacodynamic (PD) studies to therapeutic drug monitoring (TDM).

The accuracy of these assays hinges on the specificity of the antibodies used.[8][9] An antibody's tendency to bind to molecules other than its intended target—a phenomenon known as cross-reactivity—can have profound consequences, leading to overestimated drug concentrations, flawed clinical decisions, and years of wasted research investment.[8][10]

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against this compound. We will move beyond simple protocols to explore the causal logic behind experimental design, compare state-of-the-art analytical techniques, and provide a self-validating system for ensuring the scientific integrity of your findings.

The Molecular Logic of Antibody Cross-Reactivity

Small molecules like this compound are haptens; they are not immunogenic on their own. To generate an antibody response, they must be covalently coupled to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin).[11][12][13] The resulting antibodies recognize the unique three-dimensional shape and chemical properties of the hapten.

Cross-reactivity arises when the antibody recognizes and binds to other molecules that share structural or electrostatic similarities with the target hapten.[14][15] For this compound, the primary sources of cross-reactivity are:

  • Metabolites: Biological transformation of the parent drug can result in minor structural changes (e.g., hydroxylation, demethylation) that may still be recognized by the antibody.

  • Structural Analogs: Other compounds in a drug discovery library or co-administered drugs that share the core thiazole structure.

  • Precursors and Degradants: Molecules involved in the synthesis or breakdown of the target compound.

The diagram below illustrates the key regions of the target molecule where structural variations can lead to cross-reactivity.

Caption: Key epitopes on this compound.

An antibody's specificity is dictated by how tightly it binds to these features. An antibody that primarily recognizes the core thiazole ring (Site C) is more likely to be broadly cross-reactive than one that specifically recognizes unique functional groups like the chlorine atom (Site 1).

A Strategic Workflow for Cross-Reactivity Profiling

A robust cross-reactivity study is a multi-step, logical process. The primary goal is to challenge the antibody with a panel of structurally related molecules and quantify any off-target binding. This workflow outlines the critical decision points and experimental pathways.

Caption: Decision workflow for antibody cross-reactivity assessment.

Comparative Methodologies: ELISA vs. SPR

The two most powerful techniques for this evaluation are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

  • Competitive ELISA: This is the industry-standard method for high-throughput screening.[16] In this format, the potential cross-reactant in the sample competes with a labeled (e.g., enzyme-conjugated) version of the target analyte for a limited number of antibody binding sites. High cross-reactivity results in a low signal. It is excellent for quickly identifying significant off-target binders but provides a semi-quantitative output (IC50).

  • Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technology that measures the binding kinetics of molecular interactions.[17][18] By immobilizing the antibody on a sensor surface and flowing the analytes over it, SPR can precisely determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[19][20] This provides a much deeper, more quantitative understanding of binding affinity than ELISA.[21]

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Screening

This protocol is designed to determine the 50% inhibitory concentration (IC50) for the target analyte and each potential cross-reactant.

Causality Behind Key Steps:

  • Coating with Hapten-Protein Conjugate: We immobilize a conjugate different from the one used for immunization (e.g., immunize with Hapten-KLH, coat with Hapten-BSA) to avoid binding of antibodies raised against the carrier protein itself.

  • Blocking: This step is critical to prevent non-specific binding of antibodies to the plastic surface of the microplate, which would lead to high background noise and inaccurate results.[14]

  • Competition: This is the core of the assay. The equilibrium reached here between the free analyte and the labeled analyte for antibody binding sites determines the final signal.

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute a this compound-BSA conjugate to 1-2 µg/mL in PBS (pH 7.4).

    • Add 100 µL to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20). A typical range is 0.01 to 10,000 ng/mL.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Add 50 µL of the primary antibody (raised against the this compound-KLH conjugate), diluted to its optimal concentration in Assay Buffer.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Assay Buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance versus the log of the analyte concentration and fit a four-parameter logistic curve to determine the IC50 for each compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Characterization

This protocol provides high-quality kinetic data for a nuanced comparison of binding affinities.

Causality Behind Key Steps:

  • Antibody Immobilization: Covalent coupling (e.g., amine coupling) creates a stable and oriented surface, ensuring that binding events measured are due to specific interactions with the antigen-binding site.

  • Analyte Titration: Injecting a range of analyte concentrations is essential for accurately modeling the binding kinetics and deriving reliable rate constants.

  • Regeneration: The use of a mild regeneration solution (e.g., glycine-HCl, pH 2.5) removes the bound analyte without denaturing the immobilized antibody, allowing the same surface to be used for multiple cycles.

Step-by-Step Methodology:

  • Chip Preparation and Antibody Immobilization:

    • Activate the surface of a CM5 sensor chip using a standard injection of EDC/NHS.

    • Inject the primary antibody (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~2000-4000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1M ethanolamine-HCl.

  • Kinetic Analysis:

    • Use HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) as the running buffer.

    • Prepare a dilution series for the target analyte and each cross-reactant (e.g., 0, 1, 3, 10, 30, 100 nM) in running buffer.

    • Perform a kinetic analysis cycle for each concentration:

      • Inject the analyte solution for a set association time (e.g., 180 seconds).

      • Allow dissociation in running buffer for a set time (e.g., 600 seconds).

      • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to remove all bound analyte.

  • Data Analysis:

    • Reference-subtract the sensorgrams using data from a blank flow cell.

    • Perform a buffer blank subtraction to correct for any signal drift.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation and Interpretation

Clear data presentation is crucial for objective comparison. The following tables present hypothetical data for an antibody raised against "Compound A" (our this compound derivative).

Table 1: Comparative Cross-Reactivity Data from Competitive ELISA

CompoundStructure (Relative to Compound A)IC50 (nM)% Cross-ReactivityInterpretation
Compound A Target Analyte 5.2 100% Reference
Metabolite M1Hydroxylated Thiazole Ring15.832.9%Significant Cross-Reactivity
Analog BBromo instead of Chloro98.55.3%Moderate Cross-Reactivity
Analog CAmide instead of Carboxylic Acid850.10.6%Low/Negligible Cross-Reactivity
Precursor P1Lacks Thiazole Ring>10,000<0.05%No Cross-Reactivity
  • Interpretation: The ELISA data quickly reveals that Metabolite M1 is a significant cross-reactant. Any assay measuring Compound A in a biological matrix must account for the presence of M1. Analog B shows moderate cross-reactivity, while Analog C and Precursor P1 are unlikely to cause interference.

Table 2: Comparative Kinetic and Affinity Data from SPR Analysis

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)Interpretation
Compound A 1.2 x 10⁵6.0 x 10⁻⁴5.0 x 10⁻⁹ (5.0 nM)High Affinity
Metabolite M11.1 x 10⁵1.8 x 10⁻³1.6 x 10⁻⁸ (16.4 nM)High Affinity (3.3-fold weaker)
Analog B5.5 x 10⁴5.2 x 10⁻³9.5 x 10⁻⁸ (94.5 nM)Moderate Affinity (19-fold weaker)
Analog C2.1 x 10⁴1.9 x 10⁻²9.0 x 10⁻⁷ (904.7 nM)Low Affinity (181-fold weaker)
  • Interpretation: The SPR data provides a more detailed picture. It confirms that Metabolite M1 binds with high affinity, only ~3-fold weaker than the target analyte. This is driven primarily by a 3-fold faster dissociation rate (kd), meaning it unbinds more quickly. The data for Analog B and C confirms their progressively weaker binding affinities, validating the ELISA results with quantitative kinetic data.

Conclusion and Authoritative Recommendations

Thorough characterization of antibody specificity is not an optional step; it is the foundation upon which reliable immunoassays are built. For antibodies raised against this compound derivatives, a two-tiered approach is recommended:

  • Initial Screening with Competitive ELISA: Use a comprehensive panel of structurally related molecules to rapidly identify any significant cross-reactants.

  • In-Depth Analysis with SPR: For any compounds showing >1% cross-reactivity in the ELISA, perform a full kinetic analysis using SPR to quantify the precise binding affinity.

If a critical cross-reactant, such as a major metabolite, is identified, researchers have two primary paths forward:

  • Antibody Re-engineering: Develop new antibodies targeting a more unique epitope of the drug molecule.

  • Assay Modification: Incorporate a sample preparation step (e.g., liquid chromatography) to separate the target analyte from the cross-reacting molecule before quantification by immunoassay.

By adhering to this rigorous, self-validating framework, researchers and drug development professionals can generate highly specific antibodies and develop immunoassays with the utmost confidence, ensuring data integrity from the bench to the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chlorothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis and application of novel compounds like 2-chlorothiazole-4-carboxylic acid are pivotal for innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence within the laboratory.

Understanding the Compound: Hazard Profile and Chemical Properties

Before any disposal protocol can be implemented, a thorough understanding of the subject compound is paramount. This compound (CAS No. 5198-87-8) is a heterocyclic organic compound with the molecular formula C₄H₂ClNO₂S.[1][2] It is a solid at room temperature and presents specific hazards that must be managed.

According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[3] The hazard statements associated with this compound are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3] Therefore, all handling and disposal procedures must be designed to prevent direct contact.

Table 1: Key Chemical and Safety Data for this compound

PropertyValueSource
CAS Number 5198-87-8
Molecular Formula C₄H₂ClNO₂S[1][2]
Molecular Weight 163.58 g/mol [2]
Appearance White to orange to green powder to crystal[1]
Hazard Statements H315, H319[3]
Signal Word Warning[3]
Storage Store at room temperature[2]

The Core Principle: Segregation of Halogenated Organic Waste

The foundational principle for the disposal of this compound is its classification as a halogenated organic compound .[4] The presence of a chlorine atom on the thiazole ring places it in this specific waste category.[4] Halogenated organic wastes are treated differently from non-halogenated wastes due to the potential for the formation of hazardous byproducts, such as hydrogen halides, during incineration.[5]

It is crucial to never mix halogenated organic waste with non-halogenated organic waste streams.[6] Doing so can complicate the disposal process and increase costs, as the entire mixture must then be treated as halogenated waste.[6]

Procedural Workflow for Disposal

The following step-by-step protocol outlines the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that safety is integrated at every stage.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure that all appropriate safety measures are in place. This is the first line of defense against exposure.

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent the inhalation of any dust particles.[7][8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear safety goggles or glasses with side shields.[9] If there is a risk of splashing, a face shield should also be used.[10]

    • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves.[3] Always inspect gloves for tears or punctures before use.

    • Body Protection : A lab coat is mandatory to protect against skin contact.[9]

Step 2: Waste Collection and Containerization

Proper containment is critical to prevent accidental release and ensure the safety of all laboratory personnel.

  • Select the Appropriate Waste Container : Use a designated, properly labeled container for "Halogenated Organic Waste."[4] This container should be made of a material compatible with the waste, typically high-density polyethylene (HDPE).

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[11] Include the approximate quantity of the waste being added.

  • Transferring the Waste :

    • For solid waste, carefully scoop or pour the this compound into the designated waste container, minimizing dust generation.[3]

    • For solutions, pour the liquid waste carefully into the container, avoiding splashes.

  • Container Management : Keep the waste container securely sealed when not in use.[6] Store the container in a designated satellite accumulation area within the laboratory.

Step 3: Handling Contaminated Materials

Any materials that come into contact with this compound must be disposed of as hazardous waste.

  • Sharps : Any contaminated sharps, such as needles or broken glassware, must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.[11]

  • Labware and PPE : Contaminated items such as pipette tips, gloves, and weighing paper should be collected in a separate, clearly labeled bag or container for solid hazardous waste.[11]

Step 4: Final Disposal

The ultimate disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[3]

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Documentation : Ensure all necessary paperwork is completed as required by your institution and local regulations.

The diagram below illustrates the logical flow of the disposal process.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection cluster_final Final Disposition A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Work in Fume Hood A->B Safety First C 3. Select & Label 'Halogenated Organic Waste' Container B->C Containment D 4. Transfer Waste to Container C->D E 5. Securely Seal Container D->E F 6. Store in Satellite Accumulation Area E->F Safe Storage G 7. Contact EHS for Pickup F->G Regulatory Compliance H 8. Complete Disposal Paperwork G->H

Caption: Disposal workflow for this compound.

Spill Management: A Contingency Plan

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert : Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill and the associated hazards.

  • Don PPE : Wear appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Contain the Spill : For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[7] For liquid spills, use an absorbent material to contain and collect the spill.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report : Report the spill to your EHS office.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, researchers can ensure that their groundbreaking work is conducted responsibly and sustainably.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.